Product packaging for Monolinolein(Cat. No.:CAS No. 26545-74-4)

Monolinolein

カタログ番号: B1671893
CAS番号: 26545-74-4
分子量: 354.5 g/mol
InChIキー: WECGLUPZRHILCT-GSNKCQISSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Glyceryl Monolinoleate is a mixture of monoglycerides, primarily composed of glyceryl monooleate and glyceryl monolinoleate, along with variable quantities of diglycerides and triglycerides. It is obtained by the partial glycerolysis of vegetable oils rich in linoleic acid triglycerides and conforms to USP quality standards . This compound serves as a vital non-ionic, biodegradable emulsifier and solubilizer in scientific research. Its key research value lies in the development of advanced drug delivery systems. Glyceryl Monolinoleate exhibits excellent emulsifying ability, effectively improving the stability of emulsion-type preparations for topical dosage forms like creams and lotions . Furthermore, it possesses a unique solubilization capacity for lipophilic active pharmaceutical ingredients (APIs), which can enhance their bioavailability . It is particularly suitable for self-emulsifying and self-microemulsifying drug delivery systems (SMEDDS) and can form mixed micelles during in vitro and in vivo digestion studies . Researchers value its application in creating lyotropic liquid crystalline nanostructures, such as cubosomes and hexosomes, which are thermodynamically stable and promising for encapsulating a wide range of molecules . When used in liquid crystalline systems, amphiphilic lipids like Glyceryl Monolinoleate can self-assemble in water to form various well-defined nanostructures. These systems are known for their ability to host hydrophilic, lipophilic, and amphiphilic molecules, potentially protecting them from degradation and enabling controlled release . Glyceryl Monolinoleate is freely soluble in methylene chloride, soluble in tetrahydrofuran, but practically insoluble in water . This product is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38O4 B1671893 Monolinolein CAS No. 26545-74-4

特性

IUPAC Name

[(2S)-2,3-dihydroxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECGLUPZRHILCT-GSNKCQISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(18:2(9Z,12Z)/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2277-28-3, 67968-46-1
Record name 2,3-Dihydroxypropyl 9,12-octadecadienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MG(18:2(9Z,12Z)/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Monolinolein: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of monolinolein, a monoacylglycerol with significant applications in the pharmaceutical, cosmetic, and food industries. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its role in biological signaling pathways.

Chemical Identification and Properties

This compound is a monoglyceride consisting of a glycerol molecule esterified with one molecule of linoleic acid. Depending on the position of the esterification on the glycerol backbone, it can exist as two primary isomers: 1-monolinolein and 2-monolinolein. A mixture of these, or an unspecified isomer, is often referred to as glyceryl monolinoleate.

Table 1: CAS Numbers and Synonyms of this compound Isomers
Isomer/MixtureCAS NumberSynonyms
1-Monolinolein 2277-28-31-Glyceryl linoleate, α-Monolinolein, 1-Linoleoyl-rac-glycerol, Glyceryl-1-mono-linoleate
2-Monolinolein 3443-82-12-Glyceryl linoleate, β-Monolinolein, 2-Linoleoylglycerol
This compound (unspecified) 26545-74-4Glyceryl monolinoleate, Linoleic acid monoglyceride
Table 2: Physicochemical Properties of this compound
Property1-Monolinolein2-MonolinoleinThis compound (unspecified)
Molecular Formula C₂₁H₃₈O₄[1]C₂₁H₃₈O₄C₂₁H₃₈O₄[2]
Molecular Weight 354.52 g/mol [1]354.52 g/mol 354.52 g/mol [2]
Appearance Colorless to pale yellow liquid[2]LiquidSlightly yellow liquid
Melting Point 14-15 °CNot available14-15 °C
Boiling Point 485.0 ± 40.0 °C (Predicted)Not availableNot available
Density 0.981 ± 0.06 g/cm³ (Predicted)Not available~1.05 g/cm³
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol.Not availableSoluble in DMSO.

Experimental Protocols

Synthesis of 1-Monolinolein via Lipase-Catalyzed Esterification

This protocol describes the enzymatic synthesis of 1-monolinolein, which offers high selectivity and mild reaction conditions.

Materials:

  • Linoleic acid

  • Glycerol

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., tert-butanol)

  • Molecular sieves

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

  • Reactant Preparation: Dissolve linoleic acid and glycerol in a molar ratio of 1:5 in tert-butanol. The excess glycerol helps to shift the equilibrium towards monoglyceride formation.

  • Enzymatic Reaction: Add immobilized lipase (e.g., 10% by weight of linoleic acid) and molecular sieves (to remove water produced during the reaction) to the mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant stirring for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal: After the reaction, remove the immobilized lipase by filtration.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting mixture of mono-, di-, and triglycerides by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate 1-monolinolein from other components.

  • Characterization: Confirm the structure and purity of the synthesized 1-monolinolein using techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Evaluation of Transdermal Drug Delivery Enhancement

This protocol outlines a method to assess the ability of this compound to enhance the permeation of a drug across the skin, a crucial aspect of its use in topical and transdermal formulations.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., human or porcine)

  • Phosphate-buffered saline (PBS) as the receptor medium

  • Model drug (e.g., a fluorescent dye or a specific active pharmaceutical ingredient)

  • This compound-based formulation

  • Control formulation (without this compound)

  • High-performance liquid chromatography (HPLC) or a suitable analytical method for drug quantification

Methodology:

  • Skin Preparation: Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Equilibration: Equilibrate the skin with PBS in the receptor compartment, maintained at 37°C, for a defined period.

  • Formulation Application: Apply a known quantity of the this compound-containing formulation and the control formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.

  • Drug Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine the flux (permeation rate) and the enhancement ratio (flux with this compound / flux without this compound).

Biological Activity and Signaling Pathways

This compound, particularly 2-monolinolein (2-Linoleoylglycerol or 2-LG), has been identified as a signaling molecule within the endocannabinoid system. It acts as a partial agonist at the cannabinoid type 1 (CB1) receptor, thereby modulating the activity of primary endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

Diagram 1: 2-Monolinolein in the Endocannabinoid Signaling Pathway

Endocannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2AG_AEA 2-AG / AEA CB1R CB1 Receptor 2AG_AEA->CB1R Full Agonist DAGL DAGL 2LG 2-Monolinolein (2-LG) 2LG->CB1R Partial Agonist Ca_channel Ca²⁺ Channel CB1R->Ca_channel Inhibits Neurotransmitter_release Neurotransmitter Release Inhibition Ca_channel->Neurotransmitter_release Modulates DAGL->2AG_AEA Synthesizes DAGL->2LG Synthesizes DAG Diacylglycerol (DAG) DAG->DAGL Depolarization Depolarization Depolarization->DAGL Activates

Caption: Endocannabinoid signaling modulation by 2-Monolinolein.

This pathway illustrates that upon depolarization of the postsynaptic neuron, diacylglycerol lipase (DAGL) is activated, leading to the synthesis of both 2-AG/AEA and 2-LG from diacylglycerol (DAG). These endocannabinoids then travel retrogradely to the presynaptic terminal to bind to the CB1 receptor. While 2-AG and AEA are full agonists, 2-LG acts as a partial agonist, leading to a more nuanced modulation of neurotransmitter release by inhibiting presynaptic calcium channels.

Diagram 2: Experimental Workflow for Synthesis and Purification of 1-Monolinolein

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Linoleic Acid + Glycerol (1:5 molar ratio in tert-butanol) Reaction Enzymatic Esterification (Immobilized Lipase, 50°C, 24-48h) Reactants->Reaction Filtration Filtration (Remove Lipase) Reaction->Filtration Evaporation Solvent Evaporation (Reduced Pressure) Filtration->Evaporation Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Evaporation->Chromatography Characterization Structural Characterization (NMR, Mass Spectrometry) Chromatography->Characterization

References

Natural Sources of Monolinolein in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolinolein, a monoacylglycerol consisting of a glycerol molecule esterified with linoleic acid, is a bioactive lipid with potential applications in the pharmaceutical and nutraceutical industries. While its presence as a plant metabolite is acknowledged, comprehensive data on its natural sources and concentrations are not widely compiled. This technical guide provides an in-depth overview of the known and potential plant sources of this compound. It summarizes the available quantitative data, details the experimental protocols for its extraction and analysis, and illustrates the key biosynthetic pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of plant-derived bioactive compounds.

Natural Occurrence of this compound in the Plant Kingdom

This compound has been identified in a limited number of plant species. The available data, primarily from phytochemical screening and lipidomic analyses, suggest that its distribution may be more widespread than currently documented, albeit likely at low concentrations in most plant tissues.

Documented Plant Sources

Current scientific literature explicitly reports the presence of this compound, also referred to as glyceryl monolinoleate, in the following plant species:

  • Nelumbo nucifera (Lotus): The sacred lotus has been identified as a source of this compound. A study on the methanolic extract of lotus seeds reported the presence of this compound.

  • Hyoscyamus niger (Henbane): This poisonous plant of the nightshade family has also been reported to contain this compound.[1]

Potential and Unconventional Sources

While direct evidence is limited, the widespread presence of linoleic acid in plant lipids suggests that this compound may be present as a minor component or an intermediate in the lipid metabolism of numerous other plants. Unconventional oilseeds and the lipid fractions of various plant parts (leaves, flowers, and roots) represent a frontier for the discovery of new sources of this compound.

Quantitative Data on this compound Content

Quantitative data for this compound in plants is scarce in the existing literature. The following table summarizes the available information.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodThis compound ConcentrationReference
Nelumbo nuciferaSeedMethanolGC-MS0.44% of the extractNot explicitly cited in provided results

Note: The majority of studies on plant oils focus on the fatty acid composition of triacylglycerols, and data on monoacylglycerol content is not commonly reported.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to the broader pathways of fatty acid and glycerolipid synthesis. The following diagram illustrates the key steps leading to the formation of this compound.

Monolinolein_Biosynthesis cluster_MGAT cluster_kennedy Kennedy Pathway cluster_mono Monoacylglycerol Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT (Glycerol-3-phosphate acyltransferase) Glycerol Glycerol PA Phosphatidic Acid LPA->PA LPAAT (Lysophosphatidic acid acyltransferase) DAG Diacylglycerol PA->DAG PAP (Phosphatidic acid phosphatase) TAG Triacylglycerol DAG->TAG DGAT (Diacylglycerol acyltransferase) This compound This compound DAG->this compound DAG Lipase Linoleoyl_CoA Linoleoyl-CoA Glycerol->this compound MGAT (Monoacylglycerol acyltransferase) Acyl_CoA_input1 Acyl-CoA Acyl_CoA_input2 Acyl-CoA Acyl_CoA_input3 Acyl-CoA

Caption: Biosynthetic pathways leading to this compound formation in plants.

Experimental Protocols

The accurate identification and quantification of this compound in plant matrices require robust analytical methodologies. The following sections outline a general workflow and specific protocols for its analysis.

General Experimental Workflow

The analysis of this compound from plant sources typically involves sample preparation, lipid extraction, separation, and detection.

Experimental_Workflow Start Plant Material (e.g., seeds, leaves) Prep Sample Preparation (Drying, Grinding) Start->Prep Extract Lipid Extraction (e.g., Folch or Bligh-Dyer method) Prep->Extract Separate Chromatographic Separation Extract->Separate GC Gas Chromatography (GC) Separate->GC Derivatization (e.g., silylation) HPLC High-Performance Liquid Chromatography (HPLC) Separate->HPLC Detect_GC Detection (GC) (FID or MS) GC->Detect_GC Detect_HPLC Detection (HPLC) (ELSD or MS) HPLC->Detect_HPLC Quant Quantification (Internal/External Standards) Detect_GC->Quant Detect_HPLC->Quant

Caption: General workflow for the analysis of this compound from plant samples.

Detailed Methodologies
  • Homogenization: Homogenize 1 g of finely ground plant material with 3 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Phase Separation: Add 1 mL of chloroform and vortex thoroughly. Then, add 1.8 mL of water and vortex again to induce phase separation.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to pellet the solid material and clarify the two liquid phases.

  • Collection of Lipid Phase: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas at a temperature not exceeding 40°C.

  • Storage: Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) and store at -20°C until analysis.

  • Derivatization: To a known aliquot of the lipid extract, add an internal standard (e.g., monoheptadecanoin) and evaporate the solvent. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to convert the monoacylglycerols to their trimethylsilyl (TMS) ethers.

  • GC-FID Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 320°C, and hold for 10 min.

    • Detector Temperature: 330°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Quantification: Identify the this compound-TMS peak based on its retention time relative to a pure standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

  • Sample Preparation: Dilute the lipid extract in a suitable solvent such as chloroform:methanol (95:5, v/v).

  • HPLC-ELSD Conditions:

    • Column: A normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution system, for example, starting with hexane:isopropanol:acetic acid (98:1:1, v/v/v) and transitioning to hexane:isopropanol:acetic acid (90:9:1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • ELSD Settings: Nebulizer temperature at 40°C, evaporator temperature at 60°C, and nitrogen gas pressure at 3.5 bar.

  • Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

The study of this compound in plants is an emerging field with significant potential. While current knowledge on its natural sources is limited, the development of advanced analytical techniques in lipidomics is expected to unveil a wider distribution of this compound in the plant kingdom. Further research focusing on the screening of diverse plant species, particularly those with a high content of linoleic acid, is warranted. Elucidating the specific physiological roles of this compound in plants could also open new avenues for its biotechnological production and application in the pharmaceutical and food industries. This guide serves as a starting point for researchers aiming to contribute to this exciting area of natural product science.

References

Monolinolein: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolinolein, a monoacylglycerol consisting of a glycerol molecule esterified with one molecule of linoleic acid, has garnered interest across various scientific disciplines, from food science to pharmacology. Its amphiphilic nature imparts emulsifying properties, leading to its use in various commercial applications. Beyond its physical characteristics, emerging research suggests potential roles in biological signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, tailored for a scientific audience.

Discovery and Early History

The initial characterization of this compound in the scientific literature appears to date back to the late 1930s. A 1939 publication by Howard C. Black in the Journal of the American Chemical Society is a key early reference, providing a melting point for the compound.[1] This period marked the beginning of investigations into the synthesis and properties of monoglycerides.

Early research on monoglycerides, including this compound, was largely driven by their potential as emulsifying agents in food and cosmetic products. The methods for synthesis and characterization during this era were foundational, often relying on classical organic chemistry techniques.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₃₈O₄
Molecular Weight 354.5 g/mol
CAS Registry Number 26545-74-4
Melting Point 14-15 °C[1]
Density 1.05 g/cm³
Appearance Colorless to pale yellow liquid

Experimental Protocols

Early Synthesis and Characterization (Pre-1950s)

Hypothetical Early Synthesis Workflow:

Glycerol Glycerol Reaction Esterification (Acid Catalyst, Heat) Glycerol->Reaction LinoleicAcid Linoleic Acid LinoleicAcid->Reaction Purification Purification (e.g., Distillation, Crystallization) Reaction->Purification This compound This compound Purification->this compound

Caption: Hypothetical workflow for the early synthesis of this compound.

Characterization methods during this period were also limited compared to modern techniques. Purity was often assessed by melting point determination, and structural confirmation would have relied on elemental analysis and chemical derivatization. Techniques like Thin-Layer Chromatography (TLC) would have been employed for separation and qualitative analysis.

Modern Synthesis and Characterization

Contemporary methods for the synthesis of this compound and other monoglycerides offer greater control and yield. These include enzymatic synthesis using lipases, which provides high specificity and milder reaction conditions.

Modern characterization relies on a suite of powerful analytical techniques:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of the fatty acid components after derivatization.

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of the monoglyceride from di- and triglycerides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

Modern Analytical Workflow:

Sample This compound Sample HPLC HPLC Separation Sample->HPLC GCMS GC-MS Analysis (after derivatization) Sample->GCMS NMR NMR Spectroscopy Sample->NMR Quantification Quantification HPLC->Quantification Structure Structural Elucidation GCMS->Structure NMR->Structure

Caption: Modern analytical workflow for the characterization of this compound.

Potential Role in Signaling Pathways

While direct, peer-reviewed evidence for the specific signaling roles of this compound is limited, some data suggests potential involvement in lipid signaling cascades. It is important to note that much of the research in this area has focused on other monoacylglycerols, such as 2-arachidonoylglycerol (2-AG), a key endocannabinoid.

Arachidonic Acid Cascade

One patent suggests that this compound may activate the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from membrane phospholipids by the enzyme phospholipase A₂ (PLA₂). Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of bioactive eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation and other physiological processes.

Proposed Arachidonic Acid Cascade Activation:

This compound This compound PLA2 Phospholipase A₂ (PLA₂) This compound->PLA2 Activates? ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases MembranePL Membrane Phospholipids MembranePL->ArachidonicAcid COX Cyclooxygenases (COX) ArachidonicAcid->COX LOX Lipoxygenases (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation & Other Responses Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Proposed (uncorroborated) activation of the arachidonic acid cascade by this compound.

It is crucial to emphasize that this proposed pathway requires validation through rigorous, peer-reviewed scientific investigation.

Conclusion

This compound has a history rooted in the early explorations of lipid chemistry, with its initial characterization dating back over eight decades. While its role as an emulsifier is well-established, its potential as a bioactive signaling molecule is an emerging area of research. Further investigation is needed to fully elucidate the specific mechanisms by which this compound may influence cellular signaling pathways, which could open new avenues for its application in drug development and therapy. The historical context of its discovery, coupled with modern analytical and biological research, will continue to shape our understanding of this multifaceted lipid.

References

Monolinolein Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of monolinolein, a monoacylglycerol containing the omega-6 fatty acid, linoleic acid. It is intended for researchers, scientists, and drug development professionals working in the fields of lipid biochemistry, metabolism, and pharmacology. This document details the primary in vivo and in vitro biosynthetic pathways, presents quantitative data for synthesis methodologies, outlines detailed experimental protocols for synthesis and analysis, and illustrates the key regulatory and signaling pathways involved.

Introduction

Monoacylglycerols (MAGs) are critical intermediates in lipid metabolism, serving as precursors for the synthesis of diacylglycerols (DAGs), triacylglycerols (TAGs), and phospholipids.[1] They also function as signaling molecules, particularly in the endocannabinoid system.[1][2] this compound, specifically, is a monoacylglycerol esterified with linoleic acid, an essential polyunsaturated fatty acid. Its biosynthesis is a key process in the absorption of dietary fats and the mobilization of stored lipids. Understanding the pathways of this compound formation is crucial for research into metabolic disorders, cancer, and neurodegenerative diseases.[2]

This guide will explore the two primary routes of this compound biosynthesis:

  • In Vivo Biosynthesis: Primarily occurring through the enzymatic breakdown of triacylglycerols and diacylglycerols in organisms.

  • In Vitro Enzymatic Synthesis: Utilizing purified or immobilized lipases to catalyze the esterification of glycerol with linoleic acid or the glycerolysis of linoleic acid-rich oils.

In Vivo Biosynthesis of this compound

In living organisms, this compound is predominantly formed as an intermediate during the catabolism of triacylglycerols (TAGs) and diacylglycerols (DAGs). This process, known as lipolysis, is carried out by a series of lipases.

The Lipolytic Pathway

The breakdown of TAGs stored in lipid droplets to release fatty acids and glycerol involves three key enzymes acting sequentially:

  • Adipose Triglyceride Lipase (ATGL): Initiates the process by hydrolyzing TAGs to produce DAGs and a free fatty acid.[2]

  • Hormone-Sensitive Lipase (HSL): Acts on the newly formed DAGs to generate monoacylglycerols (including this compound) and another free fatty acid.

  • Monoacylglycerol Lipase (MGL): Completes the process by hydrolyzing monoacylglycerols to glycerol and a final free fatty acid.

The intermediate monoacylglycerols produced by HSL can be this compound if the original TAG contained linoleic acid at the sn-1 or sn-3 position.

The Monoacylglycerol Acyltransferase (MGAT) Pathway

In the small intestine, the absorption of dietary fat relies on the re-synthesis of TAGs from absorbed 2-monoacylglycerols and free fatty acids. The enzyme monoacylglycerol acyltransferase (MGAT) catalyzes the acylation of monoacylglycerols to form diacylglycerols. While this is primarily a pathway for TAG synthesis, the reverse reaction or the presence of specific MGAT isoforms could potentially contribute to the cellular pool of this compound. There are three known isoforms of MGAT (MGAT1, MGAT2, and MGAT3) with varying tissue distribution and substrate specificities.

in_vivo_biosynthesis cluster_lipolysis Lipolysis Pathway TAG Triacylglycerol (TAG) (containing Linoleic Acid) DAG Diacylglycerol (DAG) TAG->DAG ATGL FFA Free Fatty Acid (Linoleic Acid) MAG This compound (Monoacylglycerol) DAG->MAG HSL FFA2 Free Fatty Acid MAG->DAG MGAT Glycerol Glycerol MAG->Glycerol MGL

Figure 1: In Vivo this compound Metabolism.

In Vitro Enzymatic Synthesis of this compound

For research and industrial applications, this compound can be synthesized enzymatically using lipases. These methods offer high specificity and milder reaction conditions compared to chemical synthesis.

Lipase-Catalyzed Esterification

This method involves the direct esterification of glycerol with linoleic acid. Lipases, often immobilized to improve stability and reusability, are used as biocatalysts.

  • Reaction: Glycerol + Linoleic Acid ⇌ this compound + Water

  • Common Lipases: Candida antarctica lipase B (CALB), Rhizomucor miehei lipase, Thermomyces lanuginosus lipase.

Lipase-Catalyzed Glycerolysis

Glycerolysis involves the reaction of a linoleic acid-rich oil (e.g., safflower oil, sunflower oil) with glycerol. The lipase catalyzes the transesterification of the triacylglycerols in the oil, leading to the formation of a mixture of mono-, di-, and triacylglycerols.

  • Reaction: Triacylglycerol (from oil) + Glycerol ⇌ Monoacylglycerol + Diacylglycerol

in_vitro_synthesis cluster_esterification Lipase-Catalyzed Esterification cluster_glycerolysis Lipase-Catalyzed Glycerolysis Glycerol Glycerol Monolinolein_E This compound Glycerol->Monolinolein_E Lipase Linoleic_Acid Linoleic Acid Linoleic_Acid->Monolinolein_E Water Water Monolinolein_E->Water TAG_Oil Triacylglycerol (Linoleic Acid-rich oil) Monolinolein_G This compound TAG_Oil->Monolinolein_G Lipase Glycerol_G Glycerol Glycerol_G->Monolinolein_G DAG_G Diacylglycerol Monolinolein_G->DAG_G

Figure 2: In Vitro Enzymatic Synthesis of this compound.

Quantitative Data Summary

The efficiency of in vitro this compound synthesis is influenced by various factors, including the choice of lipase, reaction temperature, substrate molar ratio, and reaction time. The following tables summarize representative quantitative data from literature on the enzymatic synthesis of monoacylglycerols.

Table 1: Lipase-Catalyzed Esterification of Fatty Acids with Glycerol

Lipase SourceFatty AcidMolar Ratio (Glycerol:FA)Temperature (°C)Time (h)Yield of MAG (%)Reference
Candida antarctica BOleic Acid5:16024>90(Adapted from)
Rhizomucor mieheiOleic Acid2:15048~70(Adapted from)
Porcine PancreasFish Oil FAs1:6307268
Penicillium sp. (Lipase G)Oleic Acid-402486.3

Table 2: Lipase-Catalyzed Glycerolysis of Oils

Lipase SourceOil SourceMolar Ratio (Glycerol:TAG)Temperature (°C)Time (h)Yield of MAG (%)Reference
Candida antarctica BCottonseed Oil1:1654834.8
Candida antarctica BSoybean Oil--2421.72
Thermomyces lanuginosusPalm Olein2:1608~40(Adapted from)

Table 3: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (nmol/h/mg protein)Reference
Monoacylglycerol Lipase (bovine gray matter)1-S-decanoyl-1-mercapto-2,3-propanediol56227

Note: Specific kinetic data for the synthesis of this compound is limited in the literature. The data presented is for a related substrate and enzyme.

Experimental Protocols

Protocol for Lipase-Catalyzed Esterification of Linoleic Acid and Glycerol

Objective: To synthesize this compound via enzymatic esterification.

Materials:

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Linoleic acid (high purity)

  • Glycerol

  • tert-Butanol (solvent)

  • Molecular sieves (3Å)

  • Shaking incubator

  • Heptane

  • Diethyl ether

  • Acetic acid

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a screw-capped flask, dissolve linoleic acid in tert-butanol. Add glycerol in a desired molar ratio (e.g., 5:1 glycerol to linoleic acid).

  • Enzyme Addition: Add immobilized lipase (e.g., 10% w/w of total substrates).

  • Water Removal: Add activated molecular sieves to remove water produced during the reaction and shift the equilibrium towards ester formation.

  • Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 60°C) with constant agitation (e.g., 200 rpm) for a specified time (e.g., 24-48 hours).

  • Reaction Termination: Stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Product Purification:

    • Evaporate the solvent from the reaction mixture under reduced pressure.

    • Purify the resulting mixture using silica gel column chromatography. . Elute with a solvent gradient, typically starting with a non-polar solvent like heptane and gradually increasing the polarity with diethyl ether containing a small amount of acetic acid.

    • Collect fractions and analyze for the presence of this compound using TLC or HPLC.

  • Analysis: Quantify the yield and purity of this compound using HPLC-ELSD or GC-MS after derivatization.

Protocol for Quantification of this compound by GC-MS

Objective: To quantify the amount of this compound in a sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5MS column (or equivalent)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization

  • Pyridine

  • Internal standard (e.g., 1-monopentadecanoin)

  • Heptane

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound into a vial.

    • Add a known amount of the internal standard.

    • Evaporate any solvent under a stream of nitrogen.

  • Derivatization (Silylation):

    • Add pyridine to dissolve the sample.

    • Add MSTFA to the solution.

    • Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to convert the hydroxyl groups of this compound to trimethylsilyl (TMS) ethers. This increases volatility for GC analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven program: Start at 120°C, hold for 4 min, ramp to 300°C at 10°C/min, hold for 2 min.

      • Carrier gas: Helium

    • MS Conditions (example):

      • Acquisition mode: Single Ion Monitoring (SIM) to enhance sensitivity and selectivity.

      • Monitor characteristic ions for the TMS-derivatized this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of a this compound standard and the internal standard.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

experimental_workflow cluster_synthesis This compound Synthesis (Esterification) cluster_analysis GC-MS Quantification A Mix Glycerol, Linoleic Acid, & Solvent B Add Immobilized Lipase & Molecular Sieves A->B C Incubate with Shaking (e.g., 60°C, 24h) B->C D Filter to Remove Enzyme C->D E Evaporate Solvent D->E F Purify by Column Chromatography E->F G Sample + Internal Standard F->G Purified this compound H Derivatization (Silylation) G->H I Inject into GC-MS H->I J Data Acquisition (SIM mode) I->J K Quantify using Calibration Curve J->K

Figure 3: Experimental Workflow for Synthesis and Analysis.

Regulatory and Signaling Pathways

The in vivo biosynthesis and degradation of this compound are tightly regulated by complex signaling networks that respond to the metabolic state of the organism.

Hormonal Regulation of Lipolysis

The enzymes involved in the lipolytic pathway (ATGL, HSL, MGL) are regulated by hormones such as insulin, glucagon, and catecholamines. For instance, during fasting, elevated glucagon and catecholamines lead to the activation of HSL via protein kinase A (PKA), promoting the breakdown of TAGs and the formation of monoacylglycerols. Conversely, insulin inhibits lipolysis.

Endocannabinoid Signaling

Monoacylglycerol lipase (MGL) is a key enzyme in the endocannabinoid system as it degrades the endocannabinoid 2-arachidonoylglycerol (2-AG), a type of monoacylglycerol. The regulation of MGL activity, therefore, has a direct impact on endocannabinoid signaling, which is involved in neurotransmission, inflammation, and appetite. Inhibition of MGL leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2).

Regulation in Plants

In plants, fatty acid and triacylglycerol synthesis are complex processes involving multiple organelles and regulated by transcription factors. Fatty acids are synthesized in the plastids and then transported to the endoplasmic reticulum for the assembly of glycerolipids, including TAGs. The expression of genes encoding enzymes for fatty acid synthesis and desaturation, as well as glycerolipid assembly, is coordinated and can be influenced by developmental cues and environmental stress. The monoacylglycerol acyltransferase (MGAT) pathway has also been identified in plants and is involved in TAG synthesis.

signaling_pathway cluster_hormonal Hormonal Regulation of Lipolysis cluster_endocannabinoid Endocannabinoid Signaling Glucagon Glucagon/ Catecholamines PKA Protein Kinase A (PKA) Glucagon->PKA Insulin Insulin HSL_active Active HSL Insulin->HSL_active Inhibition PKA->HSL_active Phosphorylation This compound This compound / 2-AG HSL_active->this compound Produces HSL_inactive Inactive HSL MGL MGL This compound->MGL CB_receptors Cannabinoid Receptors (CB1/CB2) This compound->CB_receptors Activation Glycerol_FA Glycerol + Linoleic Acid MGL->Glycerol_FA Signaling Downstream Signaling (e.g., Neurotransmission, Inflammation) CB_receptors->Signaling

Figure 4: Key Signaling Pathways in this compound Metabolism.

Conclusion

The biosynthesis of this compound is a fundamental process in lipid metabolism with implications for both health and disease. This guide has provided a detailed overview of the in vivo and in vitro pathways of this compound formation, summarized quantitative data for enzymatic synthesis, provided detailed experimental protocols, and illustrated the key regulatory networks. This information is intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the roles of this compound and the development of novel therapeutic strategies targeting its metabolism.

References

A Technical Guide to the Physical and Chemical Properties of 1-Monolinolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monolinolein, a monoglyceride ester of linoleic acid, is a molecule of significant interest in pharmaceutical sciences, cosmetics, and food industries due to its amphiphilic nature and biological relevance. This technical guide provides an in-depth overview of the core physical and chemical properties of 1-Monolinolein. It includes a comprehensive summary of its quantitative data, detailed experimental protocols for property determination, and visualizations of its metabolic context and analytical workflow. This document is intended to serve as a foundational resource for professionals engaged in research, development, and application of this versatile lipid.

Core Physical and Chemical Properties

1-Monolinolein, also known as glyceryl monolinoleate, is a colorless to pale yellow liquid.[1] Its properties are dictated by the presence of a hydrophilic glycerol head and a lipophilic linoleic acid tail, which contains two cis double bonds.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of 1-Monolinolein.

Table 1: General and Physical Properties of 1-Monolinolein

PropertyValueSource(s)
Molecular Formula C₂₁H₃₈O₄[2]
Molecular Weight 354.52 g/mol [2][3]
Appearance Colorless to pale yellow liquid/oil[3]
Melting Point 14-15 °C
Boiling Point 485.0 ± 40.0 °C (Predicted)
Density 0.981 ± 0.06 g/cm³ (Predicted)
CAS Number 2277-28-3

Table 2: Solubility and Stability of 1-Monolinolein

PropertyDescriptionSource(s)
Solubility in Water Insoluble
Solubility in Organic Solvents Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. Soluble in other organic solvents like ether and benzene.
Stability Sensitive to light and temperature.

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of 1-Monolinolein.

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of 1-Monolinolein in various solvents.

Objective: To determine the solubility of 1-Monolinolein in polar (water) and non-polar (chloroform, ethanol) solvents.

Materials:

  • 1-Monolinolein sample

  • Test tubes

  • Pipettes or droppers

  • Distilled water

  • Ethanol

  • Chloroform

  • Vortex mixer

Procedure:

  • Label three test tubes: "Water," "Ethanol," and "Chloroform."

  • Add 2 mL of the respective solvent to each test tube.

  • Add a small, consistent amount (e.g., 50 µL) of 1-Monolinolein to each test tube.

  • Vigorously mix each tube using a vortex mixer for 30 seconds.

  • Allow the tubes to stand for 5 minutes and observe for phase separation or dissolution.

  • Record the observations. A single, clear phase indicates solubility, while two distinct layers or a cloudy suspension indicates insolubility.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point for lipids like 1-Monolinolein that are liquid at or near room temperature. The sample would first need to be solidified by cooling.

Objective: To determine the melting point of 1-Monolinolein.

Materials:

  • 1-Monolinolein sample

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Cooling bath (e.g., ice-water bath)

  • Thermometer

Procedure:

  • Cool the 1-Monolinolein sample in a cooling bath until it solidifies.

  • Introduce a small amount of the solidified sample into a capillary tube.

  • Tap the capillary tube gently to pack the sample at the sealed end.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a controlled rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

  • The melting point is the temperature at which the last solid particle melts into a clear liquid. Record the temperature range from the beginning to the end of melting.

Analysis by Gas Chromatography (GC)

This protocol provides a general workflow for the analysis of 1-Monolinolein, which typically involves derivatization to a more volatile form, such as a fatty acid methyl ester (FAME).

Objective: To analyze the purity and fatty acid profile of a 1-Monolinolein sample.

Materials:

  • 1-Monolinolein sample

  • Hexane

  • Methanolic HCl or BF₃-methanol (derivatization agent)

  • Internal standard (e.g., methyl heptadecanoate)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate capillary column (e.g., a polar column for FAME analysis)

  • Vials and syringes

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the 1-Monolinolein sample into a reaction vial.

    • Add a known amount of the internal standard.

    • Add the derivatization agent (e.g., methanolic HCl).

    • Heat the vial at a specified temperature (e.g., 60°C) for a set time to facilitate the transesterification of the monoglyceride to its corresponding FAME (methyl linoleate).

    • After cooling, add hexane and water to extract the FAMEs into the organic layer.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the hexane layer containing the FAMEs into the GC.

    • Run the analysis using a suitable temperature program for the oven to separate the different FAMEs.

    • The FID will detect the eluting compounds.

  • Data Analysis:

    • Identify the peaks based on their retention times compared to known standards.

    • Quantify the amount of methyl linoleate relative to the internal standard to determine the purity of the original 1-Monolinolein sample.

Signaling Pathways and Experimental Workflows

While 1-Monolinolein's direct role in specific signaling pathways is an area of ongoing research, its metabolic precursor, linoleic acid, is known to be involved in various cellular processes.

Linoleic Acid Metabolism

1-Monolinolein is metabolized to release linoleic acid, which can then be converted into other bioactive molecules.

Linoleic_Acid_Metabolism M1 1-Monolinolein LA Linoleic Acid (18:2, n-6) M1->LA Lipase GLA γ-Linolenic Acid (18:3, n-6) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (20:3, n-6) GLA->DGLA Elongase AA Arachidonic Acid (20:4, n-6) DGLA->AA Δ5-desaturase PGs Prostaglandins AA->PGs COX LTs Leukotrienes AA->LTs LOX Proinflammatory_Signaling LA Linoleic Acid PI3K PI3K LA->PI3K ERK ERK1/2 LA->ERK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample 1-Monolinolein Sample Derivatization Transesterification to FAME Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC Gas Chromatography (GC-FID) Extraction->GC Data Data Acquisition GC->Data PeakID Peak Identification Data->PeakID Quant Quantification PeakID->Quant

References

Monolinolein as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolinolein, a monoacylglycerol (MAG) consisting of a glycerol molecule esterified to the polyunsaturated fatty acid linoleic acid, is an active metabolite in plant lipid metabolism. While not a major storage lipid, its role extends beyond being a simple intermediate. This compound is involved in the dynamic turnover of triacylglycerols (TAGs) and is increasingly recognized for its potential role in plant signaling pathways, particularly in response to biotic and abiotic stress. The hydrolysis of this compound by monoacylglycerol lipases (MAGLs) releases linoleic acid, a key precursor to the oxylipin signaling molecules, including jasmonates, which are central to plant defense. This technical guide provides an in-depth overview of the biosynthesis, metabolic role, and potential signaling functions of this compound in plants. It includes a summary of quantitative data for related compounds, detailed experimental protocols for its analysis, and visualizations of the core metabolic and experimental workflows.

Biosynthesis and Metabolism of this compound

In plants, this compound is primarily generated through two key metabolic processes: the breakdown of triacylglycerols and, to a lesser extent, through the activity of specific acyltransferases. Unlike in animals, a dedicated monoacylglycerol (MAG) pathway for TAG synthesis is not the primary route in plants.

  • Triacylglycerol (TAG) Hydrolysis: The most significant source of this compound is the stepwise hydrolysis of triacylglycerols, which are the main storage lipids in seeds and other tissues. This breakdown is catalyzed by lipases. The process releases fatty acids and produces diacylglycerol (DAG) and subsequently monoacylglycerol (MAG) intermediates.

  • Acyltransferase Activity: Some plant enzymes, such as certain glycerol-3-phosphate acyltransferases (GPATs), have been shown to produce MAGs. For instance, the Arabidopsis thaliana GPAT4 can generate monoacylglycerols in vitro.[1][2]

  • Metabolic Fate: Once formed, this compound can be either reacylated to form DAG by a monoacylglycerol acyltransferase (MGAT)—a pathway that can be engineered in plants to boost oil content—or, more commonly, hydrolyzed.[1][3] Plant cells contain a family of monoacylglycerol lipases (MAGLs) that catalyze the final step of TAG breakdown by hydrolyzing MAGs into free fatty acids and glycerol.[4] In the case of this compound, this releases linoleic acid, a crucial molecule for further signaling.

The diagram below illustrates the central position of this compound in plant lipid metabolism.

Monolinolein_Metabolism TAG Triacylglycerol (TAG) (e.g., Trilinolein) DAG Diacylglycerol (DAG) (e.g., Dilinolein) TAG->DAG Lipase This compound This compound DAG->this compound Lipase Glycerol Glycerol This compound->Glycerol Monoacylglycerol Lipase (MAGL) Linoleic_Acid Linoleic Acid This compound->Linoleic_Acid Monoacylglycerol Lipase (MAGL) Oxylipins Oxylipins (e.g., Jasmonates) Linoleic_Acid->Oxylipins LOX Pathway

Figure 1. Biosynthesis and metabolism of this compound.

Role in Plant Signaling and Defense

The function of this compound as a signaling precursor is intrinsically linked to its hydrolysis by MAGLs. Several studies indicate that MAGL expression is upregulated during senescence and in response to various abiotic stresses, suggesting an important role in stress-related lipid signaling.

The release of linoleic acid from this compound is the critical step. Linoleic acid is the primary substrate for the 9-lipoxygenase (9-LOX) and 13-lipoxygenase (13-LOX) pathways, which produce a diverse array of signaling molecules known as oxylipins. The most well-characterized of these are the jasmonates, synthesized via the 13-LOX pathway, which are master regulators of plant defense against necrotrophic pathogens and insect herbivores.

Therefore, the regulated breakdown of this compound can be seen as a mechanism to supply precursors for the rapid activation of defense signaling cascades.

The hypothesized signaling pathway is depicted below.

Signaling_Pathway Stress Biotic/Abiotic Stress (e.g., Pathogen Attack) MAGL_Activation MAGL Upregulation/ Activation Stress->MAGL_Activation This compound This compound Pool MAGL_Activation->this compound acts on Linoleic_Acid Linoleic Acid Release This compound->Linoleic_Acid hydrolyzes to LOX Lipoxygenase (LOX) Pathway Linoleic_Acid->LOX substrate for Jasmonates Jasmonic Acid & Derivatives LOX->Jasmonates Defense_Genes Expression of Defense Genes Jasmonates->Defense_Genes induces Response Plant Defense Response Defense_Genes->Response

Figure 2. Hypothesized signaling role of this compound hydrolysis.

Quantitative Data

Specific quantitative data for this compound in plant tissues is not widely available in the literature. However, analysis of related monoacylglycerols provides a reference for the expected concentration range. The table below summarizes data for total or specific monoacylglycerols found in various plant-related samples.

MetabolitePlant/SourceTissue/FractionConcentration/AmountReference
Monoacylglycerols (Total) Arabidopsis thalianaLeavesDetected, but not quantified as a major lipid class
Monolaurin (Synthesized) Palm Kernel Olein-StearinReaction Product31.64% of glycerolysis product
Monoolein (Synthesized) Oleic Acid & GlycerolReaction Product>90% yield in optimized synthesis
Glycerol (in Cutin) Arabidopsis thalianaLeaf CutinMolar ratio of glycerol to total DCAs was ~2:1

Note: The data presented are for total monoacylglycerols or specific monoacylglycerols other than this compound, as specific quantitative reports for this compound are scarce. These values serve to provide context for the potential abundance of this class of molecules in plant tissues or extracts.

Experimental Protocols

The analysis of this compound requires robust protocols for extraction, separation, and quantification.

Protocol for Lipid Extraction from Plant Tissue

This protocol is a generalized method for the extraction of total lipids, including monoacylglycerols, from plant leaf tissue. The use of heated isopropanol is critical to inactivate endogenous lipases that can alter the lipid profile upon tissue disruption.

Reagents and Materials:

  • Fresh plant leaf tissue

  • Isopropanol with 0.01% butylated hydroxytoluene (BHT)

  • Chloroform

  • 0.9% KCl solution

  • Glass tubes with Teflon-lined screw caps

  • Heating block or water bath (75°C)

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream for drying

Procedure:

  • Weigh fresh plant tissue (e.g., 100-200 mg) and immediately immerse it in 3 mL of pre-heated (75°C) isopropanol containing 0.01% BHT in a glass tube.

  • Incubate at 75°C for 15 minutes to inactivate lipases.

  • Cool the sample to room temperature. Add 1.5 mL of chloroform and 0.6 mL of water.

  • Vortex thoroughly and agitate at room temperature for 1 hour.

  • Add 2 mL of chloroform and 2 mL of 0.9% KCl. Vortex vigorously.

  • Centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid film in a known volume of chloroform/methanol (2:1, v/v) for storage at -20°C or for direct analysis.

Protocol for this compound Quantification by HPLC

This protocol outlines a method for the separation and quantification of monoacylglycerols using High-Performance Liquid Chromatography (HPLC), often coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for universal detection of non-UV-absorbing lipids.

Instrumentation and Columns:

  • HPLC system with a pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, to improve peak shape)

  • This compound standard for calibration.

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract (from Protocol 4.1) in the mobile phase or a suitable solvent like acetonitrile. Filter through a 0.22 µm syringe filter before injection.

  • Mobile Phase: Prepare a mobile phase of Acetonitrile/Water (e.g., 90:10 v/v). A gradient elution may be necessary to separate mono-, di-, and triglycerides.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • Detector Settings: Optimize CAD or ELSD parameters (e.g., nebulizer temperature, gas flow) according to the manufacturer's instructions.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

Protocol for Bioassay: this compound Effect on Plant Defense Gene Expression

This protocol provides a framework to assess the biological activity of this compound by measuring its effect on the expression of a key plant defense gene, such as PLANT DEFENSIN 1.2 (PDF1.2), in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0).

  • Murashige and Skoog (MS) liquid medium.

  • This compound stock solution (in ethanol or DMSO).

  • Sterile multi-well plates (e.g., 12-well).

  • Plant growth chamber.

  • RNA extraction kit.

  • qRT-PCR reagents and instrument.

  • Primers for a target defense gene (e.g., PDF1.2) and a reference gene (e.g., ACTIN2).

Procedure:

  • Seedling Growth: Sterilize and grow Arabidopsis seeds in liquid MS medium in 12-well plates for 7-10 days under controlled conditions (e.g., 16h light/8h dark cycle).

  • Treatment: Prepare treatment solutions by diluting the this compound stock into fresh MS medium to achieve final concentrations (e.g., 0, 10, 50, 100 µM). Include a solvent control (medium with ethanol/DMSO at the same concentration as the highest this compound treatment).

  • Elicitation: Replace the growth medium in each well with the corresponding treatment or control solution.

  • Incubation: Return the plates to the growth chamber and incubate for a defined period (e.g., 6, 12, or 24 hours).

  • Harvesting and RNA Extraction: Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit.

  • qRT-PCR Analysis: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers for the target defense gene (PDF1.2) and the reference gene.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the this compound treatments to the solvent control.

Visualization of Experimental Workflow

The general workflow for the investigation of this compound in plant tissue is summarized in the diagram below.

Experimental_Workflow Start Plant Tissue (e.g., Leaves) Extraction Lipid Extraction (Protocol 4.1) Start->Extraction TLC Optional: Thin-Layer Chromatography (TLC) for Fractionation Extraction->TLC optional Analysis Quantification (HPLC-CAD/ELSD or GC-MS) Extraction->Analysis Total Lipid Extract Bioassay Biological Activity Assay (Protocol 4.3) Extraction->Bioassay For Elicitation TLC->Analysis MAG Fraction Data Data Analysis & Interpretation Analysis->Data Bioassay->Data

Figure 3. General experimental workflow for this compound analysis.

Conclusion

This compound is a metabolically active monoacylglycerol in plants, positioned at the crossroads of lipid storage mobilization and signaling pathway activation. Its hydrolysis provides a direct route to the production of linoleic acid, the precursor for a suite of potent oxylipin defense signals. While its direct signaling roles are still being elucidated, the upregulation of its metabolic enzymes under stress points to its significance in the plant's response to environmental challenges. Further research, particularly quantitative profiling across different species and stress conditions, alongside functional characterization using genetic tools, will be crucial to fully unravel the multifaceted role of this important plant metabolite. The protocols and frameworks provided in this guide offer a foundation for researchers to pursue these investigations.

References

The In Vivo Biological Functions of Monolinolein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biological functions of monolinolein (also known as mono-linoleoyl-glycerol), a monoacylglycerol derived from linoleic acid. This document synthesizes current scientific literature to detail its pharmacokinetic profile, core biological activities, and the signaling pathways it modulates. It is designed to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this lipid molecule.

Pharmacokinetics and Bioavailability

To provide a relevant context, the table below presents pharmacokinetic data for other orally administered lipid-based compounds in rodents. This data can offer an approximation of what might be expected for a monoacylglycerol like this compound, which would likely be absorbed through the lymphatic system after oral administration. It is important to note that these values are for different molecules and should be interpreted with caution.

ParameterValueAnimal ModelRoute of AdministrationCompoundReference
Tmax ~2-4 hRatOralBicyclic 4-nitroimidazole analogs (lipophilic)
Oral Bioavailability ~21-23%MouseOralMn porphyrin-based SOD mimics (hydrophilic)[1]
Oral Bioavailability <1% - 30%Mouse/RatOralVarious cyclic peptides
Oral Bioavailability ~0.2% - 9.0%MouseOralKey active components of Antitumor B[2]

Note: The data presented are for structurally and functionally diverse compounds and are intended to provide a general reference for oral bioavailability in preclinical models.

Core Biological Functions and Signaling Pathways

This compound exerts its biological effects through at least three primary mechanisms: inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), activation of G protein-coupled receptor 119 (GPR119), and modulation of the endocannabinoid system.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

This compound has been identified as an inhibitor of Lp-PLA2, an enzyme implicated in inflammation and the pathogenesis of atherosclerosis.[3] By inhibiting Lp-PLA2, this compound can reduce the production of pro-inflammatory mediators.

Mechanism and Downstream Effects: Lp-PLA2 hydrolyzes oxidized phospholipids, generating lysophosphatidylcholine (Lyso-PC) and oxidized fatty acids, which are potent pro-inflammatory molecules. These products can trigger a cascade of inflammatory responses. Inhibition of Lp-PLA2 by this compound is expected to mitigate these effects. Recent studies on Lp-PLA2 inhibitors have elucidated downstream signaling pathways, including the suppression of the NLRP3 inflammasome and the JAK2/STAT3 pathway, leading to reduced inflammation.

Quantitative Data:

ParameterValueCompoundAssayReference
IC50 45.0 µM(R)-1-Linoleoyl GlycerolLp-PLA2 Inhibition
IC50 52.0 µM(S)-1-Linoleoyl GlycerolLp-PLA2 Inhibition

Signaling Pathway:

LpPLA2_Inhibition_Pathway This compound This compound LpPLA2 Lp-PLA2 This compound->LpPLA2 Inhibits LysoPC_OxFA Lyso-PC & Oxidized Fatty Acids LpPLA2->LysoPC_OxFA Hydrolyzes Oxidized_PL Oxidized Phospholipids Oxidized_PL->LpPLA2 NLRP3 NLRP3 Inflammasome Activation LysoPC_OxFA->NLRP3 Activates JAK2_STAT3 JAK2/STAT3 Pathway LysoPC_OxFA->JAK2_STAT3 Activates Inflammation Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NLRP3->Inflammation Leads to JAK2_STAT3->Inflammation Leads to

Lp-PLA2 Inhibition Pathway
Activation of G Protein-Coupled Receptor 119 (GPR119)

2-monoacylglycerols, including 2-linoleoylglycerol, are known agonists of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.

Mechanism and Downstream Effects: GPR119 is a Gs-coupled receptor. Its activation by agonists like this compound leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA). In intestinal L-cells, this signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis by stimulating insulin secretion.

Quantitative Data:

ParameterValueCompoundCell LineReference
EC50 2.5 µM2-Oleoyl glycerolGPR119-expressing COS-7 cells

Note: Data is for the closely related 2-oleoyl glycerol, as specific data for 2-linoleoyl glycerol is not available.

Signaling Pathway:

GPR119_Activation_Pathway This compound This compound GPR119 GPR119 This compound->GPR119 Activates Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Promotes

GPR119 Activation Pathway
Modulation of the Endocannabinoid System

2-Linoleoylglycerol (2-LG) is an endogenous lipid that co-exists with the endocannabinoid 2-arachidonoylglycerol (2-AG). Its role in modulating the endocannabinoid system is complex and subject to some debate.

The "Entourage Effect" vs. Partial Agonism/Functional Antagonism: Initial studies proposed an "entourage effect," where 2-LG, while inactive on its own at cannabinoid receptors, potentiates the effects of 2-AG. This was suggested to occur through the inhibition of 2-AG's degradation. In vivo studies in mice showed that 2-LG enhanced 2-AG's effects on motor behavior, analgesia, and hypothermia.

However, more recent in vitro research has challenged this simple model. These studies suggest that 2-LG may act as a partial agonist or even a functional antagonist at the CB1 receptor. As a partial agonist, it would have a lower efficacy than the full agonist 2-AG and could competitively inhibit 2-AG's binding and signaling.

Quantitative Data:

EffectObservationCompound(s)Model SystemReference
Potentiation Potentiates 2-AG's inhibition of motor behavior, analgesia, and hypothermia2-Linoleoyl-glycerol + 2-Arachidonoyl-glycerolMice (in vivo)
CB1 Receptor Activity Acts as a partial agonist2-Linoleoyl-glycerolHuman CB1 receptor (in vitro)
CB1 Receptor Signaling Fails to potentiate 2-AG-mediated signaling; acts as an antagonist2-Linoleoyl-glycerolAutaptic hippocampal neurons (in vitro)

Logical Relationship Diagram:

Endocannabinoid_Modulation cluster_entourage Hypothesis 1: Entourage Effect cluster_antagonism Hypothesis 2: Partial Agonism/Antagonism 2LG_E 2-Linoleoyl-glycerol 2AG_Degradation 2-AG Degradation 2LG_E->2AG_Degradation Inhibits 2AG_E 2-Arachidonoyl-glycerol (2-AG) 2AG_Degradation->2AG_E Reduces CB1R_E CB1 Receptor 2AG_E->CB1R_E Activates Effect_E Enhanced Cannabinoid Effect CB1R_E->Effect_E 2LG_A 2-Linoleoyl-glycerol (Partial Agonist) CB1R_A CB1 Receptor 2LG_A->CB1R_A Weakly Activates & Competes with 2-AG 2AG_A 2-Arachidonoyl-glycerol (Full Agonist) 2AG_A->CB1R_A Strongly Activates Effect_A Modulated/Reduced Cannabinoid Effect CB1R_A->Effect_A

Conflicting Models of 2-LG's Endocannabinoid Modulation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological functions.

In Vivo Anti-Inflammatory Assay (LPS-Induced IL-6 Reduction)

Objective: To determine the in vivo effect of this compound on lipopolysaccharide (LPS)-induced inflammation by measuring serum interleukin-6 (IL-6) levels in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (1- or 2-linoleoyl-glycerol)

  • Vehicle (e.g., corn oil or a suitable lipid-based formulation)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Blood collection tubes (e.g., heparinized capillaries)

  • ELISA kit for mouse IL-6

Protocol:

  • Animal Acclimation: House mice under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Grouping and Dosing: Randomly divide mice into experimental groups (n=6-8 per group):

    • Vehicle control + Saline

    • Vehicle control + LPS

    • This compound (e.g., 10, 30, 100 mg/kg) + LPS

  • This compound Administration: Administer this compound or vehicle via oral gavage.

  • LPS Challenge: After a set pre-treatment time (e.g., 1 hour), administer LPS (e.g., 1 mg/kg) or saline via intraperitoneal (i.p.) injection to induce an inflammatory response.

  • Blood Collection: At a peak time for IL-6 expression post-LPS challenge (e.g., 2-4 hours), collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture under terminal anesthesia).

  • Plasma/Serum Preparation: Process blood samples to obtain plasma or serum and store at -80°C until analysis.

  • IL-6 Measurement: Quantify IL-6 concentrations in the plasma/serum samples using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare IL-6 levels between the different treatment groups.

Workflow Diagram:

InVivo_AntiInflammatory_Workflow start Start acclimation Acclimate Mice (1 week) start->acclimation grouping Randomize into Treatment Groups acclimation->grouping dosing Oral Gavage: This compound or Vehicle grouping->dosing lps_challenge Intraperitoneal Injection: LPS or Saline dosing->lps_challenge blood_collection Collect Blood Samples (2-4 hours post-LPS) lps_challenge->blood_collection sample_processing Prepare Plasma/Serum blood_collection->sample_processing elisa Measure IL-6 Levels (ELISA) sample_processing->elisa data_analysis Statistical Analysis elisa->data_analysis end End data_analysis->end

References

An In-Depth Technical Guide to the Isomers of Monolinolein for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Monolinolein, a monoacylglycerol derivative of linoleic acid, exists primarily in two isomeric forms: 1-monolinolein and 2-monolinolein. These isomers, differing only in the position of the linoleoyl group on the glycerol backbone, exhibit distinct physical properties and biological activities, making their individual study crucial for applications in drug delivery, nutrition, and cellular signaling research. This guide provides a comprehensive overview of the chemical, physical, and biological characteristics of 1-monolinolein and 2-monolinolein, along with detailed experimental protocols for their synthesis and separation.

Data Presentation: Quantitative Properties of this compound Isomers

A summary of the key quantitative data for 1-monolinolein and 2-monolinolein is presented below for comparative analysis.

Property1-Monolinolein2-Monolinolein
Synonyms α-Monolinolein, 1-Linoleoyl-rac-glycerolβ-Monolinolein, 2-Linoleoylglycerol
CAS Number 2277-28-3[1][2]3443-82-1[3]
Molecular Formula C₂₁H₃₈O₄[1][4]C₂₁H₃₈O₄
Molecular Weight 354.52 g/mol 354.52 g/mol
Appearance Colorless to pale yellow liquid/oilLiquid
Melting Point 14-15 °CNot available
Boiling Point (Predicted) 485.0 ± 40.0 °CNot available
Density (Predicted) 0.981 ± 0.06 g/cm³Not available
Purity (Commercially Available) >97% to >99%>97%

Mandatory Visualization: Chemical Structures

Experimental Protocols

Synthesis of this compound Isomers

Enzymatic Synthesis of 1-Monolinolein:

This method involves the esterification of linoleic acid with a protected glycerol, followed by deprotection.

  • Materials: Linoleic acid, 1,2-O-isopropylidene glycerol (solketal), immobilized lipase B from Candida antarctica (Novozym 435), molecular sieves, hexane, ethanol, Amberlyst-15 ion-exchange resin.

  • Procedure:

    • Combine linoleic acid and a molar excess of 1,2-O-isopropylidene glycerol in a round-bottom flask.

    • Add Novozym 435 (typically 10% by weight of the fatty acid) and molecular sieves to remove water formed during the reaction.

    • The reaction is typically carried out in a solvent-free system or in an organic solvent like hexane at a controlled temperature (e.g., 60°C) with constant stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, filter off the enzyme and molecular sieves.

    • Remove the solvent under reduced pressure.

    • The resulting protected this compound is then deprotected by dissolving it in ethanol and adding Amberlyst-15 resin.

    • Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

    • Filter the resin and evaporate the solvent to yield 1-monolinolein.

    • The product can be further purified by silica gel column chromatography.

Enzymatic Synthesis of 2-Monolinolein:

This procedure utilizes a 1,3-specific lipase to selectively hydrolyze a triglyceride at the sn-1 and sn-3 positions.

  • Materials: Trilinolein (or a linoleic acid-rich oil), 1,3-specific lipase (e.g., from Rhizomucor miehei or Aspergillus niger), ethanol (96%), buffer solution (e.g., phosphate buffer, pH 7.0), organic solvent (e.g., hexane).

  • Procedure:

    • Disperse the trilinolein in the buffer solution.

    • Add the 1,3-specific lipase to the mixture.

    • Add ethanol to the reaction mixture; the water content in the ethanol can influence the reaction.

    • Incubate the reaction at a controlled temperature (e.g., 40°C) with agitation.

    • Monitor the formation of 2-monolinolein and the disappearance of trilinolein using TLC or HPLC.

    • Stop the reaction by inactivating the enzyme (e.g., by heating or adding a solvent like acetone).

    • Extract the lipids from the reaction mixture using an organic solvent like hexane.

    • The 2-monolinolein can be purified from the lipid extract using silica gel column chromatography.

G cluster_1 1-Monolinolein Synthesis cluster_2 2-Monolinolein Synthesis start1 Linoleic Acid + 1,2-O-isopropylidene glycerol esterification Esterification (Novozym 435) start1->esterification deprotection Deprotection (Amberlyst-15) esterification->deprotection purification1 Purification (Column Chromatography) deprotection->purification1 product1 1-Monolinolein purification1->product1 start2 Trilinolein hydrolysis sn-1,3 Selective Hydrolysis (1,3-specific lipase) start2->hydrolysis extraction Lipid Extraction hydrolysis->extraction purification2 Purification (Column Chromatography) extraction->purification2 product2 2-Monolinolein purification2->product2

Separation of this compound Isomers

High-performance liquid chromatography (HPLC) is a common method for the separation of this compound isomers.

  • Instrumentation: HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is often employed. For example, a gradient starting from 70% acetonitrile in water to 100% acetonitrile over 20 minutes can be effective.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Sample Preparation: Dissolve the mixture of this compound isomers in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components. The sample should be filtered through a 0.2 or 0.45 µm filter before injection.

  • Detection: ELSD is suitable for non-volatile analytes like monoglycerides. Mass spectrometry provides more definitive identification.

  • Data Analysis: The isomers are identified based on their retention times compared to pure standards. Quantification is achieved by integrating the peak areas.

Signaling Pathways

The direct signaling pathways of this compound isomers are an emerging area of research. While the specific pathways for 1-monolinolein are not yet well-defined, recent studies have elucidated a role for 2-monolinolein in the endocannabinoid system.

2-Monolinolein and the Endocannabinoid System

2-Linoleoylglycerol (2-LG) has been identified as a partial agonist of the human cannabinoid type 1 (CB1) receptor. This interaction can modulate the activity of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein G-protein (Gi/o) CB1->G_protein Activates 2LG 2-Monolinolein (2-LG) 2LG->CB1 Partial Agonist AEA Anandamide (AEA) AEA->CB1 Full Agonist 2AG 2-Arachidonoylglycerol (2-AG) 2AG->CB1 Full Agonist AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Effects PKA->downstream Phosphorylates Targets

Description of the 2-Monolinolein Signaling Pathway:

  • Receptor Binding: 2-Monolinolein (2-LG) binds to the CB1 receptor, which is a G-protein coupled receptor (GPCR). As a partial agonist, it elicits a submaximal response compared to full agonists like AEA and 2-AG.

  • G-protein Activation: Upon binding of 2-LG, the CB1 receptor activates an associated inhibitory G-protein (Gi/o).

  • Adenylyl Cyclase Inhibition: The activated Gi/o protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • PKA Modulation: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).

  • Downstream Effects: The modulation of PKA activity influences the phosphorylation of various downstream target proteins, leading to changes in cellular processes such as neurotransmitter release, metabolism, and cell proliferation.

The partial agonism of 2-LG at the CB1 receptor suggests it can also act as a competitive antagonist in the presence of full agonists, thereby modulating the overall tone of endocannabinoid signaling.

Putative Signaling for 1-Monolinolein

While direct signaling pathways for 1-monolinolein are not well-established, its biological activities as an antiviral and anti-inflammatory agent suggest potential interactions with key inflammatory signaling cascades. The linoleic acid component of 1-monolinolein is known to modulate pathways such as the Toll-like receptor 4 (TLR4) signaling and MAP kinase pathways. It is plausible that 1-monolinolein exerts its effects through its metabolism to linoleic acid or by directly interacting with components of these pathways. Further research is required to elucidate the precise molecular mechanisms.

Conclusion

The isomers of this compound, 1-monolinolein and 2-monolinolein, are structurally similar yet functionally distinct molecules. This guide provides a foundational understanding of their properties, synthesis, and separation. The elucidation of the role of 2-monolinolein in the endocannabinoid system opens new avenues for research into its physiological and pathological significance. Future studies are warranted to fully characterize the biological activities and signaling pathways of both isomers, which will be critical for their potential applications in drug development and therapy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Monolinolein as a Biomarker for Metabolic Studies

Abstract

Metabolic disorders, including obesity, type 2 diabetes (T2D), and metabolic syndrome, represent a growing global health crisis. The identification of sensitive and specific biomarkers is critical for early diagnosis, risk stratification, and the development of targeted therapies. This compound, a monoacylglycerol (MAG) consisting of a glycerol backbone esterified to linoleic acid (18:2), is emerging as a lipid mediator with significant potential as a biomarker in metabolic studies. This technical guide provides a comprehensive overview of this compound's role in metabolic pathways, its association with metabolic diseases, potential signaling functions, and detailed methodologies for its quantification in biological samples.

Introduction to this compound

This compound, existing as 1-linoleoyl-glycerol or 2-linoleoyl-glycerol, is a key intermediate in lipid metabolism. It is primarily formed during the catabolism of triglycerides stored in adipose tissue and other lipid depots.[1] As a bioactive lipid, it not only serves as a precursor for other signaling molecules but may also exert direct effects on cellular pathways. Recent advances in metabolomics have enabled the precise measurement of individual lipid species like this compound, revealing its altered levels in various pathological states and highlighting its potential as a metabolic biomarker.[2][3]

Metabolic Origin and Fate of this compound

This compound is a central node in glycerolipid metabolism. Its concentration is tightly regulated by the coordinated action of several lipolytic enzymes.

  • Formation: Triglycerides (TAGs) are sequentially hydrolyzed by Adipose Triglyceride Lipase (ATGL) to form diacylglycerols (DAGs), and then by Hormone-Sensitive Lipase (HSL) to form monoacylglycerols, including this compound.[1][4] Alternatively, DAGs produced from membrane phospholipids via Phospholipase C (PLC) can be hydrolyzed by Diacylglycerol Lipase (DAGL) to form 2-monoacylglycerols.

  • Breakdown: this compound is hydrolyzed by Monoacylglycerol Lipase (MGL) into free linoleic acid and glycerol. These products can then be used for energy production through beta-oxidation and glycolysis, respectively, or re-esterified into complex lipids.

TAG Triglycerides (TAG) DAG Diacylglycerol (DAG) TAG->DAG ATGL / HSL This compound This compound (1- or 2-linoleoyl-glycerol) DAG->this compound HSL / DAGL Glycerol Glycerol This compound->Glycerol MGL LinoleicAcid Linoleic Acid This compound->LinoleicAcid MGL invis1 Glycerol->invis1 Signaling Signaling Precursor LinoleicAcid->Signaling LinoleicAcid->invis1 Energy Energy Production (β-oxidation, Glycolysis) invis1->Energy invis2

Caption: Metabolic pathways for the formation and breakdown of this compound.

This compound as a Biomarker in Metabolic Disease

Several metabolomic studies have identified associations between circulating levels of this compound (specifically MAG(18:2)) and related monoacylglycerols with obesity, insulin resistance, and Type 2 Diabetes.

  • Type 2 Diabetes (T2D): A meta-analysis of prospective cohort studies found that higher levels of two monoacylglycerols, including MAG(18:2), were associated with a higher risk of developing T2D. However, another study noted that the addition of MAG(18:2) to standard risk scores provided little improvement in T2D prediction.

  • Obesity and Insulin Resistance: Studies in overweight and obese populations have found altered levels of circulating monoacylglycerols. One study identified elevated plasma concentrations of 2-Linoleoylglycerol (2-LG) in obese/overweight individuals compared to lean subjects. Higher levels of 2-acylglycerols have also been positively correlated with adiposity and traditional cardiometabolic risk factors like serum insulin.

Table 1: Summary of Studies Associating this compound and Related Lipids with Metabolic Disorders

Study Population Condition Analyte(s) Observed Association Reference(s)
Multiple Prospective Cohorts Incident Type 2 Diabetes Monoacylglycerol (18:2) Associated with higher risk of T2D.
Overweight/Obese Humans Obesity / Insulin Resistance 2-Linoleoylglycerol (2-LG) Plasma concentrations elevated in obese subjects.
Young Adults Cardiometabolic Risk 2-Linoleoylglycerol (2-LG) Positively correlated with adiposity and serum insulin levels.

| Overweight/Obese Humans with Metabolic Syndrome | Insulin Resistance | Endocannabinoidome-related lipids | Increased levels of monoacylglycerols found in individuals with visceral fat distribution. | |

Signaling Pathways Modulated by this compound

Beyond its role as a metabolic intermediate, this compound and other structurally similar monoacylglycerols are implicated in cellular signaling, primarily through interaction with G-protein coupled receptors (GPCRs) and as precursors to other bioactive lipids.

  • GPR119 Activation: 2-monoacylglycerols, such as the structurally similar 2-oleoylglycerol (2-OG), are known endogenous ligands for GPR119. This receptor is expressed in pancreatic β-cells and intestinal L-cells and its activation promotes glucose-stimulated insulin secretion (GSIS) and the release of glucagon-like peptide-1 (GLP-1).

  • Endocannabinoid System Modulation: 2-Linoleoylglycerol is considered part of the expanded endocannabinoid system ("endocannabinoidome"). While not as potent as the primary endocannabinoid 2-arachidonoylglycerol (2-AG), it can act as an antagonist or partial agonist at the cannabinoid receptor CB1, potentially modulating appetite, energy balance, and inflammation.

  • Precursor to Inflammatory Mediators: The hydrolysis of this compound releases linoleic acid, an omega-6 polyunsaturated fatty acid. Linoleic acid can be converted into arachidonic acid and subsequently into pro-inflammatory eicosanoids like prostaglandins and leukotrienes, which play a role in the low-grade chronic inflammation characteristic of metabolic syndrome.

This compound This compound GPR119 GPR119 This compound->GPR119 Agonist (?) CB1R CB1 Receptor This compound->CB1R Antagonist / Partial Agonist MGL MGL (Hydrolysis) This compound->MGL GLP1 GLP-1 Release GPR119->GLP1 Insulin Insulin Secretion GPR119->Insulin MetabolicReg Modulation of Energy Balance CB1R->MetabolicReg LinoleicAcid Linoleic Acid MGL->LinoleicAcid Prostaglandins Pro-inflammatory Eicosanoids LinoleicAcid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Potential signaling roles of this compound in metabolic regulation.

Methodologies for this compound Quantification

Accurate quantification of this compound in biological matrices like plasma or serum is essential for its validation as a biomarker. The standard approach involves liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow involves sample preparation, lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis.

Start Plasma/Serum Sample Spike Spike with Internal Standard (e.g., this compound-d5) Start->Spike Extract Lipid Extraction (e.g., Folch or MTBE method) Spike->Extract Dry Dry Down Extract (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS UHPLC-HRMS/MS Analysis Reconstitute->LCMS Data Data Processing (Peak Integration, Quantification) LCMS->Data Result Biomarker Concentration Data->Result

References

Preliminary Insights into the Bioactivity of Monolinolein: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolinolein, a monoglyceride of the essential omega-6 fatty acid linoleic acid, is a naturally occurring molecule with potential, yet largely unexplored, bioactive properties. This technical guide provides a comprehensive overview of the current preliminary research on the bioactivity of this compound. It is intended to serve as a foundational resource for researchers and professionals in drug development by consolidating the sparse existing data, presenting detailed experimental methodologies, and proposing putative signaling pathways. Due to the nascent stage of research in this specific area, this document also draws upon findings from related compounds, such as other monoglycerides and linoleic acid, to infer potential avenues for future investigation. A significant gap in the literature exists regarding the specific anticancer and anti-inflammatory mechanisms of this compound, highlighting a critical need for further dedicated studies.

Introduction

Monoglycerides, esters of glycerol and one fatty acid, are recognized for their diverse biological activities, including antimicrobial and emulsifying properties. This compound, specifically the 1-monolinolein isomer, is structurally composed of a glycerol backbone esterified to linoleic acid at the sn-1 position. While linoleic acid itself has been the subject of numerous studies regarding its role in inflammation and cancer, the bioactivity of its monoglyceride form, this compound, remains significantly under-investigated. This guide aims to synthesize the available preliminary data and provide a framework for future research into the therapeutic potential of this compound.

Antibacterial Activity of this compound

Preliminary studies on the antibacterial properties of this compound have yielded inconclusive results, suggesting that its efficacy may be highly dependent on the bacterial species and the specific isomer of the monoglyceride.

Table 1: Summary of Antibacterial Activity of this compound and Related Compounds

CompoundBacterial StrainActivityReference
1-MonolinoleinStaphylococcus aureusNo activity[1]
1-MonolinoleinEscherichia coliNo activity[1]
Monolinoleins (unspecified)Staphylococcus aureusNo bactericidal activity
Monolinoleins (unspecified)Bacillus subtilisNo bactericidal activity
1-MonolinoleninBacillus subtilisAntibacterial activity
2-MonolinoleninBacillus subtilisAntibacterial activity

Experimental Protocol: Broth Microdilution Assay for Antibacterial Activity

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted this compound.

    • Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. aureus) inoculation Inoculation with Standardized Bacteria bacterial_culture->inoculation Standardize monolinolein_stock This compound Stock Solution serial_dilution Serial Dilution in 96-well plate monolinolein_stock->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., MCF-7) cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding monolinolein_prep This compound Dilutions treatment Incubation with This compound monolinolein_prep->treatment cell_seeding->treatment mtt_addition MTT Addition and Incubation treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor (e.g., TLR4) This compound->Receptor MAPK_Activation MAPK Activation (e.g., p38, JNK, ERK) Receptor->MAPK_Activation IKK_Activation IKK Activation Receptor->IKK_Activation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Activation->Transcription_Factors NFkB_Activation NF-κB Activation IKK_Activation->NFkB_Activation Phosphorylation of IκBα NFkB_Activation->Transcription_Factors Gene_Expression Altered Gene Expression (e.g., Cytokines, Apoptotic Proteins) Transcription_Factors->Gene_Expression

References

Monolinolein's Function in Cellular Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolinolein, a monoacylglycerol (MAG) composed of a glycerol backbone and a single linoleic acid chain, is an amphipathic lipid that plays a multifaceted role in the structure and function of cellular membranes. While often overshadowed by more abundant membrane lipids, the presence of this compound and other monoacylglycerols can significantly influence membrane fluidity, permeability, and the activity of membrane-associated proteins. Furthermore, monoacylglycerols are increasingly recognized as important signaling molecules, modulating a variety of cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound's function in cellular membranes, with a focus on its biophysical effects and its role in cell signaling.

I. Biophysical Effects of this compound on Cellular Membranes

The insertion of this compound into a lipid bilayer can induce significant changes in the physical properties of the membrane. These effects are primarily attributed to its conical shape, with a small hydrophilic headgroup and a bulky, unsaturated acyl chain, which can disrupt the ordered packing of cylindrical phospholipids.

A. Membrane Fluidity

This compound's impact on membrane fluidity is complex and dependent on the phase state of the lipid bilayer.

  • In the gel phase (coagel phase): At lower temperatures, when the membrane is in a more rigid, gel-like state, the incorporation of this compound increases membrane fluidity. The double bonds in the linoleic acid chain introduce kinks that disrupt the tight packing of saturated acyl chains, leading to enhanced dynamics of the constituent lipids.

  • In the fluid phase: Conversely, at physiological temperatures where the membrane is in a fluid state, this compound can restrict both the lateral and internal motions of lipid molecules. This ordering effect is thought to arise from specific interactions between this compound and surrounding phospholipids.

Table 1: Qualitative Effects of this compound on Membrane Fluidity

Membrane PhaseEffect of this compoundUnderlying Mechanism
Gel PhaseIncreases fluidityDisruption of tight packing of saturated acyl chains by the kinked linoleic acid chain.
Fluid PhaseDecreases fluidity (restricts motion)Specific interactions with neighboring phospholipids leading to a more ordered local environment.
B. Membrane Permeability and Stability

The presence of this compound can alter the permeability barrier of the cell membrane. By disrupting the regular packing of phospholipids, this compound can increase the passive diffusion of small molecules and ions across the bilayer. This destabilizing effect is also the basis for its observed antibacterial properties, where high concentrations of this compound can lead to the loss of membrane integrity in bacteria.[1]

II. This compound in Cellular Signaling

Monoacylglycerols are now established as a class of signaling lipids. While the signaling roles of 2-arachidonoylglycerol (2-AG) are well-characterized, evidence is emerging for the signaling functions of other MAGs, including this compound.

A. The Endocannabinoid System: A Model for Monoacylglycerol Signaling

The most extensively studied monoacylglycerol signaling pathway involves 2-AG, an endogenous ligand for the cannabinoid receptors CB1 and CB2. This system provides a valuable framework for understanding how other MAGs might function.

2-Arachidonoylglycerol (2-AG) Signaling Pathway:

2-AG is synthesized "on-demand" from membrane phospholipids in response to neuronal stimulation. It acts as a retrograde messenger, traveling from the postsynaptic neuron to the presynaptic terminal to activate CB1 receptors. This activation leads to the inhibition of neurotransmitter release, thereby modulating synaptic transmission. The synthesis and degradation of 2-AG are tightly regulated by a series of enzymes, as depicted in the signaling pathway diagram below.

2-AG_Signaling_Pathway Stimulus Neuronal Stimulation PLC Phospholipase C (PLC) Stimulus->PLC activates DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 Two_AG 2-AG DAGL Diacylglycerol Lipase (DAGL) DAGL->Two_AG converts DAG to CB1_Receptor CB1 Receptor Two_AG->CB1_Receptor binds to Postsynaptic Postsynaptic Membrane Presynaptic Presynaptic Membrane Neurotransmitter_Release Inhibition of Neurotransmitter Release CB1_Receptor->Neurotransmitter_Release Neurotransmitter_Vesicle Neurotransmitter Vesicle MAGL Monoacylglycerol Lipase (MAGL) Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol

2-AG Retrograde Signaling Pathway
B. Potential Signaling Roles of this compound

While less is known about the specific signaling roles of this compound, some evidence suggests its involvement in pathways related to metabolism and inflammation.

  • G-Protein Coupled Receptor 119 (GPR119): GPR119 is a receptor expressed in the pancreas and gastrointestinal tract that is involved in glucose homeostasis. Oleoylethanolamide (OEA), a lipid structurally similar to this compound, is an endogenous ligand for GPR119.[2] It is plausible that this compound or its derivatives could also modulate GPR119 activity, thereby influencing insulin and glucagon-like peptide-1 (GLP-1) secretion.[1][2][3]

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids and their derivatives are known to be endogenous ligands for PPARs. Given that linoleic acid is a polyunsaturated fatty acid, it is conceivable that this compound could act as a signaling molecule by activating one or more of the PPAR isoforms (α, β/δ, γ).

III. Experimental Protocols

A variety of experimental techniques can be employed to investigate the function of this compound in cellular membranes.

A. Measurement of Membrane Fluidity

Fluorescence Anisotropy: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Experimental Workflow for Fluorescence Anisotropy:

Fluorescence_Anisotropy_Workflow Start Start Prepare_Liposomes Prepare Liposomes (with and without this compound) Start->Prepare_Liposomes Incubate_Probe Incubate with Fluorescent Probe (e.g., DPH) Prepare_Liposomes->Incubate_Probe Measure_Fluorescence Measure Fluorescence Intensity (Parallel and Perpendicular Polarization) Incubate_Probe->Measure_Fluorescence Calculate_Anisotropy Calculate Anisotropy (r) Measure_Fluorescence->Calculate_Anisotropy Analyze_Data Analyze and Compare Data Calculate_Anisotropy->Analyze_Data End End Analyze_Data->End

Fluorescence Anisotropy Workflow
B. Measurement of Membrane Permeability

Liposome Leakage Assay: This assay measures the release of a fluorescent dye encapsulated within liposomes. An increase in fluorescence indicates that the integrity of the liposome membrane has been compromised.

Experimental Workflow for Liposome Leakage Assay:

Liposome_Leakage_Assay_Workflow Start Start Prepare_Liposomes Prepare Liposomes with Encapsulated Fluorescent Dye Start->Prepare_Liposomes Add_this compound Add this compound at Varying Concentrations Prepare_Liposomes->Add_this compound Monitor_Fluorescence Monitor Fluorescence Intensity Over Time Add_this compound->Monitor_Fluorescence Calculate_Leakage Calculate Percentage Leakage Monitor_Fluorescence->Calculate_Leakage Analyze_Data Analyze Data Calculate_Leakage->Analyze_Data End End Analyze_Data->End

Liposome Leakage Assay Workflow
C. Quasielastic Neutron Scattering (QENS)

QENS is a powerful technique for probing the dynamics of lipid molecules and water within a membrane on the nanosecond timescale. It can provide detailed information about the local translational diffusion of lipids. The experimental setup involves a neutron source, a sample holder for the lipid bilayers, and detectors to measure the energy and momentum transfer of the scattered neutrons.

IV. Conclusion and Future Directions

This compound, though a minor component of many biological membranes, exerts a significant influence on their physical properties and is emerging as a potential signaling molecule. Its ability to modulate membrane fluidity and permeability has implications for a range of cellular processes, from nutrient transport to defense against pathogens. While the signaling pathways involving 2-AG are well-established, further research is needed to elucidate the specific signaling roles of this compound, particularly its interactions with receptors like GPR119 and PPARs. The application of advanced biophysical techniques, such as QENS and solid-state NMR, will be crucial in providing a more detailed, quantitative understanding of how this compound and other monoacylglycerols contribute to the complex and dynamic nature of cellular membranes. This knowledge will be invaluable for the development of novel therapeutic strategies targeting lipid-mediated cellular processes.

References

The Self-Assembly of Monolinolein in Water: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Lyotropic Liquid Crystalline Phases for Advanced Drug Delivery

Monolinolein, a monoglyceride of linoleic acid, is a biocompatible and biodegradable amphiphilic lipid that exhibits complex self-assembly behavior in the presence of water. This property leads to the formation of various lyotropic liquid crystalline phases, making it a subject of significant interest for researchers, particularly in the fields of drug delivery and material science. These self-assembled nanostructures, such as cubosomes and hexosomes, offer unique advantages for the encapsulation and controlled release of a wide range of therapeutic agents. This technical guide provides a comprehensive overview of the self-assembly of this compound in water, detailing its phase behavior, experimental characterization, and applications in drug development.

The Physicochemical Landscape: this compound-Water Self-Assembly

The interaction of this compound with water is a fascinating example of molecular self-organization driven by the hydrophobic effect. As an amphiphile, the this compound molecule possesses a hydrophilic glycerol headgroup and a hydrophobic linoleic acid tail. In an aqueous environment, these molecules arrange themselves to minimize the unfavorable contact between the hydrophobic tails and water, resulting in the formation of ordered, periodic structures known as lyotropic liquid crystalline phases.

Liquid Crystalline Phases of the this compound-Water System

The self-assembly of this compound in water gives rise to a sequence of distinct liquid crystalline phases, each with a unique nanostructure:

  • L2 (Inverse Micellar Solution): At very low water content, this compound forms an isotropic solution of inverse micelles, where water is encapsulated in the hydrophilic cores of the this compound aggregates.

  • Lα (Lamellar Phase): With increasing water content, a lamellar phase is formed, characterized by stacked bilayers of this compound separated by aqueous layers.

  • Bicontinuous Cubic Phases (Ia3d and Pn3m): Further hydration leads to the formation of highly ordered, viscous, and optically isotropic bicontinuous cubic phases. These phases are of particular interest for drug delivery due to their complex network of water channels, which provides a large interfacial area for drug loading. The two most common cubic phases observed are the Gyroid (Ia3d) and the Diamond (Pn3m).

  • HII (Inverse Hexagonal Phase): At even higher water content or elevated temperatures, the inverse hexagonal phase may form. This phase consists of hexagonally packed cylindrical water channels surrounded by a continuous lipid matrix.

The transitions between these phases are influenced by factors such as temperature, pressure, and the presence of additives, including drugs and stabilizing polymers.

Quantitative Phase Behavior

The following table summarizes the approximate phase boundaries for the this compound-water system based on visual analysis of published phase diagrams. It is important to note that these values are estimations and can be influenced by the purity of the this compound and the experimental conditions.

Liquid Crystalline PhaseWater Content (wt%)Temperature Range (°C)
L2 (Inverse Micellar)< 10> 40
Lα (Lamellar)10 - 2520 - 60
Ia3d (Gyroid Cubic)25 - 3540 - 80
Pn3m (Diamond Cubic)35 - 4520 - 90
HII (Inverse Hexagonal)> 45> 90

Experimental Protocols for Characterization

The investigation of this compound self-assembly requires a suite of specialized analytical techniques to probe the nanoscale structures formed. This section provides an overview of the key experimental protocols.

Preparation of this compound Dispersions (Cubosomes)

Cubosomes are discrete, sub-micron, nanostructured particles of a bicontinuous cubic liquid crystalline phase, typically dispersed in an aqueous medium. The "top-down" method is a commonly employed technique for their preparation.

Protocol: Top-Down Preparation of this compound Cubosomes

  • Melt the Lipid: Gently heat this compound to approximately 40-50°C until it becomes a clear, viscous liquid.

  • Add Stabilizer: Incorporate a stabilizer, such as Poloxamer 407 (Pluronic® F127), into the molten this compound. The typical concentration of the stabilizer is 5-10% (w/w) of the total lipid content. Stir until a homogeneous mixture is obtained.

  • Hydration: Add the lipid-stabilizer mixture to a specific amount of deionized water or buffer at the same temperature with vigorous stirring. The final lipid concentration is typically in the range of 1-10% (w/w).

  • Coarse Dispersion: A coarse, milky dispersion will form.

  • High-Energy Homogenization: Subject the coarse dispersion to high-energy homogenization to reduce the particle size and form a stable cubosome dispersion. This can be achieved using:

    • High-pressure homogenization: Process the dispersion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 1000-1500 bar).

    • Ultrasonication: Sonicate the dispersion using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size and polydispersity.

  • Characterization: The resulting cubosome dispersion should be characterized for particle size, polydispersity index (PDI), and internal structure.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the long-range order and identifying the specific liquid crystalline phase of self-assembled systems.

Protocol: SAXS Analysis of this compound Phases

  • Sample Preparation: Load the this compound-water mixture or cubosome dispersion into a thin-walled glass capillary (e.g., 1.5 mm diameter) or a specialized sample holder with mica windows. Ensure the sample is free of air bubbles.

  • Instrument Setup:

    • X-ray Source: Use a synchrotron or a lab-based SAXS instrument with a well-collimated X-ray beam (e.g., Cu Kα radiation, λ = 1.54 Å).

    • Sample-to-Detector Distance: The distance should be optimized to cover the relevant q-range for liquid crystalline phases (typically 0.01 to 0.5 Å⁻¹). A distance of 1-2 meters is common.

    • Detector: A 2D area detector is used to collect the scattering pattern.

  • Data Collection:

    • Exposure Time: The exposure time will depend on the sample and the X-ray source intensity. It can range from seconds at a synchrotron to several hours on a lab-based instrument.

    • Background Subtraction: Collect a scattering pattern of an empty capillary or the sample holder with only the aqueous medium to subtract the background scattering.

  • Data Analysis:

    • Radial Integration: Integrate the 2D scattering pattern to obtain a 1D profile of scattering intensity (I) versus the scattering vector (q), where q = (4πλ)sin(θ/2).

    • Peak Indexing: Identify the positions of the Bragg peaks in the 1D profile. The ratio of the q-values of the peaks is characteristic of the specific liquid crystalline phase. For example:

      • Lamellar (Lα): 1 : 2 : 3 : ...

      • Pn3m (Diamond Cubic): √2 : √3 : √4 : √6 : ...

      • Ia3d (Gyroid Cubic): √6 : √8 : √14 : √16 : ...

      • Hexagonal (HII): 1 : √3 : 2 : √7 : ...

    • Lattice Parameter Calculation: From the position of the first peak (q₁), the lattice parameter (a) can be calculated using the appropriate formula for the identified space group.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology and internal nanostructure of dispersed particles like cubosomes in their native, hydrated state.

Protocol: Cryo-TEM Imaging of Cubosomes

  • Grid Preparation:

    • Use a TEM grid with a holey carbon film (e.g., Lacey carbon or Quantifoil®).

    • Glow-discharge the grid to make the carbon surface hydrophilic.

  • Sample Application: Apply a small aliquot (3-5 µL) of the cubosome dispersion to the glow-discharged grid.

  • Blotting: Blot the excess liquid from the grid using filter paper to create a thin film of the dispersion spanning the holes of the carbon film. The blotting time is a critical parameter and needs to be optimized.

  • Plunge-Freezing (Vitrification): Immediately plunge the grid into a cryogen, typically liquid ethane cooled by liquid nitrogen, using a vitrification robot (e.g., Vitrobot™). This rapid freezing process vitrifies the water, preventing the formation of ice crystals that would damage the sample structure.

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM under liquid nitrogen temperature.

    • Image the sample at a low electron dose to minimize radiation damage.

    • Acquire images at different magnifications to observe the overall particle morphology and the internal periodic structures.

    • Fast Fourier Transform (FFT) of the images can be used to confirm the symmetry of the internal liquid crystalline phase.

Applications in Drug Delivery

The unique nanostructure of this compound-based liquid crystalline phases makes them highly attractive as drug delivery systems.

Drug Encapsulation and Release

The bicontinuous cubic phases of this compound offer both hydrophilic and lipophilic domains, allowing for the encapsulation of a wide variety of drug molecules, from small hydrophobic drugs to large hydrophilic proteins. The drug release from these systems is typically diffusion-controlled, with the complex network of channels providing a tortuous path for the drug to exit the particle. This results in a sustained release profile, which is beneficial for many therapeutic applications.

Cellular Uptake and Intracellular Trafficking

For a drug to be effective at the cellular level, its carrier must be able to enter the target cells. Lipid-based nanoparticles, such as cubosomes, are generally taken up by cells through endocytosis. One of the major endocytic pathways is clathrin-mediated endocytosis.

The binding of the cubosome to the cell surface can trigger the formation of a clathrin-coated pit. This pit invaginates and eventually pinches off to form a clathrin-coated vesicle containing the cubosome. Once inside the cell, the vesicle loses its clathrin coat and becomes an early endosome. The acidic environment of the late endosome can facilitate the release of the encapsulated drug, which can then exert its therapeutic effect within the cell.

Visualizing the Processes

To better understand the complex processes involved in the self-assembly and application of this compound-based systems, graphical representations are invaluable.

Self-Assembly Pathway of this compound in Water

SelfAssembly This compound This compound Molecules L2 L2 (Inverse Micelles) This compound->L2 Low Hydration Water Water Water->L2 La (Lamellar) L2->La Increasing Hydration Cubic Bicontinuous Cubic (Pn3m/Ia3d) La->Cubic Increasing Hydration HII HII (Inverse Hexagonal) Cubic->HII High Hydration / High Temp.

Caption: Phase progression of this compound with increasing water content.

Experimental Workflow for Cubosome Characterization

Workflow Start This compound + Stabilizer + Water Homogenization High-Energy Homogenization Start->Homogenization Cubosomes Cubosome Dispersion Homogenization->Cubosomes SAXS SAXS Analysis Cubosomes->SAXS CryoTEM Cryo-TEM Imaging Cubosomes->CryoTEM PhaseID Phase Identification & Lattice Parameter SAXS->PhaseID Morphology Particle Morphology & Internal Structure CryoTEM->Morphology

Caption: Workflow for preparing and characterizing this compound cubosomes.

Clathrin-Mediated Endocytosis of a Cubosome

Endocytosis cluster_cell Cell Interior cluster_membrane Plasma Membrane Vesicle Clathrin-Coated Vesicle Endosome Early Endosome Vesicle->Endosome Uncoating LateEndosome Late Endosome (Drug Release) Endosome->LateEndosome Maturation Drug Drug Action LateEndosome->Drug Cubosome Cubosome Receptor Receptor Cubosome->Receptor Binding Pit Clathrin-Coated Pit Receptor->Pit Recruitment of Clathrin & Adaptor Proteins Pit->Vesicle Invagination & Scission

Caption: Cellular uptake of a cubosome via clathrin-mediated endocytosis.

Conclusion

The self-assembly of this compound in water is a rich and complex field of study with significant implications for the future of drug delivery. The ability to form well-defined, nanostructured liquid crystalline phases provides a versatile platform for the encapsulation and sustained release of therapeutic agents. A thorough understanding of the phase behavior and the application of advanced characterization techniques are crucial for the rational design and development of novel this compound-based drug delivery systems. This guide serves as a foundational resource for researchers and scientists venturing into this exciting area, providing the necessary knowledge to explore and harness the potential of these remarkable self-assembled materials.

Methodological & Application

Enzymatic Synthesis of Monolinolein: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of monolinolein, a monoglyceride of significant interest in the pharmaceutical and food industries for its emulsifying and biological properties. The synthesis is achieved through the lipase-catalyzed esterification of linoleic acid and glycerol. This protocol outlines the materials, equipment, and a step-by-step procedure for the reaction, purification, and characterization of the final product. Quantitative data from representative studies are summarized to provide expected yields and purity. Additionally, a graphical representation of the experimental workflow is included to facilitate clear understanding of the process.

Introduction

This compound (1-mono-linoleoyl-rac-glycerol) is a valuable monoacylglycerol comprised of a glycerol backbone esterified with one molecule of linoleic acid, an essential omega-6 fatty acid. Its amphiphilic nature imparts excellent emulsifying properties, making it a useful excipient in drug delivery systems and food formulations. Enzymatic synthesis of this compound offers several advantages over chemical methods, including milder reaction conditions, higher specificity leading to fewer byproducts, and a more environmentally friendly process. Lipases, particularly those from Candida antarctica and Rhizomucor miehei, are commonly employed for their efficiency in catalyzing the esterification of glycerol with fatty acids.[1][2] This protocol details a reliable method for the synthesis of this compound using an immobilized lipase, followed by purification using silica gel column chromatography.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of monoacylglycerols, providing a reference for expected outcomes.

Table 1: Reaction Conditions and Yields for Enzymatic Synthesis of Monoacylglycerols

Enzyme SourceSubstrates (Molar Ratio)Temperature (°C)Reaction Time (h)SolventMonoacylglycerol Yield (%)Reference
Rhizomucor mieheiGlycerol:Conjugated Linoleic Acid (1:2)508Hexane>80% esterification[1]
Candida antarcticaGlycerol:Conjugated Linoleic Acid (1:2)408Hexane>80% esterification[1]
Candida antarctica (Novozym 435)Glycerol:Linoleic Acid (1:3)1008Solvent-freeNot specified for monoglyceride[3]
Candida antarctica (CALB)Glycerol:Lauric Acid6524Solvent-free~44%
Rhizomucor mieheiGlycerol:Lauric Acid506Solvent-free45%

Table 2: Purity of Acylglycerols after Purification

ProductPurification MethodPurity (%)Reference
1,2(2,3)-DiricinoleinNot Specified97.2
TrilinoleinSilica Gel Column Chromatography95.43 ± 0.97
TrioleinSilica Gel Column Chromatography93.07 ± 1.05

Experimental Protocol

This protocol describes the enzymatic synthesis of this compound via the esterification of linoleic acid and glycerol using an immobilized lipase, followed by purification.

Materials and Equipment
  • Reagents:

    • Linoleic acid (high purity)

    • Glycerol

    • Immobilized lipase (e.g., Novozym® 435, from Candida antarctica)

    • Hexane (analytical grade)

    • Diethyl ether (analytical grade)

    • Silica gel for column chromatography (60-120 mesh)

    • Anhydrous sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer with heating mantle

    • Vacuum pump and vacuum gauge

    • Rotary evaporator

    • Glass chromatography column

    • Fraction collector

    • Thin-layer chromatography (TLC) plates and developing tank

    • Analytical balance

    • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask, combine linoleic acid and glycerol. A molar ratio of 1:2 to 1:5 (linoleic acid:glycerol) is recommended to favor monoester formation.

    • Add the immobilized lipase. An enzyme concentration of 5-15% (w/w) of the total substrate weight is typically effective.

    • The reaction can be carried out in a solvent-free system or using a non-polar solvent like hexane. For a solvent-based reaction, add hexane to dissolve the substrates.

  • Reaction Conditions:

    • Heat the reaction mixture to the optimal temperature for the chosen lipase, typically between 40°C and 60°C.

    • Stir the mixture continuously using a magnetic stirrer.

    • To drive the esterification reaction forward, water, a byproduct, must be removed. This can be achieved by applying a vacuum to the system or by using molecular sieves in the reaction mixture.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by TLC or GC.

  • Reaction Termination and Enzyme Removal:

    • Once the desired conversion is achieved (typically within 8-24 hours), cool the reaction mixture to room temperature.

    • If an immobilized enzyme was used, it can be recovered by simple filtration for potential reuse.

    • If a solvent was used, remove it using a rotary evaporator.

Purification Procedure
  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

    • Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of hexane and load it onto the prepared silica gel column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity to separate the different acylglycerols. A common gradient elution is as follows:

      • Fraction 1 (Trilinolein): Elute with a mixture of petroleum ether and diethyl ether (e.g., 90:10 v/v) to remove any triglycerides.

      • Fraction 2 (Dilinolein): Increase the polarity of the eluent (e.g., 75:25 v/v petroleum ether:diethyl ether) to elute diglycerides.

      • Fraction 3 (this compound): Further increase the polarity (e.g., 50:50 v/v or 100% diethyl ether) to elute the desired this compound.

      • Fraction 4 (Free Fatty Acids and Glycerol): Finally, wash the column with a more polar solvent like methanol to elute any remaining free fatty acids and glycerol.

  • Fraction Analysis and Product Recovery:

    • Collect the fractions and analyze each by TLC to identify the fractions containing pure this compound.

    • Pool the pure fractions, and remove the solvent using a rotary evaporator.

    • Dry the resulting this compound under vacuum to remove any residual solvent.

    • The purity of the final product can be confirmed by techniques such as HPLC, GC-MS, or NMR.

Experimental Workflow Diagram

Enzymatic_Synthesis_of_this compound Substrates Substrates (Linoleic Acid & Glycerol) Reaction Esterification Reaction (40-60°C, Vacuum) Substrates->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Filtration Enzyme Removal (Filtration) Reaction->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Crude_Product Crude Product Mixture Solvent_Removal->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_1 Fraction 1: Trilinolein Column_Chromatography->Fraction_1 Low Polarity Eluent Fraction_2 Fraction 2: Dilinolein Column_Chromatography->Fraction_2 Medium Polarity Eluent Fraction_3 Fraction 3: this compound Column_Chromatography->Fraction_3 High Polarity Eluent Fraction_4 Fraction 4: Free Fatty Acids & Glycerol Column_Chromatography->Fraction_4 Very High Polarity Eluent Pure_Product Pure this compound Fraction_3->Pure_Product Pool & Evaporate

References

Application Notes and Protocols for the Chemical Synthesis of 1-Monolinolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 1-Monolinolein, a monoacylglycerol containing linoleic acid. The method is adapted from established procedures for the synthesis of similar 1-monoacylglycerols, such as 1-monoolein, and involves a two-step process: the formation of a protected glycerol intermediate followed by deprotection to yield the final product. This approach ensures regioselectivity, leading primarily to the formation of the 1-isomer.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-Monolinolein, based on reported yields for analogous syntheses.[1][2] Actual yields may vary depending on experimental conditions and purification efficiency.

StepReactant 1Reactant 2CatalystSolventReaction Time (hours)TemperatureYield (%)
1. Synthesis of 1,2-Acetonide-3-linoleoyl glycerol 1,2-Acetonide glycerol (Solketal)Ethyl linoleateSodium carbonateNoneNot specifiedNot specified~74
2. Deprotection to 1-Monolinolein 1,2-Acetonide-3-linoleoyl glycerol-Amberlyst-15Ethanol18Room Temperature~59

Experimental Protocols

This section details the step-by-step methodology for the chemical synthesis of 1-Monolinolein.

Materials and Reagents
  • 1,2-Acetonide glycerol (Solketal)

  • Ethyl linoleate

  • Sodium carbonate (anhydrous)

  • Amberlyst-15 ion-exchange resin

  • Ethanol

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step 1: Synthesis of 1,2-Acetonide-3-linoleoyl glycerol (Intermediate)

This step involves the transesterification of 1,2-acetonide glycerol with ethyl linoleate.

  • In a round-bottom flask, combine 1,2-acetonide glycerol and ethyl linoleate in a 1:1 molar ratio.

  • Add anhydrous sodium carbonate as a catalyst (approximately 5% by weight of the reactants).

  • Heat the mixture with stirring under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dissolve the mixture in a suitable organic solvent like hexane and filter to remove the sodium carbonate catalyst.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,2-acetonide-3-linoleoyl glycerol.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure intermediate.

Step 2: Deprotection to Yield 1-Monolinolein

This step involves the acidic hydrolysis of the acetonide protecting group.

  • Dissolve the purified 1,2-acetonide-3-linoleoyl glycerol from Step 1 in ethanol in a round-bottom flask.

  • Add Amberlyst-15 resin (approximately 20% by weight of the intermediate).

  • Stir the mixture at room temperature for 18 hours.[2] Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the Amberlyst-15 resin.

  • Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product will contain 1-Monolinolein along with side products.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate pure 1-Monolinolein. The final product is typically a white to pale yellow solid or viscous liquid.[2][3]

Mandatory Visualization

The following diagrams illustrate the key processes in the chemical synthesis of 1-Monolinolein.

Synthesis_Workflow Reactants 1,2-Acetonide Glycerol + Ethyl Linoleate Transesterification Transesterification Reactants->Transesterification Sodium Carbonate Intermediate 1,2-Acetonide-3-linoleoyl glycerol Purification1 Purification (Filtration, Column Chromatography) Intermediate->Purification1 FinalProduct 1-Monolinolein Purification2 Purification (Filtration, Column Chromatography) FinalProduct->Purification2 Deprotection Deprotection Purification1->Deprotection Amberlyst-15, Ethanol Deprotection->FinalProduct Transesterification->Intermediate

Caption: Experimental workflow for the chemical synthesis of 1-Monolinolein.

Logical_Relationship Glycerol Glycerol ProtectedGlycerol 1,2-Acetonide Glycerol (Solketal) Glycerol->ProtectedGlycerol Protection Intermediate Protected Monolinolein (1,2-Acetonide-3-linoleoyl glycerol) ProtectedGlycerol->Intermediate Esterification/ Transesterification LinoleicAcidDeriv Linoleic Acid Derivative (e.g., Ethyl Linoleate) LinoleicAcidDeriv->Intermediate This compound 1-Monolinolein Intermediate->this compound Deprotection

Caption: Logical relationship of reactants and products in 1-Monolinolein synthesis.

References

Monolinolein: A Novel Precursor for Efficient Conjugated Linoleic Acid (CLA) Synthesis by Bifidobacterium breve

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including anti-carcinogenic, anti-atherosclerotic, and immune-modulating properties. The enzymatic synthesis of CLA offers a stereospecific and environmentally friendly alternative to chemical methods. This document provides detailed application notes and protocols for the use of monolinolein as a precursor for the synthesis of CLA using the probiotic bacterium Bifidobacterium breve. B. breve, a common inhabitant of the human gut, has demonstrated a high capacity for converting linoleic acid and its derivatives into CLA.[1] Utilizing this compound, a monoglyceride of linoleic acid, as a substrate presents a promising avenue for efficient CLA production.

Data Presentation

The conversion of this compound to CLA by Bifidobacterium breve LMC 520 has been shown to be highly efficient, with CLA production increasing proportionally with the concentration of the this compound substrate.[1] A study reported a conversion rate of up to 78.8% of this compound into CLA by B. breve LMC017. While a detailed dose-response curve is not available in the public literature, the following table provides a representative illustration of the expected proportional relationship between this compound concentration and CLA yield, based on the reported high conversion efficiency.

Table 1: Representative Data on the Conversion of this compound to Conjugated Linoleic Acid (CLA) by Bifidobacterium breve

This compound Concentration (mg/mL)Incubation Time (hours)Temperature (°C)pHEstimated CLA Yield (mg/mL)Estimated Conversion Rate (%)
0.124377.00.07978.8
0.524377.00.39478.8
1.024377.00.78878.8
2.024377.01.57678.8

Note: The data in this table is extrapolated based on the reported proportional relationship and the 78.8% conversion rate. Actual yields may vary depending on specific experimental conditions and the strain of Bifidobacterium breve used.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of CLA from this compound using Bifidobacterium breve Whole Cells

This protocol describes the use of whole cells of Bifidobacterium breve for the conversion of this compound to CLA.

1. Materials:

  • Bifidobacterium breve (e.g., LMC 520) culture

  • MRS broth (or other suitable growth medium for Bifidobacterium)

  • This compound (substrate)

  • Phosphate buffer (pH 7.0)

  • Anaerobic chamber or system

  • Incubator

  • Centrifuge

2. Procedure:

  • Culture Preparation: Inoculate B. breve into MRS broth and incubate anaerobically at 37°C for 18-24 hours, or until the culture reaches the late logarithmic phase of growth.

  • Cell Harvesting: Centrifuge the bacterial culture at 5000 x g for 10 minutes at 4°C to pellet the cells.

  • Washing: Wash the cell pellet twice with sterile phosphate buffer (pH 7.0) to remove residual media components.

  • Reaction Setup: Resuspend the washed cell pellet in phosphate buffer (pH 7.0) to a desired cell density (e.g., 10^9 CFU/mL).

  • Substrate Addition: Add this compound to the cell suspension to the desired final concentration (e.g., 0.1 - 2.0 mg/mL).

  • Incubation: Incubate the reaction mixture anaerobically at 37°C for 24 hours.[1] The optimal reaction pH for CLA production by B. breve has been identified as 7.0.[2][3]

  • Reaction Termination: After incubation, the reaction can be stopped by heating or by proceeding directly to the extraction protocol.

Protocol 2: Extraction and Quantification of CLA

This protocol outlines the procedure for extracting the synthesized CLA from the bacterial culture and quantifying it using Gas Chromatography (GC).

1. Materials:

  • Reaction mixture from Protocol 1

  • Hydrochloric acid (HCl)

  • Isopropanol

  • Hexane

  • Sodium sulfate (anhydrous)

  • Boron trifluoride-methanol solution (14% w/v) or 0.5 M sodium methoxide in methanol

  • Saturated sodium chloride solution

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Highly polar capillary column (e.g., CP-Sil 88, 100 m x 0.25 mm x 0.20 µm)

  • CLA methyl ester standards

2. Procedure:

  • pH Adjustment for Extraction: For improved extraction efficiency, adjust the pH of the reaction mixture to 5.0-5.5 with HCl.

  • Lipid Extraction:

    • Add 2 volumes of isopropanol to 1 volume of the reaction mixture and vortex thoroughly.

    • Add 1.5 volumes of hexane and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper hexane layer containing the lipids.

    • Repeat the hexane extraction on the lower aqueous phase to maximize recovery.

    • Pool the hexane extracts and dry over anhydrous sodium sulfate.

  • Methylation of Fatty Acids:

    • Evaporate the hexane under a stream of nitrogen.

    • To prepare fatty acid methyl esters (FAMEs), add 1 mL of 14% boron trifluoride-methanol solution to the dried lipid extract. Alternatively, for base-catalyzed methylation, use 0.5 M sodium methoxide in methanol.

    • Heat the mixture at 60°C for 20 minutes in a sealed tube.

    • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • The upper hexane layer containing the FAMEs is collected for GC analysis.

  • Gas Chromatography (GC) Analysis:

    • Inject 1 µL of the FAMEs sample into the GC-FID.

    • Use a highly polar capillary column for optimal separation of CLA isomers.

    • Typical GC conditions:

      • Injector temperature: 250°C

      • Detector temperature: 250°C

      • Oven temperature program: 150°C initial temperature, followed by a ramp to 220°C.

      • Carrier gas: Helium or Hydrogen.

    • Identify and quantify the CLA isomers by comparing their retention times and peak areas with those of the CLA methyl ester standards.

Visualization

Signaling Pathways and Experimental Workflows

Monolinolein_to_CLA_Pathway This compound This compound B_breve Bifidobacterium breve (Whole Cells) This compound->B_breve Substrate CLA Conjugated Linoleic Acid (CLA) B_breve->CLA Enzymatic Conversion

Experimental_Workflow cluster_synthesis CLA Synthesis cluster_analysis Analysis Culture 1. B. breve Culture Harvest 2. Cell Harvesting & Washing Culture->Harvest React 3. Reaction with this compound Harvest->React Incubate 4. Anaerobic Incubation React->Incubate Extract 5. Lipid Extraction Incubate->Extract Methylate 6. FAMEs Preparation Extract->Methylate GC 7. GC-FID Analysis Methylate->GC Quantify 8. Quantification GC->Quantify

References

Application Notes and Protocols for Monolinolein-Based Cubosomes in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of monolinolein-based cubosomes as a sophisticated drug delivery system.

Introduction to this compound Cubosomes

Cubosomes are nanostructured lipid particles composed of a bicontinuous cubic liquid crystalline phase, offering a unique potential for drug delivery.[1][2] this compound, an unsaturated monoglyceride, is a key lipid for forming these complex, honeycomb-like structures that can encapsulate a wide variety of therapeutic agents, including hydrophilic, hydrophobic, and amphiphilic drugs.[1][3][4] The large interfacial area and distinct aqueous and lipid domains within the cubosome structure allow for high drug loading capacity and controlled release profiles.

The biocompatibility and biodegradability of lipids like this compound make cubosomes an attractive platform for various administration routes, including oral, transdermal, and parenteral delivery. Their unique structure provides stability to the encapsulated cargo and can enhance the bioavailability of poorly soluble drugs.

Experimental Protocols

Formulation of this compound Cubosomes (Top-Down Method)

This protocol describes the preparation of this compound cubosomes using the widely employed top-down approach, which involves the dispersion of a bulk cubic phase.

Materials:

  • This compound

  • Poloxamer 407 (Pluronic® F127)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Drug to be encapsulated

  • Chloroform or Ethanol (optional, for drug solubilization)

Equipment:

  • High-pressure homogenizer or a probe sonicator

  • Magnetic stirrer and hot plate

  • Vortex mixer

  • Water bath

Protocol:

  • Preparation of the Lipid Phase:

    • Melt the this compound at a temperature above its melting point (approximately 35-40°C) in a water bath.

    • If the drug is hydrophobic, dissolve it in the molten this compound. If the drug is soluble in a volatile organic solvent, it can be co-dissolved with the lipid, followed by solvent evaporation under vacuum to form a lipid-drug film.

  • Preparation of the Aqueous Phase:

    • Dissolve Poloxamer 407 in PBS (pH 7.4) to a final concentration of 0.5-2% (w/v) with gentle stirring. This will serve as the stabilizer.

    • If the drug is hydrophilic, dissolve it in the aqueous phase.

  • Formation of the Bulk Cubic Phase:

    • Slowly add the aqueous phase to the molten lipid phase (or lipid-drug film) under constant stirring to form a viscous, transparent gel. The typical ratio of lipid to aqueous phase is in the range of 90:10 to 60:40 (w/w).

  • Dispersion to Form Cubosomes:

    • Disperse the bulk cubic phase in an excess of the stabilizer solution (Poloxamer 407 in PBS).

    • Subject the coarse dispersion to high-energy dispersion using either:

      • High-Pressure Homogenization: Process the dispersion for several cycles (e.g., 5-10 cycles) at a pressure of 10,000-20,000 psi.

      • Probe Sonication: Sonicate the dispersion using a probe sonicator. Optimization of sonication time and amplitude is crucial to achieve a narrow particle size distribution and avoid overheating.

dot

Caption: Top-Down Method for this compound Cubosome Formulation.

Formulation of this compound Cubosomes (Bottom-Up Method)

The bottom-up approach involves the formation of cubosomes from a precursor solution with minimal energy input.

Materials:

  • This compound

  • Poloxamer 407 (Pluronic® F127)

  • Ethanol (as hydrotrope)

  • Deionized water or buffer

  • Drug to be encapsulated

Equipment:

  • Magnetic stirrer

  • Syringe pump or dropwise addition setup

Protocol:

  • Preparation of the Precursor Solution:

    • Dissolve this compound and the drug (if hydrophobic) in ethanol to form a clear solution.

  • Preparation of the Aqueous Phase:

    • Dissolve Poloxamer 407 in deionized water or a suitable buffer. If the drug is hydrophilic, it can be dissolved in this phase.

  • Formation of Cubosomes:

    • Inject the ethanolic precursor solution into the aqueous phase under constant stirring. The rapid dilution of ethanol causes the self-assembly of this compound into cubosomes.

    • The final concentration of ethanol should be kept low to ensure the stability of the cubosome dispersion.

dot

Caption: Bottom-Up Method for this compound Cubosome Formulation.

Characterization of this compound Cubosomes

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated cubosomes.

Physicochemical Characterization
ParameterMethodTypical Expected Results for this compound Cubosomes
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 300 nm with a PDI < 0.3, indicating a homogenous dispersion.
Zeta Potential Electrophoretic Light Scattering (ELS)A zeta potential of ±30 mV is generally considered to indicate good colloidal stability. The charge will depend on the formulation components.
Morphology and Internal Structure Cryogenic Transmission Electron Microscopy (Cryo-TEM) & Small-Angle X-ray Scattering (SAXS)Cryo-TEM will reveal the characteristic cubic internal structure. SAXS will show Bragg peaks corresponding to the specific cubic lattice type (e.g., Pn3m, Im3m, or Ia3d).
Drug Encapsulation Efficiency (EE%) & Loading Capacity (LC%) Centrifugation or dialysis followed by quantification of the unentrapped drug using HPLC or UV-Vis spectroscopy.EE% can range from 30% to over 90%, depending on the drug's properties and the formulation parameters.

Protocol for Determining Encapsulation Efficiency:

  • Place a known amount of the cubosome dispersion in a centrifugal filter unit (e.g., Amicon® Ultra).

  • Centrifuge at a high speed (e.g., 10,000 x g) for a specified time to separate the cubosomes from the aqueous phase containing the unentrapped drug.

  • Quantify the amount of free drug in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Studies

Protocol:

  • Place a known volume of the drug-loaded cubosome dispersion into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, or simulated gastric/intestinal fluid) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time. The release kinetics often follow a diffusion-controlled mechanism.

Drug TypeExpected Release Profile
Hydrophilic Drugs Typically show a biphasic release pattern with an initial burst release followed by a sustained release phase.
Hydrophobic Drugs Generally exhibit a more sustained release profile due to their partitioning within the lipidic bilayers of the cubosome.

Cellular Uptake and Intracellular Trafficking

The cellular uptake of cubosomes is a critical step for intracellular drug delivery. It is generally accepted that lipid-based nanoparticles, including cubosomes, are internalized by cells through various endocytic pathways.

Key Cellular Uptake Pathways:

  • Clathrin-Mediated Endocytosis: A major pathway for the uptake of many nanoparticles.

  • Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane.

  • Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.

The specific pathway utilized can depend on the cell type, as well as the size, surface charge, and surface modifications of the cubosomes. Following internalization, the cubosomes are typically trafficked through the endo-lysosomal pathway. For effective drug delivery, the encapsulated drug must be released from the cubosome and escape the endo-lysosomal compartment to reach its intracellular target.

dot

cellular_uptake_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cubosome This compound Cubosome Clathrin Clathrin-mediated Cubosome->Clathrin Caveolae Caveolae-mediated Cubosome->Caveolae Macropinocytosis Macropinocytosis Cubosome->Macropinocytosis Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release to Cytosol Late_Endosome->Drug_Release Target Intracellular Target Drug_Release->Target

Caption: Generalized Cellular Uptake and Trafficking of Cubosomes.

Conclusion and Future Perspectives

This compound-based cubosomes represent a versatile and promising platform for advanced drug delivery. Their unique structural characteristics enable the encapsulation of a diverse range of therapeutic molecules and offer the potential for controlled and targeted release. The detailed protocols and characterization methods provided in these application notes serve as a valuable resource for researchers and scientists working to harness the full potential of these innovative nanocarriers in the development of next-generation therapeutics. Future research may focus on surface functionalization of this compound cubosomes for active targeting and the development of stimuli-responsive systems for on-demand drug release.

References

Application Notes and Protocols for the Preparation of Monolinolein-Based Liquid Crystalline Phases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monolinolein, a monoacylglycerol, is a versatile lipid that self-assembles in the presence of water to form a variety of lyotropic liquid crystalline phases. These ordered, nanostructured materials, including the bicontinuous cubic (QII) and inverted hexagonal (HII) phases, are of significant interest for a range of applications, particularly in drug delivery. Their unique structures, composed of continuous lipid bilayers separating interwoven aqueous channels, allow for the encapsulation of both hydrophobic and hydrophilic molecules. Dispersions of these phases, known as cubosomes (from cubic phase) and hexosomes (from hexagonal phase), offer promising nanocarrier systems for the controlled release of therapeutics.[1][2][3] This document provides detailed protocols for the preparation and characterization of bulk this compound-based liquid crystalline phases and their nanoparticle dispersions.

Data Presentation: Phase Behavior of this compound-Water Systems

The formation of specific liquid crystalline phases is primarily dependent on the this compound-to-water ratio and the temperature of the system. The following table summarizes the typical phase behavior observed.

This compound (wt%)Water (wt%)Temperature (°C)Predominant Liquid Crystalline PhaseSpace Group
80-1000-20< 20Lamellar crystalline (Lc)-
60-8020-4025 - 65Bicontinuous Cubic (Ia3d, Pn3m)Ia3d, Pn3m
20-8020-80> 65Inverted Hexagonal (HII)HII
< 40> 60Room TempBicontinuous Cubic (Pn3m) with excess waterPn3m

Note: The phase boundaries are approximate and can be influenced by the presence of additives such as stabilizers, co-surfactants, or active pharmaceutical ingredients (APIs).[4][5] The transition from the cubic Pn3m phase to the hexagonal HII phase is temperature-dependent.

Experimental Protocols

Protocol 1: Preparation of Bulk this compound Liquid Crystalline Phases

This protocol describes the preparation of a bulk gel of a this compound-based liquid crystalline phase.

Materials:

  • This compound

  • Deionized water or buffer solution

  • Glass vials with screw caps

  • Spatula

  • Water bath or heating block

  • Centrifuge with temperature control (optional)

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound into a glass vial.

  • Hydration: Add the calculated amount of deionized water or buffer to the this compound to achieve the target weight ratio for the desired liquid crystalline phase (refer to the data table).

  • Homogenization:

    • Method A (Vortexing and Centrifugation): Securely cap the vial and vortex the mixture vigorously for 5-10 minutes. To ensure thorough mixing and remove air bubbles, centrifuge the vial at a low speed (e.g., 1000 x g) for 5-10 minutes. Invert the vial and repeat the vortexing and centrifugation steps several times until a homogenous, viscous, and transparent gel is formed.

    • Method B (Syringe Mixing): For highly viscous phases, the components can be weighed into two separate syringes connected by a three-way stopcock. The mixture is then passed back and forth between the syringes until a homogenous gel is obtained.

  • Equilibration: Allow the mixture to equilibrate at the desired temperature for at least 24-48 hours to ensure the formation of a thermodynamically stable liquid crystalline phase. The appearance of the final product should be a stiff, optically clear gel.

Protocol 2: Preparation of this compound-Based Nanoparticle Dispersions (Cubosomes/Hexosomes)

This protocol describes the "top-down" method for preparing colloidal dispersions of liquid crystalline nanoparticles.

Materials:

  • This compound

  • Pluronic F127 (Poloxamer 407) or other suitable stabilizer

  • Deionized water or buffer solution

  • High-pressure homogenizer or ultrasonicator

  • Glass vials

  • Magnetic stirrer and stir bar

Methodology:

  • Preparation of the Lipid Melt:

    • Weigh the appropriate amounts of this compound and the stabilizer (e.g., a common ratio is 9:1 this compound to Pluronic F127 by weight).

    • Melt the mixture in a water bath at approximately 60-70°C until a clear, homogenous liquid is formed.

  • Formation of the Coarse Dispersion:

    • Heat the deionized water or buffer to the same temperature as the lipid melt.

    • While stirring the lipid melt, slowly add the hot aqueous phase to form a coarse emulsion. Continue stirring for 15-30 minutes.

  • High-Energy Dispersion:

    • Using a High-Pressure Homogenizer: Process the coarse dispersion through a high-pressure homogenizer at the appropriate pressure and number of cycles. The optimal parameters will depend on the specific instrument and formulation.

    • Using an Ultrasonicator: Subject the coarse dispersion to high-intensity ultrasonication using a probe sonicator. The sonication should be performed in a pulsed mode in an ice bath to prevent overheating, which could disrupt the liquid crystalline structure.

  • Cooling and Equilibration:

    • Allow the resulting nano-dispersion to cool to room temperature.

    • The dispersion should be stored at room temperature for at least 24 hours to allow for the complete formation and stabilization of the cubosomes or hexosomes. The final appearance should be a milky, low-viscosity liquid.

Protocol 3: Characterization of Liquid Crystalline Phases

1. Polarized Light Microscopy (PLM):

  • Purpose: To visually identify the type of liquid crystalline phase based on its optical texture.

  • Methodology:

    • Place a small amount of the bulk gel or a drop of the nanoparticle dispersion on a glass slide and cover with a coverslip.

    • Observe the sample under a polarized light microscope.

    • Expected Observations:

      • Cubic Phases (e.g., Pn3m, Ia3d): Optically isotropic, appearing dark under crossed polarizers.

      • Hexagonal Phase (HII): Exhibits a fan-like texture.

      • Lamellar Phase (Lα): Displays oily streaks and Maltese cross-textures.

2. Small-Angle X-ray Scattering (SAXS):

  • Purpose: To definitively determine the liquid crystalline phase structure and calculate its lattice parameters.

  • Methodology:

    • Load the sample (bulk gel or dispersion) into a sample holder (e.g., a quartz capillary).

    • Acquire the SAXS pattern using a SAXS instrument.

    • Analyze the positions of the Bragg diffraction peaks. The ratio of the peak positions (q-values) is characteristic of a specific space group.

    • Characteristic Peak Ratios:

      • Pn3m (Diamond) Cubic: √2, √3, √4, √6, √8

      • Ia3d (Gyroid) Cubic: √6, √8, √14, √16

      • Im3m (Primitive) Cubic: √2, √4, √6, √8

      • HII (Hexagonal): 1, √3, √4, √7

Visualizations

experimental_workflow start Start weigh Weigh this compound and Water/Stabilizer start->weigh mix Mix Components weigh->mix bulk Bulk Phase Preparation mix->bulk For Bulk Gel dispersion Nanoparticle Dispersion Preparation mix->dispersion For Nanoparticles homogenize_bulk Homogenize (Vortex/Centrifuge) bulk->homogenize_bulk melt Melt Lipid Phase dispersion->melt equilibrate_bulk Equilibrate (24-48h) homogenize_bulk->equilibrate_bulk characterization Characterization equilibrate_bulk->characterization coarse_disp Form Coarse Dispersion melt->coarse_disp high_energy High-Energy Dispersion (Homogenizer/Sonicator) coarse_disp->high_energy equilibrate_disp Cool and Equilibrate high_energy->equilibrate_disp equilibrate_disp->characterization plm Polarized Light Microscopy (PLM) characterization->plm saxs Small-Angle X-ray Scattering (SAXS) characterization->saxs end End plm->end saxs->end

Caption: Experimental workflow for the preparation and characterization of this compound liquid crystalline phases.

logical_relationships cluster_components cluster_parameters cluster_phases components System Components parameters Controlling Parameters components->parameters Influence This compound This compound concentration Component Ratio (Lipid/Water) This compound->concentration phases Resulting Liquid Crystalline Phases water Water/Buffer water->concentration stabilizer Stabilizer (e.g., Pluronic F127) parameters->phases Determine cubic Bicontinuous Cubic (Pn3m, Ia3d) concentration->cubic Medium Water hexagonal Inverted Hexagonal (HII) concentration->hexagonal High Water/Temp lamellar Lamellar (Lc, Lα) concentration->lamellar Low Water temperature Temperature temperature->cubic Low/Room Temp temperature->hexagonal High Temp

Caption: Logical relationship between components, parameters, and resulting liquid crystalline phases.

References

Application Notes and Protocols: Monolinolein in Nanostructured Miniemulsions for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of monolinolein-based nanostructured miniemulsions as effective drug delivery systems.

Introduction

This compound, a monoglyceride of linoleic acid, is a biocompatible and biodegradable lipid that self-assembles in aqueous environments to form various lyotropic liquid crystalline phases. These unique nanostructures, including bicontinuous cubic (cubosomes) and inverse hexagonal (hexosomes) phases, can be formulated into submicron-sized particles known as nanostructured miniemulsions. The intricate internal architecture of these miniemulsions provides a high interfacial area, making them excellent reservoirs for encapsulating and delivering a wide range of therapeutic agents, from small molecules to large biologics. This document outlines the protocols for preparing and characterizing these advanced drug delivery vehicles.

Data Presentation: Physicochemical Properties of this compound Miniemulsions

The following table summarizes typical quantitative data for this compound-based nanostructured miniemulsions from various studies. These parameters are critical for assessing the quality, stability, and potential in vivo performance of the formulations.

Formulation IDInternal Phase CompositionDrug LoadedParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
MLO-Cubo-PTXThis compoundPaclitaxel170 - 200< 0.2-20 to -301 - 5> 90[1][2]
MLO-Hexo-PTXThis compound/DodecanePaclitaxel150 - 200< 0.2-15 to -251 - 5> 90[1]
MLO-Cubo-GENThis compoundGenistein150 ± 100.15 ± 0.05-25 ± 52.595 ± 2Fictional Example
MLO-Hexo-CURThis compound/Oleic AcidCurcumin180 ± 150.18 ± 0.03-22 ± 43.092 ± 3Fictional Example

Experimental Protocols

Formulation of this compound Nanostructured Miniemulsions

This protocol describes a general method for preparing drug-loaded this compound miniemulsions using a high-energy emulsification approach.

Materials:

  • This compound (MLO)

  • Drug (e.g., Paclitaxel)

  • Stabilizer (e.g., Poloxamer 407, Pluronic® F127)

  • Deionized water

  • Organic solvent (if required for the drug, e.g., ethanol)

Equipment:

  • High-pressure homogenizer or ultrasonicator

  • Magnetic stirrer

  • Vortex mixer

  • Analytical balance

Protocol:

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound.

    • If the drug is lipophilic, dissolve it in the molten this compound (heated slightly above its melting point, approx. 35-40 °C). If an organic solvent is required to dissolve the drug, dissolve the drug in a minimal amount of a volatile organic solvent (e.g., ethanol) and then mix it with the molten this compound.

  • Preparation of the Aqueous Phase:

    • Dissolve the stabilizer (e.g., 1-2% w/v Poloxamer 407) in deionized water with gentle stirring.

  • Pre-emulsification:

    • Heat both the lipid and aqueous phases to the same temperature (e.g., 60-70 °C).

    • Slowly add the lipid phase to the aqueous phase under continuous high-speed stirring (e.g., 1000-2000 rpm) for 15-30 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 10,000-20,000 psi). Maintain the temperature during homogenization.

    • Ultrasonication: Alternatively, sonicate the pre-emulsion using a probe sonicator at a specific power output and for a defined duration (e.g., 5-10 minutes) in a pulsed mode to avoid overheating. The sample should be kept in an ice bath during sonication.

  • Cooling and Storage:

    • Allow the resulting nanoemulsion to cool down to room temperature.

    • If an organic solvent was used, it can be removed by rotary evaporation under reduced pressure.

    • Store the formulation at 4 °C for further characterization.

Characterization of Miniemulsions

3.2.1. Particle Size and Polydispersity Index (PDI) Analysis

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size.

  • Protocol:

    • Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Equilibrate the sample to the desired temperature (e.g., 25 °C) in the DLS instrument.

    • Perform the measurement, typically for 3 runs of 10-15 sub-runs each.

    • The instrument's software will calculate the Z-average particle size and the PDI. A PDI value below 0.3 indicates a narrow and homogenous size distribution.

3.2.2. Zeta Potential Measurement

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of the colloidal dispersion. It is measured by applying an electric field across the sample and measuring the direction and velocity of the particles using Laser Doppler Velocimetry.

  • Protocol:

    • Dilute the nanoemulsion sample with an appropriate medium, typically 10 mM NaCl solution, to ensure sufficient ionic strength for the measurement.

    • Inject the diluted sample into the specific folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25 °C).

    • Perform the measurement. The instrument's software will calculate the zeta potential. Values greater than +30 mV or less than -30 mV are generally considered to indicate good stability.

3.2.3. Drug Loading and Encapsulation Efficiency

  • Principle: The amount of drug encapsulated within the miniemulsions is determined by separating the unencapsulated (free) drug from the formulation and quantifying the drug in either the supernatant or the nanoparticles.

  • Protocol:

    • Separation of Free Drug: Centrifuge the nanoemulsion sample using an ultracentrifuge (e.g., at 100,000 x g for 1 hour). The nanoparticles will form a pellet, leaving the free drug in the supernatant.

    • Quantification:

      • Carefully collect the supernatant and quantify the amount of free drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

      • Alternatively, dissolve the nanoparticle pellet in a suitable solvent and quantify the amount of encapsulated drug.

    • Calculations:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

In Vitro Drug Release Study
  • Principle: The dialysis bag method is commonly used to assess the in vitro release profile of a drug from a nanocarrier. The formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug into a surrounding release medium, while retaining the nanoparticles.

  • Protocol:

    • Hydrate the dialysis membrane (e.g., MWCO 12-14 kDa) according to the manufacturer's instructions.

    • Place a known volume of the drug-loaded nanoemulsion (e.g., 1 mL) inside the dialysis bag and securely seal both ends.

    • Immerse the dialysis bag in a larger volume of release medium (e.g., 100 mL of phosphate-buffered saline, pH 7.4, containing a small amount of a solubilizing agent like Tween 80 to maintain sink conditions).

    • Maintain the system at 37 °C with constant, gentle stirring.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the cumulative percentage of drug released over time.

Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the drug-loaded miniemulsions, empty miniemulsions (placebo), and the free drug in cell culture medium.

    • Remove the old medium from the cells and add the different treatment solutions to the wells. Include untreated cells as a control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO2 incubator.

    • After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 2-4 hours.

    • Remove the medium containing MTT and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control cells.

Mandatory Visualization

Cellular Uptake Pathways of Lipid-Based Nanoparticles

The following diagram illustrates the primary endocytic pathways involved in the cellular internalization of lipid-based nanoparticles like this compound miniemulsions.

Cellular_Uptake_Pathways Cellular Uptake of this compound Miniemulsions cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Nanoparticle This compound Miniemulsion Clathrin_Vesicle Clathrin-coated Vesicle Nanoparticle->Clathrin_Vesicle Clathrin-mediated Endocytosis Caveolae Caveolae Nanoparticle->Caveolae Caveolae-mediated Endocytosis Macropinosome Macropinosome Nanoparticle->Macropinosome Macropinocytosis Membrane Early_Endosome Early Endosome Clathrin_Vesicle->Early_Endosome Caveolae->Early_Endosome Macropinosome->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation Drug_Release Drug Release Late_Endosome->Drug_Release Endosomal Escape Therapeutic_Target Therapeutic Target Drug_Release->Therapeutic_Target

Caption: Cellular uptake pathways for this compound miniemulsions.

Experimental Workflow for Formulation and Characterization

This diagram outlines the logical flow of the experimental procedures described in this document.

Experimental_Workflow Workflow for Miniemulsion Formulation and Characterization cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Prep_Lipid Prepare Lipid Phase (this compound + Drug) Pre_Emulsify Pre-emulsification (High-speed stirring) Prep_Lipid->Pre_Emulsify Prep_Aqueous Prepare Aqueous Phase (Stabilizer + Water) Prep_Aqueous->Pre_Emulsify Homogenize Homogenization (HPH or Sonication) Pre_Emulsify->Homogenize Final_Nanoemulsion Final Nanoemulsion Homogenize->Final_Nanoemulsion Size_Zeta Particle Size (DLS) & Zeta Potential Final_Nanoemulsion->Size_Zeta Drug_Loading Drug Loading & Encapsulation Efficiency Final_Nanoemulsion->Drug_Loading Drug_Release In Vitro Drug Release (Dialysis Method) Final_Nanoemulsion->Drug_Release Cytotoxicity Cytotoxicity Assay (MTT Assay) Final_Nanoemulsion->Cytotoxicity

Caption: Experimental workflow from formulation to in vitro evaluation.

References

Application Notes and Protocols for the Quantification of Monolinolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of monolinolein, a monoglyceride of significant interest in various research and development fields, including pharmaceuticals and material sciences. The following protocols and data summaries are designed to offer a comprehensive guide to the available analytical techniques.

Introduction to Analytical Approaches

The quantification of this compound, a specific monoacylglycerol containing linoleic acid, requires precise and robust analytical methods. Due to its chemical structure, several techniques can be employed, with chromatographic methods being the most prevalent. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most commonly used techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.[1][2][3][4] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be utilized for structural elucidation and quantification.[2]

Key Analytical Techniques

  • Gas Chromatography (GC): A cornerstone for fatty acid and glyceride analysis, GC offers high resolution and sensitivity. For this compound analysis, derivatization to a more volatile form, such as a trimethylsilyl (TMS) ether, is typically required. GC can be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can separate this compound from other lipids without the need for derivatization. Reversed-phase HPLC is commonly employed for this purpose. Detection can be achieved using various detectors, including Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).

  • Mass Spectrometry (MS): MS is a powerful tool for both identifying and quantifying lipids. When coupled with a separation technique like GC or HPLC, it provides high selectivity and sensitivity.

Experimental Workflow for this compound Quantification

The general workflow for the quantification of this compound from a sample involves several key steps, from sample preparation to data analysis.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Sample Collection Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample->Extraction Purification Purification (e.g., SPE, TLC) Extraction->Purification Derivatization Derivatization (for GC) Purification->Derivatization Optional HPLC_Analysis HPLC-ELSD/CAD/MS Analysis Purification->HPLC_Analysis GC_Analysis GC-MS/FID Analysis Derivatization->GC_Analysis Peak_Integration Peak Integration GC_Analysis->Peak_Integration HPLC_Analysis->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for this compound quantification.

Detailed Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of this compound following derivatization to its trimethylsilyl (TMS) ether.

1. Sample Preparation and Lipid Extraction:

  • Homogenize the sample if necessary.

  • Extract total lipids using a modified Folch method with chloroform:methanol (2:1, v/v).

  • Wash the organic phase with a 0.9% NaCl solution to remove non-lipid contaminants.

  • Evaporate the solvent under a stream of nitrogen.

2. Purification (Optional but Recommended):

  • To isolate the monoglyceride fraction and remove interfering triglycerides and diglycerides, perform Solid Phase Extraction (SPE) on a silica gel cartridge.

  • Elute neutral lipids with chloroform and then monoglycerides with a mixture of chloroform and methanol.

3. Derivatization (Silylation):

  • To the dried lipid extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl group.

  • Evaporate the derivatization reagent under nitrogen and reconstitute the sample in hexane.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector at 280°C with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Quantification: Use a calibration curve prepared with a certified this compound standard, also subjected to the same derivatization procedure. Use an internal standard (e.g., 1-monononadecanoin) for improved accuracy.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

This protocol is suitable for the direct analysis of underivatized this compound.

1. Sample Preparation and Lipid Extraction:

  • Follow the same lipid extraction and optional purification steps as described in Protocol 1.

2. HPLC-ELSD Analysis:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Gradient: Start with 70% A, increase to 100% A over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD).

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Quantification: Generate a calibration curve using a this compound standard. The ELSD response is not linear over a wide range, so a logarithmic transformation of both concentration and peak area is often required to generate a linear calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters obtained from the analysis of this compound using the described methods. These values can vary depending on the specific instrumentation and experimental conditions.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Reference
GC-MS (TMS derivatized) 0.1 - 1 µg/mL0.5 - 5 µg/mL> 0.99592 - 105
HPLC-ELSD 1 - 5 µg/mL5 - 20 µg/mL> 0.99 (log-log)88 - 103
HPLC-MS 0.05 - 0.5 µg/mL0.2 - 2 µg/mL> 0.99895 - 108

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the metabolic fate and signaling pathways involving this compound is crucial. For instance, monoglycerides are key intermediates in lipid metabolism and can act as signaling molecules.

This compound Metabolic Pathway cluster_pathway Metabolic Fate of this compound TG Triglycerides DG Diglycerides TG->DG ATGL MG This compound DG->MG HSL FFA Linoleic Acid MG->FFA MGL Glycerol Glycerol MG->Glycerol MGL Signaling Signaling Events (e.g., GPCR activation) MG->Signaling ACSL ACSL FFA->ACSL Activation Enzymes Lipases (e.g., ATGL, HSL)

Caption: Simplified metabolic pathway of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Monolinolein Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolinolein, a monoacylglycerol consisting of a glycerol backbone esterified with one linoleic acid molecule, exists as a mixture of regioisomers (1-monolinolein and 2-monolinolein) and, in the case of the 1-isomer, as a pair of enantiomers (sn-1-monolinolein and sn-3-monolinolein). The specific isomeric form can significantly influence its biological activity and physical properties. Therefore, accurate and reliable analytical methods for the separation and quantification of these isomers are crucial in various fields, including pharmacology, food science, and drug development. This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the effective separation of this compound isomers.

The separation of these closely related compounds presents a significant analytical challenge. Regioisomers, differing in the position of the fatty acid on the glycerol backbone, can be resolved using reversed-phase HPLC. Enantiomers, which are non-superimposable mirror images, necessitate the use of chiral chromatography for their separation. This document provides detailed protocols for both approaches.

Experimental Protocols

Separation of 1-Monolinolein and 2-Monolinolein (Regioisomers) by Reversed-Phase HPLC

This method separates this compound regioisomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The 2-monolinolein isomer is generally less retained than the 1-monolinolein isomer.

Sample Preparation:

  • Dissolve the this compound sample in a suitable organic solvent, such as isopropanol or ethanol, to a concentration of approximately 1 mg/mL.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup may be necessary to remove interfering substances.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be:

    • Start with 70% acetonitrile / 30% water.

    • Linearly increase to 100% acetonitrile over 20 minutes.

    • Hold at 100% acetonitrile for 10 minutes.

    • Return to initial conditions and equilibrate for 10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). UV detection at low wavelengths (e.g., 205 nm) can be used, but sensitivity may be limited.

  • Injection Volume: 10 µL.

Separation of sn-1- and sn-3-Monolinolein (Enantiomers) by Chiral HPLC

The separation of this compound enantiomers requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Direct separation without derivatization is possible with modern polysaccharide-based chiral columns.

Sample Preparation:

  • Prepare the sample as described in the reversed-phase HPLC protocol, dissolving it in the mobile phase to be used for the analysis (e.g., a hexane/2-propanol mixture).

  • Ensure the sample is free of water, as it can interfere with normal-phase chiral separations.

HPLC Conditions:

  • Column: A polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of n-hexane and 2-propanol. A typical starting ratio is 90:10 (v/v). The ratio may need to be optimized to achieve baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: ELSD or MS. If derivatization is performed (see below), a UV detector can be used.

  • Injection Volume: 10 µL.

Optional Derivatization for Enhanced UV Detection:

For improved sensitivity with UV detection, the hydroxyl groups of this compound can be derivatized with a chromophoric agent such as 3,5-dinitrophenyl isocyanate (DNPI).

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of anhydrous toluene.

  • Add a 1.5-fold molar excess of DNPI and a catalytic amount of pyridine.

  • Heat the mixture at 80°C for 1 hour.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase.

  • The derivatized sample can be detected at a wavelength of 254 nm.

Data Presentation

The following tables summarize the expected quantitative data for the separation of this compound isomers based on the described methods. Note that actual retention times and resolution may vary depending on the specific instrumentation, column batch, and precise mobile phase composition.

Table 1: Representative Data for Reversed-Phase HPLC Separation of this compound Regioisomers

AnalyteRetention Time (min)Resolution (Rs)
2-Monolinolein15.2-
1-Monolinolein16.5> 1.5

Table 2: Representative Data for Chiral HPLC Separation of this compound Enantiomers

AnalyteRetention Time (min)Resolution (Rs)
sn-1-Monolinolein12.8-
sn-3-Monolinolein14.1> 1.5

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Acquisition & Analysis Sample This compound Sample Dissolve Dissolve in Solvent (e.g., Isopropanol/Hexane) Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Column Chromatographic Column (C18 or Chiral) Inject->Column Separation Isomer Separation Column->Separation Detect Detection (ELSD, MS, or UV) Separation->Detect Separated Isomers Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify Results Results Quantify->Results Results: - Retention Times - Peak Areas - Isomer Ratios

Caption: Experimental workflow for the HPLC analysis of this compound isomers.

Isomer_Relationship cluster_regio Regioisomers cluster_enantio Enantiomers This compound This compound Mixture 1-Monolinolein 1-Monolinolein This compound->1-Monolinolein Reversed-Phase HPLC 2-Monolinolein 2-Monolinolein This compound->2-Monolinolein Reversed-Phase HPLC sn-1-Monolinolein sn-1-Monolinolein 1-Monolinolein->sn-1-Monolinolein Chiral HPLC sn-3-Monolinolein sn-3-Monolinolein 1-Monolinolein->sn-3-Monolinolein Chiral HPLC

Caption: Logical relationship of this compound isomers and their separation methods.

Application Note: Quantitative Analysis of Monolinolein using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolinolein, a monoacylglycerol containing linoleic acid, is a significant molecule in various fields, including food science, pharmacology, and drug development, due to its emulsifying properties and biological activities. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and metabolic studies. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The methodology described herein offers high sensitivity and specificity, making it suitable for the analysis of this compound in diverse matrices.

Principle

The quantitative analysis of this compound by GC-MS requires a derivatization step to convert the non-volatile monoacylglycerol into a thermally stable and volatile trimethylsilyl (TMS) derivative. This is typically achieved through a two-step process involving methoximation followed by silylation. The derivatized analyte is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The eluting compound enters the mass spectrometer, where it is ionized and fragmented. Quantification is achieved by monitoring specific diagnostic ions in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity. An internal standard is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥99%)

  • Internal Standard (IS): Glyceryl monononadecanoate or a suitable deuterated analog

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Hexane or Heptane (GC grade)

  • Sodium sulfate (anhydrous)

  • Glassware: reaction vials with screw caps, autosampler vials with inserts, pipettes.

Sample Preparation (from an oil matrix)
  • Lipid Extraction:

    • Accurately weigh approximately 50 mg of the oil sample into a glass centrifuge tube.

    • Add a known amount of the internal standard solution.

    • Add 2 mL of hexane and 2 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the lipids to a clean reaction vial.

    • Dry the extract under a gentle stream of nitrogen at room temperature.

Derivatization Protocol

This two-step protocol is designed to first protect carbonyl groups and then silylate hydroxyl groups, providing a stable derivative.

  • Methoximation:

    • To the dried sample extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of MSTFA or BSTFA to the cooled vial.

    • Seal the vial and vortex for 1 minute.

    • Incubate the mixture at 70°C for 60 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system equipped with a non-polar capillary column.

ParameterSetting
Gas Chromatograph
ColumnHP-5ms or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 120°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Data Presentation

Quantitative data for the TMS-derivatized this compound should be acquired in SIM mode for optimal sensitivity and selectivity. The molecular weight of the di-TMS derivative of 1-monolinolein is 498.9 g/mol .[1] Based on the NIST mass spectrum, the following ions are recommended for quantification and confirmation.[1]

AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-Monolinolein-di-TMS~20 - 25 min395218129
Internal Standard (e.g., Glyceryl monononadecanoate-di-TMS)VariesAnalyte-specificAnalyte-specificAnalyte-specific

Note: Retention times are approximate and should be confirmed with a standard under the specific chromatographic conditions used.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Oil Sample Extraction Lipid Extraction (Hexane/Chloroform:Methanol) Sample->Extraction Add IS Drying Dry Down (Nitrogen Stream) Extraction->Drying Methoximation Methoximation (Methoxyamine HCl, 60°C) Drying->Methoximation Silylation Silylation (MSTFA, 70°C) Methoximation->Silylation GC_Injection GC Injection Silylation->GC_Injection Separation Chromatographic Separation (HP-5ms column) GC_Injection->Separation Detection MS Detection (EI, SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result Quantification->Result Final Concentration

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not part of a classical signaling pathway, its analysis is logically structured. The following diagram illustrates the logical relationship from the analyte's initial state to its final quantifiable form.

Logical_Relationship Analyte This compound (Non-volatile) Derivatization Derivatization (Methoximation + Silylation) Analyte->Derivatization Chemical Modification Derivative TMS-Monolinolein (Volatile & Thermally Stable) Derivatization->Derivative GC_Separation GC Separation Derivative->GC_Separation Injection Separated_Derivative Eluted TMS-Monolinolein GC_Separation->Separated_Derivative MS_Detection MS Detection (Ionization & Fragmentation) Separated_Derivative->MS_Detection Analysis Diagnostic_Ions Diagnostic Ions (e.g., m/z 395, 218, 129) MS_Detection->Diagnostic_Ions

Caption: Logical flow of this compound analysis.

References

Monolinolein In Vitro Antiviral Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the in vitro antiviral activity of monolinolein. The protocols detailed below are synthesized from established virological techniques and data from studies on this compound and related monoglycerides.

Introduction

This compound, a monoglyceride of linoleic acid, has demonstrated significant in vitro antiviral activity, particularly against enveloped viruses. Its primary mechanism of action is believed to be the disruption of the viral envelope, leading to the inactivation of the virus particle. This document outlines the key assays for evaluating the antiviral efficacy and cytotoxicity of this compound, presenting the data in a clear and accessible format for researchers in virology and drug development.

Data Presentation

The antiviral activity of this compound is quantified by its effective concentration (EC50), cytotoxic concentration (CC50), and the resulting selectivity index (SI). The EC50 is the concentration required to inhibit 50% of viral activity, while the CC50 is the concentration that causes a 50% reduction in cell viability. The SI (CC50/EC50) is a crucial measure of the compound's therapeutic window.

CompoundVirusCell LineAssay TypeEC50CC50Selectivity Index (SI)Reference
This compound Herpes Simplex Virus-1 (HSV-1)VeroTiter Reduction0.25 mg/mL (0.7 mM)≥4.0 mg/mL>16[1]
MonocaprinHerpes Simplex Virus-1 (HSV-1)VeroTiter Reduction0.75 mg/mL (3.5 mM)≥4.0 mg/mL>5.3[1]

Note: The provided data indicates that this compound is effective against HSV-1 at concentrations that are significantly lower than those causing cytotoxicity to the host cells, suggesting a favorable preliminary safety profile in vitro.

Experimental Protocols

Detailed methodologies for the primary assays used to evaluate the antiviral properties of this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific virus, cell line, and laboratory conditions.

Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.

Materials:

  • Vero cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in ethanol or DMSO)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).

  • Treatment: Remove the growth medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include untreated cells as a negative control and a solvent control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control. This can be determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay (EC50 Determination)

This assay is used to quantify the inhibition of viral replication by this compound.

Materials:

  • Vero cells

  • DMEM with 2% FBS

  • Virus stock (e.g., HSV-1)

  • This compound

  • Agarose or Methylcellulose overlay medium

  • Crystal Violet staining solution

Protocol:

  • Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in DMEM.

  • Infection: Infect the cell monolayers with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the virus inoculum and overlay the cells with DMEM containing different concentrations of this compound and 1% methylcellulose or low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Virucidal Assay

This assay determines the direct effect of this compound on the virus particles.

Materials:

  • Virus stock

  • This compound solution

  • Maintenance medium (e.g., DMEM)

  • Vero cells in 96-well plates

Protocol:

  • Incubation of Virus and Compound: Mix a known titer of the virus with various concentrations of this compound. Incubate this mixture at 37°C for a defined period (e.g., 30 minutes). A virus-only control should be incubated under the same conditions.

  • Infection of Cells: Following incubation, serially dilute the virus-compound mixtures and inoculate them onto confluent monolayers of Vero cells.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE), typically 2-5 days.

  • Endpoint Determination: The viral titer is determined by methods such as the endpoint dilution assay (TCID50) or plaque assay.

  • Log Reduction Calculation: The antiviral activity is measured by the reduction in viral titer in the presence of this compound compared to the control. A significant reduction indicates a direct virucidal effect.[1]

Visualizations

Experimental Workflow

G cluster_0 Cytotoxicity Assay (CC50) cluster_1 Antiviral Assay (EC50) cluster_2 Virucidal Assay A1 Seed Host Cells (e.g., Vero cells) A2 Treat with Serial Dilutions of this compound A1->A2 A3 Incubate (48-72h) A2->A3 A4 MTT Assay A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate CC50 A5->A6 D1 Determine Selectivity Index (SI) A6->D1 SI = CC50 / EC50 B1 Seed Host Cells B2 Infect with Virus B1->B2 B3 Treat with this compound B2->B3 B4 Incubate (Plaque Formation) B3->B4 B5 Stain and Count Plaques B4->B5 B6 Calculate EC50 B5->B6 B6->D1 C1 Incubate Virus with This compound C2 Infect Host Cells with Mixture C1->C2 C3 Determine Viral Titer C2->C3 C4 Calculate Log Reduction C3->C4

Caption: Workflow for in vitro antiviral activity and cytotoxicity testing.

Proposed Mechanism of Action

References

Application Notes and Protocols for Antibacterial Testing of Monolinolein Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoglycerides, esters of glycerol and a single fatty acid, are recognized for their antimicrobial properties, particularly against gram-positive bacteria. This document provides detailed application notes and protocols for the antibacterial testing of monolinolein, the monoglyceride of linoleic acid. While specific quantitative data for this compound is limited in current literature, the provided protocols are based on established methods for testing similar lipid compounds, such as glycerol monolaurate (GML) and monocaprin, which have demonstrated significant antibacterial activity. These methodologies can be readily adapted for the evaluation of this compound.

The primary mechanism of action for antibacterial monoglycerides involves the disruption of the bacterial cell membrane. Their amphiphilic nature allows them to integrate into the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is generally effective against a broad range of gram-positive bacteria.

Data Presentation

The following tables summarize representative quantitative data for antibacterial monoglycerides against common gram-positive bacteria. It is important to note that these values are for GML and monocaprin and should serve as a reference for expected outcomes when testing this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Monoglycerides against Gram-Positive Bacteria

CompoundBacteriumStrainMIC (µg/mL)Reference
MonocaprinStaphylococcus aureus-320[1]
MonocaprinBacillus subtilis-320[1]
MonolaurinStaphylococcus aureus (MRSA)Multiple Isolates500 - 2000[2][3]
MonolaurinBacillus subtilisFNCC 0060>100 (inhibited growth)[4]

Table 2: Minimum Bactericidal Concentrations (MBC) of Representative Monoglycerides

CompoundBacteriumMBC (µg/mL)Notes
MonolaurinStaphylococcus aureus (MRSA)Not specified, but bactericidal effects observedTime-kill assays confirm bactericidal activity

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the determination of the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound (or other test lipid)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Solvent for lipid (e.g., DMSO, ethanol)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent to create a stock solution. Note that for lipophilic agents, it may be necessary to use a surfactant like Tween 80 in the broth to prevent adsorption to the plastic plate.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips and spreader

Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 37°C for 24 hours.

  • Determining MBC: The MBC is the lowest concentration of this compound that results in no colony formation on the TSA plate, indicating a 99.9% or greater reduction in the initial inoculum.

Time-Kill Kinetic Assay

This assay provides information on the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound

  • Log-phase culture of the test bacterium

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • Sterile saline for dilutions

  • TSA plates

  • Timer

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test bacterium in CAMHB. Dilute this culture into fresh CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.4). Adjust the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks.

  • Addition of Test Compound: Add this compound to the flasks at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask with no compound.

  • Time-Point Sampling: Incubate the flasks at 37°C with shaking. At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution of this compound in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation_mic Inoculate Plate prep_inoculum->inoculation_mic log_phase Prepare Log-Phase Bacterial Culture prep_inoculum->log_phase serial_dilution->inoculation_mic incubation_mic Incubate (18-24h, 37°C) inoculation_mic->incubation_mic read_mic Read MIC (Lowest concentration with no growth) incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubation_mbc Incubate (24h, 37°C) subculture->incubation_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubation_mbc->read_mbc add_compound Add this compound at Various MIC Multiples log_phase->add_compound sampling Sample at Multiple Time Points (0-24h) add_compound->sampling plate_count Perform Serial Dilutions and Plate Counting sampling->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data

Caption: Workflow for antibacterial susceptibility testing of this compound.

mechanism_of_action cluster_bacteria Gram-Positive Bacterium cell_wall Cell Wall (Peptidoglycan & Teichoic Acids) cell_membrane Cell Membrane (Phospholipid Bilayer) cytoplasm Cytoplasm disruption Membrane Disruption & Increased Permeability cell_membrane->disruption Causes instability This compound This compound This compound->cell_membrane Integration into a lipid bilayer disruption->cytoplasm Leakage of intracellular components lysis Cell Lysis & Death disruption->lysis

Caption: Proposed mechanism of action of this compound on gram-positive bacteria.

References

Application Notes and Protocols for Monolinolein as a Food Emulsifier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Monolinolein in Food Formulations

This compound, a monoacylglycerol derived from linoleic acid and glycerol, is a versatile and effective emulsifier for oil-in-water (O/W) emulsions in the food and pharmaceutical industries.[1] As a non-ionic surfactant, it is valued for its ability to stabilize dispersions of immiscible liquids, such as oil and water.[1] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic linoleic acid tail, allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around oil droplets to prevent coalescence. This compound is generally recognized as safe (GRAS) for use in food products.[1]

These application notes provide detailed protocols for the preparation and characterization of oil-in-water emulsions using this compound as the primary emulsifier. The subsequent sections outline methodologies for evaluating key emulsion quality attributes, including particle size distribution, long-term stability, and rheological properties.

Data Presentation: Performance of this compound in O/W Emulsions

The following tables summarize the expected performance of this compound in a model oil-in-water food emulsion system. This data is representative and serves to illustrate the dose-dependent effect of this compound on key emulsion parameters. Actual results may vary based on the specific oil, water phase composition, and processing conditions.

Table 1: Effect of this compound Concentration on Emulsion Particle Size

This compound Conc. (% w/w)Median Particle Size (d(0.5), µm)Polydispersity Index (PDI)
0.55.20.45
1.02.80.38
2.01.50.31
3.00.80.25

Table 2: Emulsion Stability as a Function of this compound Concentration Over Time

This compound Conc. (% w/w)Creaming Index (%) - Day 1Creaming Index (%) - Day 7Creaming Index (%) - Day 14
0.58.525.345.1
1.02.110.822.5
2.00.53.28.9
3.0< 0.11.54.3

Table 3: Rheological Properties of Emulsions with Varying this compound Concentrations

This compound Conc. (% w/w)Apparent Viscosity (at 10 s⁻¹) (Pa·s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.50.050.10.15
1.00.120.30.35
2.00.250.80.7
3.00.481.51.2

Experimental Protocols

Protocol 1: Preparation of Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a model O/W food emulsion using a high-shear homogenizer.

Materials:

  • This compound (food grade)

  • Vegetable Oil (e.g., Sunflower Oil, Soybean Oil)

  • Deionized Water

  • Preservative (e.g., potassium sorbate, sodium benzoate) (optional)

Equipment:

  • High-shear homogenizer (e.g., rotor-stator type)

  • Beakers

  • Heating magnetic stirrer

  • Analytical balance

Procedure:

  • Prepare the Aqueous Phase: In a beaker, add the desired amount of deionized water and preservative (if used). Heat to 60-70°C while stirring.

  • Prepare the Oil Phase: In a separate beaker, add the desired amount of vegetable oil and this compound. Heat to 60-70°C while stirring until the this compound is completely dissolved.

  • Emulsification: While maintaining the temperature of both phases, slowly add the oil phase to the aqueous phase under continuous high-shear homogenization at a specified speed (e.g., 5000-10000 rpm) for a set duration (e.g., 5-10 minutes).

  • Cooling: Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer until it reaches room temperature.

  • Storage: Transfer the emulsion to a sealed container and store under desired conditions for further analysis.

G cluster_prep Emulsion Preparation Workflow A Prepare Aqueous Phase (Water + Preservative) Heat to 60-70°C C High-Shear Homogenization (5000-10000 rpm, 5-10 min) A->C B Prepare Oil Phase (Oil + this compound) Heat to 60-70°C B->C D Cooling to Room Temperature C->D E Store for Analysis D->E G cluster_psa Particle Size Analysis Workflow A Homogenize Emulsion Sample C Add Sample to Dispersant to achieve target obscuration A->C B Prepare Dispersant (Deionized Water) B->C D Measure with Laser Diffraction Analyzer C->D E Record d(0.5) and PDI D->E G cluster_stability Creaming Index Measurement Workflow A Fill Graduated Cylinder with Emulsion B Store at Controlled Temperature A->B C Measure Serum Layer (Hs) and Total Height (Ht) at Time Intervals B->C D Calculate Creaming Index: CI (%) = (Hs / Ht) * 100 C->D G cluster_rheology Rheological Characterization Workflow A Load Sample onto Rheometer B Equilibrate to Temperature A->B C Perform Flow Sweep (Measure Viscosity) B->C D Perform Oscillatory Sweep (Measure G' and G'') B->D

References

Application Notes and Protocols for the Use of Monolinolein in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of monolinolein as a substrate in various enzymatic reactions. This document includes summaries of quantitative data, detailed experimental protocols for key enzymes, and visualizations of relevant pathways and workflows.

Introduction to this compound

This compound, a monoacylglycerol, consists of a glycerol molecule esterified to linoleic acid. It serves as a substrate for several classes of enzymes, primarily lipases and lipoxygenases. The enzymatic processing of this compound is crucial in various physiological processes, including lipid metabolism and cellular signaling. Understanding these interactions is vital for research in metabolic disorders, inflammation, and pharmacology.

Enzymatic Reactions Involving this compound

This compound is primarily metabolized through two main enzymatic pathways: hydrolysis and dioxygenation.

  • Hydrolysis: Catalyzed by lipases, this reaction cleaves the ester bond of this compound, releasing linoleic acid and glycerol. Key enzymes in this class include Monoacylglycerol Lipase (MAGL), Hormone-Sensitive Lipase (HSL), and Pancreatic Lipase.

  • Dioxygenation: Catalyzed by lipoxygenases (LOXs), this reaction incorporates molecular oxygen into the linoleic acid backbone of this compound, producing various hydroperoxy derivatives.

The products of these reactions have significant biological activities and are involved in various signaling cascades.

Quantitative Data Summary

The following tables summarize the available quantitative data for the enzymatic reactions involving this compound and related substrates.

Table 1: Kinetic Parameters of Lipases with Monoacylglycerol Substrates

EnzymeSubstrateK_m_ (µM)V_max_ (nmol/min/mg)Organism/SourceReference(s)
Monoacylglycerol Lipase (MAGL)Arachidonoyl-1-thio-glycerol67.9 ± 3.0659.5 ± 81.8Transfected COS-7 cells[1]
Pancreatic Lipase1,3-dilinolein290Not SpecifiedPorcine Pancreas[2]

Note: Kinetic data for this compound is often inferred from studies using structurally similar monoacylglycerols or linoleic acid derivatives.

Table 2: Lipoxygenase Reaction Specificity

Lipoxygenase IsoformSubstrateMajor Product(s)Reference(s)
Soybean Lipoxygenase-1Linoleic Acid13-hydroperoxylinoleic acid[3]
Peanut LipoxygenaseLinoleic AcidC-9 and C-13 hydroperoxides[4]
Plant 9-LipoxygenasesArachidonic Acid5S-hydroperoxy-eicosatetraenoic acid (5S-HPETE)[5]

Signaling and Metabolic Pathways

The enzymatic processing of this compound and related monoacylglycerols plays a critical role in cellular signaling, most notably in the endocannabinoid system.

Endocannabinoid Signaling Pathway

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a molecule structurally similar to this compound. The hydrolysis of 2-AG by MAGL terminates its signaling and releases arachidonic acid, a precursor for prostaglandins and other inflammatory mediators.

endocannabinoid_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca²⁺ Channel CB1R->Ca_channel inhibits NT_release Neurotransmitter Release Ca_channel->NT_release triggers PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG produces DAGL Diacylglycerol Lipase (DAGL) two_AG 2-Arachidonoylglycerol (2-AG) DAGL->two_AG synthesizes MAGL Monoacylglycerol Lipase (MAGL) AA Arachidonic Acid MAGL->AA produces Glycerol Glycerol MAGL->Glycerol produces DAG->DAGL substrate for two_AG->CB1R binds & activates two_AG->MAGL substrate for Prostaglandins Prostaglandins AA->Prostaglandins precursor for

Endocannabinoid signaling at the synapse.
Lipoxygenase Pathway

Lipoxygenases catalyze the dioxygenation of polyunsaturated fatty acids. When this compound acts as a substrate, the linoleoyl moiety is oxidized to form hydroperoxy derivatives. These products can be further metabolized to a variety of signaling molecules.

lipoxygenase_pathway This compound This compound LOX Lipoxygenase (LOX) This compound->LOX Substrate HPOM Hydroperoxy- This compound LOX->HPOM Product Metabolites Further Metabolites HPOM->Metabolites Precursor

Simplified lipoxygenase pathway with this compound.

Experimental Protocols

The following are generalized protocols for assaying the activity of enzymes that utilize this compound or similar monoacylglycerols as substrates.

Monoacylglycerol Lipase (MAGL) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature procedures for measuring MAGL activity using a fluorogenic substrate.

Workflow Diagram:

magl_assay_workflow A Prepare Reagents (Assay Buffer, MAGL enzyme, Substrate, Inhibitor) B Add Assay Buffer to wells A->B C Add MAGL enzyme to sample wells Add buffer to background control wells B->C D Add MAGL inhibitor to inhibited control wells C->D E Pre-incubate at 37°C for 10-15 min D->E F Add Fluorogenic Substrate to all wells E->F G Measure fluorescence kinetically (Ex/Em = 360/460 nm) for 30-60 min F->G H Calculate MAGL activity G->H

Workflow for a fluorometric MAGL activity assay.

Materials:

  • MAGL enzyme (purified or in cell/tissue lysate)

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • Fluorogenic MAGL substrate (e.g., a long-chain fatty acid ester of a fluorophore)

  • MAGL-specific inhibitor (for determining specific activity)

  • 96-well microplate (black, clear bottom)

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAGL enzyme, substrate, and inhibitor in MAGL Assay Buffer.

  • Plate Setup:

    • Sample Wells: Add MAGL enzyme to the wells.

    • Background Control Wells: Add assay buffer instead of the enzyme.

    • Inhibited Control Wells: Add MAGL enzyme and a specific inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence in kinetic mode at an appropriate excitation and emission wavelength (e.g., Ex/Em = 360/460 nm) at 37°C. Record data every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the rate of the background control from the rate of the sample wells to get the total lipase activity.

    • Subtract the rate of the inhibited control from the total lipase activity to determine the MAGL-specific activity.

Pancreatic Lipase Activity Assay (Spectrophotometric)

This protocol is a generalized method for determining pancreatic lipase activity using an artificial chromogenic substrate or a natural triglyceride substrate coupled with a colorimetric detection method for free fatty acids.

Workflow Diagram:

pancreatic_lipase_assay_workflow A Prepare Substrate Emulsion (e.g., Triolein in buffer with bile salts) C Add substrate emulsion to reaction tubes A->C B Prepare Pancreatic Lipase solution E Add Pancreatic Lipase solution to start reaction B->E D Equilibrate at 37°C C->D D->E F Incubate at 37°C with shaking for a defined time E->F G Stop the reaction (e.g., by adding HCl or ethanol/acetone) F->G H Quantify released Free Fatty Acids (e.g., using a colorimetric kit) G->H I Measure absorbance at the appropriate wavelength H->I J Calculate Pancreatic Lipase activity I->J

Workflow for a pancreatic lipase activity assay.

Materials:

  • Pancreatic Lipase

  • Substrate: this compound or a suitable triglyceride (e.g., triolein)

  • Assay Buffer (e.g., 13 mM Tris-HCl, pH 8.0, 150 mM NaCl, 3 mM CaCl₂)

  • Bile salts (e.g., sodium taurocholate) and phospholipids (e.g., phosphatidylcholine) to create a micellar solution

  • Reaction stop solution (e.g., 1 M HCl)

  • Free Fatty Acid Quantification Kit (colorimetric)

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stable emulsion of the this compound substrate in the assay buffer containing bile salts and phospholipids. Sonication may be required to create a homogenous micellar solution.

  • Enzyme Preparation: Dissolve pancreatic lipase in the assay buffer to the desired concentration.

  • Reaction Setup:

    • Pipette the substrate emulsion into reaction tubes.

    • Equilibrate the tubes to 37°C.

  • Reaction Initiation: Add the pancreatic lipase solution to the reaction tubes to start the hydrolysis.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes) with constant shaking.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Quantification of Products:

    • Quantify the amount of free linoleic acid released using a commercial colorimetric free fatty acid assay kit.

    • This typically involves the formation of a colored product that can be measured spectrophotometrically.

  • Measurement: Read the absorbance at the wavelength specified by the free fatty acid quantification kit.

  • Data Analysis: Calculate the pancreatic lipase activity based on a standard curve of known linoleic acid concentrations.

Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This protocol measures LOX activity by detecting the formation of conjugated dienes from the oxidation of linoleic acid (from this compound), which absorb light at 234 nm.

Workflow Diagram:

lox_assay_workflow A Prepare Reagents (Borate Buffer, LOX enzyme, This compound substrate) B Add Borate Buffer to cuvette A->B C Add this compound substrate solution B->C D Equilibrate to room temperature and zero the spectrophotometer at 234 nm C->D E Add LOX enzyme solution to initiate the reaction D->E F Immediately start recording the absorbance at 234 nm E->F G Monitor the increase in absorbance for 3-5 minutes F->G H Calculate the initial reaction rate from the linear portion of the curve G->H I Calculate LOX activity using the molar extinction coefficient of the hydroperoxide product H->I

Workflow for a spectrophotometric LOX activity assay.

Materials:

  • Lipoxygenase (e.g., from soybean)

  • This compound substrate

  • Assay Buffer (e.g., 0.2 M Borate buffer, pH 9.0)

  • UV-transparent cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of LOX in the assay buffer.

    • Prepare a solution of this compound in the assay buffer. A small amount of a co-solvent like ethanol may be needed for initial dissolution.

  • Assay Setup:

    • In a UV-transparent cuvette, add the assay buffer and the this compound substrate solution.

    • Mix and equilibrate to the desired temperature (e.g., 25°C).

    • Place the cuvette in the spectrophotometer and zero the absorbance at 234 nm.

  • Reaction Initiation:

    • Add the LOX enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance at 234 nm.

  • Measurement:

    • Monitor the increase in absorbance at 234 nm over time (e.g., for 3-5 minutes).

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the enzyme activity using the Beer-Lambert law (Activity (U/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Enzyme Volume)), where ε is the molar extinction coefficient of the hydroperoxide product (approximately 25,000 M⁻¹cm⁻¹).

Conclusion

This compound is a versatile substrate for studying a range of enzymatic reactions critical to lipid metabolism and cell signaling. The protocols and data provided herein offer a foundation for researchers to design and execute experiments aimed at elucidating the roles of these enzymes in health and disease, as well as for the screening and development of novel therapeutic agents. It is recommended to optimize the specific conditions for each experimental setup.

References

Application Notes and Protocols for Loading Hydrophobic Drugs into Monolinolein Cubosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and characterization of monolinolein cubosomes loaded with hydrophobic drugs. Cubosomes are advanced lipid-based nanoparticles with a unique bicontinuous cubic liquid crystalline structure, offering a high internal surface area and the ability to encapsulate a wide range of molecules, including those that are poorly water-soluble.[1][2][3]

Overview of this compound Cubosomes for Hydrophobic Drug Delivery

This compound, a monoglyceride, is a key lipid used in the formation of cubosomes due to its ability to self-assemble in the presence of water into a cubic phase structure.[4][5] These nanoparticles are stabilized by polymers, most commonly Poloxamer 407, which prevents their aggregation and ensures colloidal stability. The large hydrophobic domain within the cubosome's lipid bilayer makes it an ideal carrier for hydrophobic drugs, enhancing their solubility and enabling controlled release.

Key Advantages of this compound Cubosomes:

  • High Drug Loading Capacity: The extensive lipid bilayer network provides a large volume for encapsulating hydrophobic molecules.

  • Biocompatibility and Biodegradability: this compound is a biocompatible and biodegradable lipid, making it suitable for various drug delivery applications.

  • Sustained Drug Release: The tortuous, continuous lipid bilayer of the cubic phase provides a matrix for the sustained diffusion of encapsulated drugs.

  • Versatility: Capable of encapsulating hydrophobic, hydrophilic, and amphiphilic compounds.

Experimental Protocols

This section details the step-by-step procedures for preparing and characterizing hydrophobic drug-loaded this compound cubosomes.

Materials and Equipment

Materials:

  • This compound

  • Poloxamer 407 (Pluronic® F127)

  • Hydrophobic drug of interest

  • Ethanol (for bottom-up method)

  • Deionized water or buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)

  • Dialysis membrane (with appropriate molecular weight cut-off)

Equipment:

  • Magnetic stirrer with heating plate

  • Probe sonicator or high-pressure homogenizer

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for drug quantification

  • Transmission Electron Microscope (TEM) for morphology visualization

  • Small-Angle X-ray Scattering (SAXS) instrument for structural analysis

Preparation of Drug-Loaded this compound Cubosomes

Two primary methods are employed for the preparation of cubosomes: the top-down and the bottom-up approach.

This method involves the dispersion of a bulk cubic phase into an aqueous medium using high energy.

Protocol:

  • Melt the Lipid Phase: Accurately weigh this compound and Poloxamer 407 (typically in a 9:1 to 8:2 weight ratio) and melt them together in a glass vial at approximately 70°C with gentle stirring until a homogenous, transparent liquid is formed.

  • Incorporate the Hydrophobic Drug: Dissolve the hydrophobic drug in the molten lipid mixture. Stir until the drug is completely dissolved.

  • Hydration and Dispersion: Heat the aqueous phase (deionized water or buffer) to the same temperature (70°C). Slowly add the molten lipid-drug mixture to the aqueous phase under high-shear stirring.

  • Homogenization: Subject the resulting coarse emulsion to high-energy dispersion using a probe sonicator or a high-pressure homogenizer to form a milky-white cubosome dispersion.

  • Cooling: Allow the dispersion to cool down to room temperature while stirring.

This method, also known as the solvent-shifting or nanoprecipitation method, involves the self-assembly of lipids from a solution.

Protocol:

  • Prepare the Organic Phase: Dissolve this compound, Poloxamer 407, and the hydrophobic drug in a small amount of a water-miscible organic solvent, such as ethanol.

  • Injection: Inject the organic solution rapidly into the aqueous phase (deionized water or buffer) under constant stirring.

  • Self-Assembly: The rapid dilution of the organic solvent in the aqueous phase leads to a decrease in the solubility of the lipid, causing the self-assembly of the components into cubosomes.

  • Solvent Removal: If necessary, the organic solvent can be removed by evaporation under reduced pressure.

Diagram of the Top-Down Experimental Workflow:

TopDown_Workflow A Melt this compound & Poloxamer 407 B Dissolve Hydrophobic Drug in Molten Lipid A->B D Add Lipid-Drug Mixture to Aqueous Phase B->D C Heat Aqueous Phase C->D E High-Energy Homogenization D->E F Cool to Room Temperature E->F G Drug-Loaded Cubosome Dispersion F->G

Caption: Workflow for the top-down preparation of drug-loaded cubosomes.

Diagram of the Bottom-Up Experimental Workflow:

BottomUp_Workflow A Dissolve this compound, Poloxamer 407 & Drug in Ethanol C Inject Organic Phase into Aqueous Phase A->C B Aqueous Phase B->C D Self-Assembly of Cubosomes C->D E Solvent Evaporation (Optional) D->E F Drug-Loaded Cubosome Dispersion E->F

Caption: Workflow for the bottom-up preparation of drug-loaded cubosomes.

Characterization of Drug-Loaded Cubosomes

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the prepared cubosome formulation.

Protocol:

  • Dilute a small aliquot of the cubosome dispersion with deionized water to an appropriate concentration.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Record the average particle size (Z-average), PDI, and zeta potential. The PDI value indicates the homogeneity of the particle size distribution, with values below 0.3 being desirable. The zeta potential provides an indication of the colloidal stability of the dispersion.

Protocol:

  • Separation of Free Drug: Separate the unencapsulated drug from the cubosome dispersion. This can be achieved by methods such as dialysis, ultrafiltration, or size exclusion chromatography. For dialysis, place a known amount of the dispersion in a dialysis bag and dialyze against a large volume of a suitable release medium.

  • Quantification of Unencapsulated Drug: Measure the concentration of the free drug in the release medium using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Entrapment Efficiency (%EE): %EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading (%DL): %DL = [(Total amount of drug - Amount of free drug) / Total weight of cubosomes] x 100

Protocol:

  • Transmission Electron Microscopy (TEM):

    • Place a drop of the diluted cubosome dispersion on a carbon-coated copper grid.

    • Negatively stain the sample (e.g., with phosphotungstic acid) or use cryogenic TEM (cryo-TEM) for better preservation of the structure.

    • Observe the morphology and size of the cubosomes under the TEM. Cubosomes typically appear as cubical or slightly rounded nanoparticles.

  • Small-Angle X-ray Scattering (SAXS):

    • Analyze the cubosome dispersion using a SAXS instrument.

    • The resulting scattering pattern provides information about the internal cubic liquid crystalline structure (e.g., Pn3m, Im3m, or Ia3d space groups).

Diagram of the Characterization Workflow:

Characterization_Workflow A Drug-Loaded Cubosome Dispersion B Particle Size, PDI, & Zeta Potential (DLS) A->B C Entrapment Efficiency & Drug Loading (HPLC/UV-Vis) A->C D Morphology (TEM/Cryo-TEM) A->D E Internal Structure (SAXS) A->E

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up Monolinolein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monolinolein synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable monoacylglycerol. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your process development and optimization efforts.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of this compound synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My this compound yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a frequent challenge when scaling up. Here are the most common culprits and how to address them:

  • Suboptimal Reaction Temperature: Enzyme activity is highly temperature-dependent. Temperatures that are too low will result in slow reaction rates, while excessive heat can lead to enzyme denaturation.[1][2][3]

    • Solution: Conduct small-scale experiments to determine the optimal temperature for your specific lipase. Most lipases used for this synthesis have an optimal temperature between 40°C and 60°C.

  • Incorrect Molar Ratio of Substrates: An excess of glycerol is typically required to shift the reaction equilibrium towards the formation of this compound.[4]

    • Solution: Experiment with different molar ratios of glycerol to linoleic acid. Ratios from 2:1 to 6:1 (glycerol:linoleic acid) have been shown to be effective.[4] Note that a very large excess of glycerol can complicate downstream purification.

  • Inadequate Mixing/Mass Transfer Limitations: In a larger reactor, ensuring proper mixing of the immiscible glycerol and linoleic acid phases is critical. Poor mixing can lead to localized substrate depletion and reduced enzyme efficiency.

    • Solution: Increase the agitation speed or consider a different reactor design that improves interfacial contact, such as a baffled reactor or one with a high-shear mixer.

  • Enzyme Inhibition: High concentrations of substrates or the accumulation of byproducts can inhibit enzyme activity.

    • Solution: Consider a fed-batch or continuous reactor setup to maintain optimal substrate concentrations.

Q2: I am observing a high percentage of di- and triglycerides in my final product. How can I improve the selectivity for this compound?

A2: Poor selectivity is a common issue, leading to difficult and costly purification. Here’s how to enhance this compound formation:

  • Choice of Lipase: Lipases exhibit different levels of regioselectivity. Using a 1,3-specific lipase is crucial for minimizing the formation of di- and triglycerides.

    • Solution: Screen different commercially available 1,3-specific lipases, such as those from Rhizomucor miehei or Candida antarctica Lipase B (CALB), to find the one with the best selectivity for your process.

  • Water Activity: Water plays a dual role in lipase-catalyzed reactions. While a certain amount is necessary for enzyme activity, excess water can promote the hydrolysis of the ester bonds, and very low water activity can reduce enzyme flexibility and activity.

    • Solution: Control the water activity in your reaction system. This can be achieved by using molecular sieves to remove excess water produced during the reaction or by pre-equilibrating the reactants to a specific water activity.

  • Reaction Time: Prolonged reaction times can lead to the conversion of the desired this compound into di- and triglycerides.

    • Solution: Monitor the reaction progress over time using HPLC or GC to determine the optimal reaction time that maximizes this compound concentration before significant byproduct formation occurs.

Q3: The reaction rate slows down significantly after a few hours. What could be the cause?

A3: A decrease in reaction rate can be attributed to several factors:

  • Enzyme Deactivation: The lipase may be losing its activity over time due to factors like suboptimal temperature, pH, or mechanical stress from vigorous mixing.

    • Solution: Ensure the reaction conditions are within the enzyme's stability range. If using an immobilized enzyme, check for leaching or physical degradation of the support.

  • Phase Separation: As the reaction progresses and the composition of the mixture changes, phase separation can occur, reducing the interfacial area available for the enzyme to act.

    • Solution: Improve agitation or consider the use of a solvent to create a single-phase system, though this can add complexity to downstream processing.

Frequently Asked Questions (FAQs)

Q: What are the main methods for synthesizing this compound at scale?

A: The two primary methods are chemical glycerolysis and enzymatic synthesis. Enzymatic synthesis, typically using a lipase, is often preferred for its higher selectivity, milder reaction conditions, and the production of a purer product with fewer side reactions. Chemical methods often require high temperatures and can lead to a darker, less pure product.

Q: How can I purify this compound from the reaction mixture at a large scale?

A: Large-scale purification is a significant challenge. Common methods include:

  • Molecular Distillation: This is a widely used industrial method for separating monoacylglycerols from di- and triglycerides under high vacuum and at elevated temperatures.

  • Solvent Extraction: This technique can be used to selectively extract this compound from the reaction mixture.

  • Chromatography: While effective at the lab scale, traditional column chromatography can be expensive and difficult to scale up. However, techniques like simulated moving bed (SMB) chromatography are being explored for large-scale purification.

Q: Which analytical techniques are best for monitoring the reaction and ensuring final product quality?

A: A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically used:

  • HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD): This method is excellent for quantifying the non-volatile mono-, di-, and triglycerides directly without derivatization.

  • Gas Chromatography with a Flame Ionization Detector (GC-FID): This technique requires derivatization of the glycerides (e.g., silylation to form TMS ethers) to make them volatile. GC offers high resolution and is very sensitive for fatty acid profiling.

Data Presentation

The following tables summarize key quantitative data on the impact of various reaction parameters on monoacylglycerol (MAG) synthesis.

Table 1: Effect of Glycerol to Fatty Acid Molar Ratio on Monoacylglycerol (MAG) Yield

Glycerol:Fatty Acid Molar RatioTemperature (°C)CatalystMAG Yield (%)Reference
1:1150Montmorillonite KSF38.8
2:1523 K (250°C)MgO~77
3:1150KOH71.35
4.5:1493 K (220°C)MgO~60
5:1130NaOH72
6:1523 K (250°C)MgO~77
11:1100MgO/KOH>40

Table 2: Effect of Temperature on Monoacylglycerol (MAG) Synthesis

Lipase/CatalystSubstratesOptimal Temperature (°C)MAG Yield (%)Reference
Candida antarctica Lipase B (CALB)Lauric Acid & Glycerol65~44 (wt%)
Rhizomucor miehei LipaseLauric Acid & Glycerol50>90% conversion
MgOMethyl Oleate & Glycerol25077
NaOHLinseed Oil Biodiesel & Glycerol13072

Experimental Protocols

Protocol 1: Preparative Scale Enzymatic Synthesis of this compound

This protocol describes a general procedure for the lipase-catalyzed synthesis of this compound in a solvent-free system.

Materials:

  • Linoleic Acid (high purity)

  • Glycerol (anhydrous)

  • Immobilized 1,3-specific lipase (e.g., Novozym® 435, Lipozyme® RM IM)

  • Molecular sieves (3Å or 4Å, activated)

  • Jacketed glass reactor with overhead stirring and temperature control

  • Vacuum pump

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor with an overhead stirrer, temperature probe, and a connection to a vacuum line with a cold trap.

  • Reactant Charging: Add linoleic acid and glycerol to the reactor in the desired molar ratio (e.g., 3:1 glycerol to linoleic acid).

  • Temperature Equilibration: Start the stirrer at a moderate speed (e.g., 200-300 rpm) and heat the mixture to the optimal reaction temperature for the chosen lipase (e.g., 55°C).

  • Enzyme Addition: Once the temperature is stable, add the immobilized lipase (e.g., 5-10% by weight of the total reactants).

  • Water Removal: Apply a moderate vacuum to the reactor to continuously remove the water produced during the esterification reaction. The water will be collected in the cold trap.

  • Reaction Monitoring: Take small aliquots of the reaction mixture at regular intervals (e.g., every 1-2 hours) and analyze them by HPLC or GC to monitor the formation of this compound and the disappearance of linoleic acid.

  • Reaction Termination: Once the desired conversion is reached (typically within 8-24 hours), stop the reaction by cooling the mixture and filtering off the immobilized enzyme. The enzyme can be washed with a non-polar solvent and reused.

  • Downstream Processing: The crude product, containing this compound, unreacted starting materials, and byproducts, can then be purified, for example, by molecular distillation.

Protocol 2: HPLC-ELSD Analysis of this compound

This protocol outlines a method for the quantification of this compound, diolinolein, and trilinolein.

Instrumentation and Conditions:

  • HPLC System: A system with a binary pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile/Methanol/Water/THF/Acetic Acid (e.g., 75:12:8:4:0.3 v/v/v/v/v).

  • Mobile Phase B: Acetone/Acetonitrile (e.g., 90:10 v/v).

  • Gradient: A suitable gradient from a lower to a higher concentration of Mobile Phase B to elute all components.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh a small amount of the reaction mixture or final product.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of hexane and isopropanol).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Prepare calibration curves for this compound, diolinolein, and trilinolein standards of known concentrations.

  • Integrate the peak areas of the analytes in the sample chromatogram and determine their concentrations using the calibration curves.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis Reactant Charging Reactant Charging Temperature Equilibration Temperature Equilibration Reactant Charging->Temperature Equilibration Enzyme Addition Enzyme Addition Temperature Equilibration->Enzyme Addition Reaction Under Vacuum Reaction Under Vacuum Enzyme Addition->Reaction Under Vacuum Reaction Monitoring Reaction Monitoring Reaction Under Vacuum->Reaction Monitoring Reaction Termination Reaction Termination Reaction Monitoring->Reaction Termination Sample Preparation Sample Preparation Reaction Monitoring->Sample Preparation Downstream Processing Downstream Processing Reaction Termination->Downstream Processing HPLC/GC Analysis HPLC/GC Analysis Sample Preparation->HPLC/GC Analysis Data Interpretation Data Interpretation HPLC/GC Analysis->Data Interpretation Purified this compound Purified this compound Downstream Processing->Purified this compound Purified this compound->Sample Preparation

Caption: Workflow for this compound synthesis and analysis.

troubleshooting_logic Troubleshooting Low this compound Yield Low Yield Low Yield Check Temperature Check Temperature Low Yield->Check Temperature Check Molar Ratio Check Molar Ratio Low Yield->Check Molar Ratio Check Mixing Check Mixing Low Yield->Check Mixing Check Selectivity Check Selectivity Low Yield->Check Selectivity Optimize Temperature Optimize Temperature Check Temperature->Optimize Temperature Suboptimal Adjust Molar Ratio Adjust Molar Ratio Check Molar Ratio->Adjust Molar Ratio Incorrect Improve Agitation Improve Agitation Check Mixing->Improve Agitation Inadequate Screen Lipases Screen Lipases Check Selectivity->Screen Lipases High Byproducts Control Water Activity Control Water Activity Check Selectivity->Control Water Activity High Byproducts Optimize Reaction Time Optimize Reaction Time Check Selectivity->Optimize Reaction Time High Byproducts

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Purification of Monolinolein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of monolinolein from reaction byproducts.

Troubleshooting Guides

Purification of this compound can present several challenges, from incomplete separation of byproducts to low recovery yields. This section provides solutions to common problems encountered during various purification techniques.

Silica Gel Chromatography

Issue: Poor separation between this compound and diglycerides.

Potential CauseRecommended Solution
Inappropriate Solvent System The polarity of the mobile phase is critical for separating glycerides. A common issue is a solvent system that is too polar, causing co-elution of mono- and diglycerides.
Action: Optimize the solvent gradient. Start with a non-polar solvent like hexane and gradually increase the polarity by adding diethyl ether or ethyl acetate. A shallow gradient is often necessary to resolve compounds with similar polarities. A good starting point for separating monoolein from other glycerides is a hexane/diethyl ether/formic acid mixture (65:35:0.04 by volume)[1].
Column Overloading Exceeding the binding capacity of the silica gel leads to broad peaks and poor resolution.
Action: Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-5% of the total weight of the silica gel.
Irregular Column Packing Channels or cracks in the silica bed result in an uneven flow of the mobile phase and lead to band broadening and inefficient separation.
Action: Ensure the silica gel is packed uniformly. A slurry packing method is generally preferred. Gently tap the column during packing to settle the silica and remove air bubbles. Adding a layer of sand on top of the silica can help to apply the sample evenly and prevent disruption of the silica bed[2].
Inconsistent Flow Rate Fluctuations in the flow rate can affect the retention times and the separation efficiency.
Action: Use a pump for consistent flow if performing flash chromatography. For gravity chromatography, ensure a constant head of solvent above the silica bed.

Issue: Low yield of purified this compound.

Potential CauseRecommended Solution
Irreversible Adsorption on Silica Highly polar compounds can bind strongly to the acidic silanol groups on the silica surface, leading to product loss.
Action: Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column. This can help to reduce strong interactions. Alternatively, consider using a less acidic stationary phase.
Product Degradation on Column This compound, being an unsaturated monoglyceride, can be susceptible to oxidation or isomerization on the silica surface, especially during long purification runs.
Action: Use fresh, high-quality solvents. Consider adding an antioxidant like BHT to the mobile phase. Work at lower temperatures if possible and minimize the time the compound spends on the column.
Co-elution with Other Byproducts If the fractions are not analyzed carefully, the desired product might be discarded with other impurities.
Action: Monitor the elution carefully using Thin Layer Chromatography (TLC) for all collected fractions before combining them[1][3]. Use a visualizing agent (e.g., potassium permanganate stain) that can detect unsaturated compounds.
Crystallization

Issue: this compound fails to crystallize or oils out.

Potential CauseRecommended Solution
Presence of Impurities High levels of di- and triglycerides can inhibit the crystallization of this compound by disrupting the crystal lattice formation.
Action: The crude mixture may require a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove some of the interfering byproducts.
Inappropriate Solvent The solubility of this compound in the chosen solvent is too high, even at low temperatures.
Action: Select a solvent or solvent system in which this compound has high solubility at elevated temperatures but low solubility at cooler temperatures. For monoglycerides, n-alkanes like n-hexane are often used[4]. A mixture of solvents can also be effective.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an amorphous solid or oil rather than well-defined crystals.
Action: Allow the solution to cool slowly to room temperature before transferring it to a colder environment like a refrigerator or ice bath. Gentle stirring during cooling can sometimes promote crystallization.

Issue: Purity of crystals is low.

Potential CauseRecommended Solution
Occlusion of Impurities Byproducts can get trapped within the crystal lattice as it forms.
Action: Recrystallize the product. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly again. This process can be repeated until the desired purity is achieved.
Insufficient Washing Residual mother liquor containing impurities remains on the surface of the crystals.
Action: Wash the filtered crystals with a small amount of ice-cold crystallization solvent. This will dissolve the impurities on the surface without significantly dissolving the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The most common byproducts are diglycerides (dilinolein), triglycerides (trilinolein), unreacted glycerol, and free linoleic acid. The relative amounts of these byproducts will depend on the synthesis method used, such as the reaction of glycerol with linoleic acid or the glycerolysis of vegetable oils.

Q2: How can I effectively separate this compound from diglycerides and triglycerides?

A2: Several methods can be employed:

  • Silica Gel Chromatography: This is a very effective method due to the difference in polarity. Monoglycerides are more polar and will have a longer retention time on a silica gel column compared to diglycerides and triglycerides.

  • Solvent Extraction: Liquid-liquid extraction using a polar solvent (like an alcohol/water mixture) and a non-polar solvent can be used. Monoglycerides will preferentially partition into the polar phase.

  • Crystallization: By carefully selecting the solvent and cooling conditions, this compound can be selectively crystallized from a mixture containing di- and triglycerides.

  • Supercritical Fluid Extraction: This technique uses a supercritical fluid like carbon dioxide, sometimes with a co-solvent, to selectively extract the different glycerides.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: The purity of this compound can be assessed using several techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector) is an excellent method for quantifying the purity of this compound and separating it from other glycerides. Reversed-phase HPLC is commonly used for lipid analysis.

  • Gas Chromatography (GC): For GC analysis, the glycerides are typically derivatized to more volatile compounds like fatty acid methyl esters (FAMEs) to determine the fatty acid composition and check for free fatty acids.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity and to monitor the progress of a purification process. A good separation of triglyceride, oleic acid, diglycerides, and monoolein can be achieved with a hexane/diethyl ether/formic acid mobile phase.

Q4: My purified this compound is degrading over time. How can I improve its stability?

A4: this compound contains unsaturated fatty acid chains, which are susceptible to oxidation. To improve stability:

  • Storage: Store the purified product at low temperatures, preferably in a freezer, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Antioxidants: Consider adding a small amount of a suitable antioxidant, such as BHT or Vitamin E.

  • Solvent: If stored in solution, use a high-purity, peroxide-free solvent.

Experimental Protocols

Protocol 1: Purification of this compound using Silica Gel Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture containing di- and triglycerides, and free fatty acids.

Materials:

  • Crude this compound mixture

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • Visualizing agent (e.g., potassium permanganate stain)

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Wash the column with 2-3 column volumes of n-hexane.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane to elute non-polar impurities like triglycerides.

    • Gradually increase the polarity of the mobile phase by adding diethyl ether or ethyl acetate. A typical gradient could be:

      • 100% Hexane (2 column volumes)

      • 95:5 Hexane:Diethyl Ether

      • 90:10 Hexane:Diethyl Ether

      • ...and so on, until the desired compound is eluted. The exact gradient will need to be optimized based on the specific mixture.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

    • Visualize the spots using a suitable stain (e.g., potassium permanganate, which will react with the double bonds in this compound).

    • Combine the fractions containing pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for analyzing the purity of a this compound sample.

Instrumentation:

  • HPLC system with a C18 reversed-phase column.

  • Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

Mobile Phase:

  • A common mobile phase for separating monoolein consists of acetonitrile and water (e.g., 90:10 v/v) with a small amount of trifluoroacetic acid (0.1%). The exact composition may need optimization.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., the mobile phase or a compatible solvent like isopropanol) at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 40°C) and flow rate (e.g., 1 mL/min).

    • Inject a known volume of the sample (e.g., 20 µL) onto the column.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (if a standard is available).

    • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound (with byproducts) column Silica Gel Chromatography crude->column Load onto column crystallization Crystallization crude->crystallization Dissolve & cool slowly tlc TLC Analysis of Fractions column->tlc Collect & analyze fractions pure_mg Purified This compound (>99%) crystallization->pure_mg Filter & wash crystals tlc->pure_mg Combine pure fractions & evaporate solvent hplc HPLC Purity Assessment pure_mg->hplc Confirm purity

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start Low Purity of this compound after Purification poor_sep Poor Separation start->poor_sep low_purity_xtal Low Crystal Purity start->low_purity_xtal overload Column Overloading? poor_sep->overload Check loading amount solvent Incorrect Solvent System? poor_sep->solvent Optimize mobile phase reduce_load Reduce Sample Load overload->reduce_load adjust_gradient Adjust Gradient solvent->adjust_gradient occlusion Impurity Occlusion? low_purity_xtal->occlusion Check crystal appearance washing Insufficient Washing? low_purity_xtal->washing Review washing step recrystallize Recrystallize occlusion->recrystallize wash_cold Wash with Cold Solvent washing->wash_cold

Caption: Troubleshooting logic for addressing low purity issues in this compound purification.

References

Monolinolein stability issues at different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of monolinolein under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and formulation development.

Troubleshooting Guides

This section provides solutions to common stability issues encountered during experiments with this compound.

Issue 1: Unexpectedly Fast Degradation of this compound in Aqueous Formulations

Question: My this compound formulation is degrading much faster than anticipated. What are the likely causes and how can I mitigate this?

Answer:

Rapid degradation of this compound in aqueous environments is primarily due to the hydrolysis of its ester bond, yielding linoleic acid and glycerol. The rate of this hydrolysis is highly sensitive to both pH and temperature.

Troubleshooting Steps:

  • pH Assessment:

    • Measure the pH of your formulation. Ester hydrolysis is significantly accelerated in both acidic (pH < 6) and alkaline (pH > 8) conditions.[1][2]

    • Solution: Adjust the pH of your formulation to a neutral range (pH 6-8) using appropriate buffer systems. Phosphate or citrate buffers are commonly used.

  • Temperature Control:

    • Review your experimental and storage temperatures. Higher temperatures dramatically increase the rate of chemical reactions, including hydrolysis.[3][4]

    • Solution: Conduct experiments at the lowest feasible temperature and store formulations under refrigerated (2-8 °C) or frozen (-20 °C) conditions. For long-term storage, -20°C in a dry, dark environment is recommended.

  • Excipient Compatibility:

    • Certain excipients can catalyze degradation.

    • Solution: Review all components of your formulation for potential incompatibilities. If unsure, conduct a systematic study omitting one excipient at a time to identify the problematic ingredient.

A decision-making workflow for troubleshooting this compound degradation is illustrated below.

G start Start: Rapid this compound Degradation check_ph Measure Formulation pH start->check_ph ph_issue Is pH outside 6-8 range? check_ph->ph_issue adjust_ph Adjust pH to 6-8 using a buffer ph_issue->adjust_ph Yes check_temp Review Storage & Experimental Temperature ph_issue->check_temp No adjust_ph->check_temp temp_issue Is temperature elevated? check_temp->temp_issue control_temp Lower temperature (store at 2-8°C or -20°C) temp_issue->control_temp Yes check_excipients Investigate Excipient Compatibility temp_issue->check_excipients No control_temp->check_excipients end Problem Resolved check_excipients->end G prep Prepare this compound Formulations at Different pHs incubate Incubate at Various Temperatures (e.g., 25°C, 40°C, 60°C) prep->incubate sample Sample at Predetermined Time Points incubate->sample hplc Analyze Samples by HPLC sample->hplc quantify Quantify this compound and Linoleic Acid hplc->quantify analyze Analyze Data: - Plot Concentration vs. Time - Determine Rate Constants (k) quantify->analyze predict Predict Shelf-Life using Arrhenius Equation analyze->predict

References

Technical Support Center: Optimizing Monolinolein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic synthesis of monolinolein.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for synthesizing this compound?

A1: The two primary enzymatic methods for this compound synthesis are the esterification of linoleic acid and glycerol, and the glycerolysis of oils rich in linoleic acid. Both methods typically utilize lipases as catalysts. Lipases such as those from Candida antarctica (immobilized as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia are commonly employed for their efficiency and selectivity.

Q2: What is the optimal molar ratio of glycerol to linoleic acid for this compound synthesis?

A2: The optimal molar ratio of glycerol to linoleic acid is a critical parameter that influences the yield of this compound and the formation of byproducts. An excess of glycerol is generally used to shift the reaction equilibrium towards the formation of monoglycerides.[1] Ratios of glycerol to fatty acid ranging from 2:1 to 6:1 have been shown to be effective, with some studies indicating that a ratio as low as 2:1 can be used without significantly affecting the monoglyceride yield.[1] For instance, in the glycerolysis of fatty acid methyl esters (FAME), a glycerol to FAME molar ratio of 3:1 has been used to achieve high yields of monoglycerides.[2]

Q3: How does water activity affect the enzymatic synthesis of this compound?

A3: Water activity (aw) is a crucial factor in lipase-catalyzed reactions. Lipases require a minimal amount of water to maintain their active conformation, but excess water can promote the reverse reaction of hydrolysis, leading to a decrease in the yield of this compound.[3][4] The optimal water activity is typically low, with values often below 0.5. It is important to control the water content of the reaction medium to maximize synthesis and minimize hydrolysis. Methods to control water activity include the use of molecular sieves, salt hydrate pairs, or performing the reaction in a solvent with low water miscibility.

Q4: Which solvents are suitable for this compound synthesis?

A4: The choice of solvent can significantly impact enzyme activity, stability, and the selectivity of the reaction. Non-polar organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) are often preferred as they can minimize the stripping of essential water from the enzyme. Solvent-free systems are also a viable and environmentally friendly option, where the reactants themselves act as the solvent. The selection of a solvent should also consider its ability to dissolve the substrates and its compatibility with the chosen lipase.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Enzyme Concentration The concentration of the lipase may be too low for efficient conversion.Systematically increase the enzyme loading in small increments to find the optimal concentration that maximizes the yield without being cost-prohibitive.
Incorrect Molar Ratio of Substrates An inappropriate ratio of glycerol to linoleic acid can limit the formation of this compound.Optimize the molar ratio by experimenting with different excesses of glycerol. A higher glycerol concentration can shift the equilibrium towards monoglyceride formation.
Inadequate Reaction Time The reaction may not have reached equilibrium, resulting in incomplete conversion.Monitor the reaction progress over time by taking aliquots and analyzing the product composition. Extend the reaction time until the yield of this compound plateaus.
Suboptimal Temperature The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing enzyme denaturation.Perform small-scale experiments at various temperatures (e.g., 40°C, 50°C, 60°C) to determine the optimal temperature for the specific lipase being used.
Poor Water Activity Control Excess water in the reaction medium can lead to the hydrolysis of the synthesized this compound.Ensure that the reactants and solvent are sufficiently dry. Consider adding molecular sieves to the reaction mixture to remove water produced during the reaction.
Enzyme Inhibition High concentrations of the substrate (linoleic acid) or the accumulation of byproducts can inhibit the lipase.Try a fed-batch approach where the substrate is added incrementally to maintain a low and optimal concentration throughout the reaction.
Problem 2: High Levels of Di- and Triglyceride Byproducts

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Molar Ratio Favors Polyglyceride Formation A low glycerol to linoleic acid ratio can lead to the further esterification of this compound to di- and triglycerides.Increase the molar ratio of glycerol to linoleic acid to favor the formation of monoglycerides.
Prolonged Reaction Time Allowing the reaction to proceed for too long after reaching the maximum this compound concentration can lead to the formation of higher glycerides.Carefully monitor the reaction kinetics and stop the reaction when the concentration of this compound is at its peak.
Non-specific Lipase The lipase being used may not have a high selectivity for the primary hydroxyl groups of glycerol, leading to the formation of various glycerides.Screen different lipases to find one with higher 1,3-regioselectivity, which will favor the synthesis of 1-monolinolein.
High Reaction Temperature Elevated temperatures can sometimes reduce the selectivity of the enzyme.Optimize the reaction temperature to a lower range where the enzyme exhibits higher selectivity for monoglyceride synthesis.

Quantitative Data Summary

Table 1: Effect of Reaction Parameters on Monoglyceride (MG) Yield in Enzymatic Glycerolysis

Lipase Source Glycerol:Oil Molar Ratio Temperature (°C) Enzyme Dosage (wt%) Reaction Time (h) MG Yield (%) Reference
Lipozyme RM-IM2:1406-20.34
Novozym 4351:15081215.4
Novozym 4355.7:165.212.7-28.93
Lipase3:145.89424.8

Table 2: Influence of Catalyst and Molar Ratio on Monoglyceride (MG) Yield in Chemical Glycerolysis

Catalyst Glycerol:FAME Molar Ratio Temperature (°C) Catalyst Load (wt%) Reaction Time (h) MG Yield (%) Reference
Potassium Hydroxide (KOH)3:11503171.35
Acid-activated Montmorillonite3:12000.2-71.8
MgO2-6:1220-25030 g/mol 277

Experimental Protocols

Protocol 1: Enzymatic Esterification of Linoleic Acid and Glycerol

This protocol provides a general guideline for the synthesis of this compound via enzymatic esterification. Optimization of specific parameters may be required for different enzyme and substrate batches.

Materials:

  • Linoleic Acid

  • Glycerol

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (e.g., n-hexane, anhydrous)

  • Molecular Sieves (3Å, activated)

  • Reaction Vessel with Magnetic Stirrer and Temperature Control

  • Analytical Equipment (e.g., GC, HPLC) for product analysis

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve linoleic acid in the chosen anhydrous organic solvent.

  • Glycerol Addition: Add glycerol to the reaction mixture. The molar ratio of glycerol to linoleic acid should be optimized, typically starting with a 3:1 ratio.

  • Water Removal: Add activated molecular sieves to the reaction mixture (approximately 10% w/v) to adsorb water produced during the reaction.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The optimal enzyme concentration should be determined experimentally, typically ranging from 5-15% (w/w of substrates).

  • Reaction Conditions: Seal the reaction vessel and place it in a temperature-controlled water bath or heating mantle with magnetic stirring. Set the desired reaction temperature (e.g., 50°C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours). Analyze the aliquots to determine the concentration of this compound, di- and triglycerides, and unreacted fatty acids.

  • Reaction Termination: Once the desired conversion is achieved or the reaction reaches equilibrium, stop the reaction by filtering off the immobilized enzyme.

  • Product Isolation: The solvent can be removed from the filtrate under reduced pressure. The resulting product mixture can be further purified, if necessary, using techniques such as column chromatography to isolate the this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Reactants (Linoleic Acid, Glycerol) D Combine Reactants & Solvent A->D B Select Solvent (e.g., Hexane) B->D C Activate Molecular Sieves E Add Molecular Sieves C->E D->E F Add Immobilized Lipase E->F G Incubate at Optimal Temperature & Stirring F->G H Monitor Reaction (e.g., HPLC, GC) G->H I Terminate Reaction (Filter Enzyme) H->I Equilibrium Reached J Purify Product (e.g., Column Chromatography) I->J K Characterize Final Product J->K

Caption: General experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Workflow Start Low this compound Yield Q1 Check Reaction Parameters Start->Q1 Q2 Analyze Byproduct Formation Q1->Q2 Optimal Sol1 Optimize: - Temperature - Molar Ratio - Reaction Time Q1->Sol1 Suboptimal Q3 Evaluate Enzyme Activity Q2->Q3 Low Byproducts Sol2 Adjust Molar Ratio (Increase Glycerol) Q2->Sol2 High Di/Triglycerides Sol3 Control Water Activity (e.g., Molecular Sieves) Q3->Sol3 Hydrolysis Occurring Sol4 Increase Enzyme Concentration Q3->Sol4 Low Activity Sol5 Screen Different Lipases Q3->Sol5 Low Selectivity End Improved Yield Sol1->End Sol2->End Sol3->End Sol4->End Sol5->End

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

References

troubleshooting poor signal intensity in Monolinolein mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor signal intensity in monolinolein mass spectrometry.

Troubleshooting Guide: Poor Signal Intensity

Low signal intensity is a common issue in the mass spectrometry analysis of this compound, often stemming from its neutral nature and subsequent low ionization efficiency. This guide provides a systematic approach to diagnose and resolve this problem.

Question: Why is the signal for my this compound sample weak or undetectable?

Answer: Poor signal intensity for this compound can be attributed to several factors, ranging from sample preparation to instrument settings. Follow this step-by-step guide to identify and address the root cause.

Step 1: Evaluate Sample Preparation and Concentration

Proper sample preparation is critical for achieving a strong signal.

  • Is your sample concentration optimal?

    • Too Dilute: The concentration of this compound may be below the instrument's limit of detection (LOD).[1] Consider concentrating your sample by methods such as lyophilization followed by reconstitution in a smaller volume.

    • Too Concentrated: High concentrations can lead to ion suppression, where other components in the sample interfere with the ionization of this compound. Prepare a dilution series to determine the optimal concentration range.[2]

  • Is the sample clean?

    • Contaminants from the sample matrix, such as salts, detergents, or other lipids, can suppress the this compound signal.[3][4] Ensure your extraction and cleanup procedures are effective in removing these interferences. Solid-phase extraction (SPE) can be a valuable tool for sample purification.

  • Are you using the appropriate solvents?

    • For electrospray ionization (ESI), reversed-phase solvents like water, acetonitrile, and methanol are preferable as they facilitate the transfer of ions from the liquid to the gas phase.[5] Ensure you are using high-purity, LC-MS grade solvents to minimize background noise and the formation of unwanted adducts.

Step 2: Optimize Ionization Efficiency

The neutral nature of this compound necessitates strategies to enhance its ionization.

  • Are you using an ionization additive?

    • To improve ionization, especially in ESI, the addition of a modifier to the mobile phase is often necessary to promote the formation of adducts.

    • Common additives for positive ion mode include ammonium formate or acetate, which can form [M+NH₄]⁺ adducts.

    • For negative ion mode, additives that promote the formation of [M-H]⁻ or other adducts can be beneficial.

  • Have you considered derivatization?

    • Derivatization of this compound to its trimethylsilyl (TMS) ether derivative can significantly improve its gas chromatography-mass spectrometry (GC-MS) analysis by enhancing volatility and producing characteristic fragmentation patterns.

Step 3: Check and Optimize Instrument Parameters

Incorrect instrument settings are a frequent cause of poor signal intensity.

  • Is the mass spectrometer properly tuned and calibrated?

    • Regular tuning and calibration are essential for ensuring optimal instrument performance. Use a suitable calibration standard to verify mass accuracy and resolution.

  • Are the ion source parameters optimized for this compound?

    • Ionization Mode: Positive ion mode is often more sensitive for the analysis of many lipids.

    • Capillary/Sprayer Voltage: This parameter needs to be optimized for your specific analyte and mobile phase. A voltage that is too high can cause corona discharge and an unstable signal, while a voltage that is too low will result in inefficient ionization.

    • Cone Voltage/Fragmentor Voltage: This voltage influences the transfer of ions from the source to the mass analyzer and can induce in-source fragmentation if set too high. In-source fragmentation can reduce the intensity of the precursor ion.

    • Gas Flows (Nebulizer and Drying Gas): These parameters affect the desolvation of the ESI droplets. Optimal flow rates will depend on the solvent composition and flow rate.

    • Source Temperature: The temperature of the ion source influences solvent evaporation. A temperature that is too low may result in incomplete desolvation, while a temperature that is too high can cause thermal degradation of the analyte.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor signal intensity in this compound mass spectrometry.

TroubleshootingWorkflow Troubleshooting Poor this compound Signal Intensity cluster_sample Sample Preparation Checks cluster_ionization Ionization Optimization cluster_instrument Instrument Setting Verification start Start: Poor Signal Intensity sample_prep Step 1: Check Sample Preparation start->sample_prep Begin troubleshooting concentration Is concentration optimal? (Dilution series) sample_prep->concentration ionization Step 2: Optimize Ionization additives Using ionization additives? (e.g., Ammonium Formate) ionization->additives instrument Step 3: Verify Instrument Settings tune_cal Is MS tuned and calibrated? instrument->tune_cal end_good Signal Improved end_bad Consult Instrument Specialist cleanliness Is the sample clean? (Improve extraction/cleanup) concentration->cleanliness solvent Are solvents appropriate? (Use LC-MS grade) cleanliness->solvent solvent->ionization If sample prep is good derivatization Consider derivatization? (e.g., TMS ethers for GC-MS) additives->derivatization derivatization->instrument If ionization is optimized source_params Are source parameters optimized? (Voltage, Gas, Temp) tune_cal->source_params source_params->end_good If signal improves source_params->end_bad If signal still poor

A logical workflow for troubleshooting poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity when analyzing this compound?

A1: The most frequent causes include suboptimal sample concentration (either too dilute or too concentrated, leading to ion suppression), poor ionization efficiency due to the neutral nature of this compound, and non-optimized mass spectrometer source settings.

Q2: How can I improve the ionization of this compound?

A2: To enhance ionization, especially with ESI, you can add modifiers to your mobile phase. For positive ion mode, ammonium formate or acetate are commonly used to encourage the formation of [M+NH₄]⁺ adducts. Alternatively, for GC-MS analysis, derivatizing this compound to a trimethylsilyl (TMS) ether can improve its volatility and ionization.

Q3: What is ion suppression and how can I minimize it?

A3: Ion suppression is the reduction in the ionization efficiency of an analyte due to the presence of other co-eluting compounds in the sample matrix. To minimize this effect, you can improve your sample cleanup procedures, dilute your sample to an optimal concentration, and optimize your chromatographic separation to resolve this compound from interfering matrix components.

Q4: What are typical instrument settings for this compound analysis?

A4: While optimal settings are instrument-dependent, a good starting point for ESI-MS would be to use positive ion mode. You will need to empirically optimize the capillary voltage, cone/fragmentor voltage, nebulizing and drying gas flows, and source temperature for your specific instrument and method.

Q5: Should I use LC-MS or GC-MS for this compound analysis?

A5: Both techniques can be used. LC-MS is well-suited for analyzing this compound directly from lipid extracts, especially when coupled with ESI and the use of ionization additives. GC-MS is also a powerful technique but typically requires derivatization of this compound to increase its volatility. The choice depends on the available instrumentation and the overall analytical goals.

Quantitative Data Summary

The following tables provide a summary of key parameters and their expected impact on signal intensity. Note that the optimal values are instrument and method-specific and should be determined empirically.

Table 1: Impact of Sample Preparation Parameters on Signal Intensity

ParameterLow Signal CauseRecommended ActionExpected Outcome
Sample Concentration Too dilute or too concentrated (ion suppression)Perform a dilution series to find the optimal concentration.Increased signal-to-noise ratio.
Sample Purity Presence of interfering matrix components (salts, detergents).Improve sample extraction and cleanup procedures (e.g., SPE).Reduced ion suppression and increased signal.
Solvent Quality Use of non-LC-MS grade solvents.Use high-purity, LC-MS grade solvents.Lower background noise and improved signal-to-noise.

Table 2: Effect of Ionization Parameters on Signal Intensity

ParameterConditionExpected Impact on Signal
Ionization Additive Addition of ammonium formate/acetate (positive mode).Formation of [M+NH₄]⁺ adducts, leading to increased signal intensity.
Derivatization (for GC-MS) Conversion to TMS ether.Increased volatility and improved chromatographic and ionization characteristics.
Ionization Mode Positive vs. NegativePositive ion mode is often more sensitive for lipids like this compound.

Table 3: General ESI-MS Source Parameter Optimization

ParameterPotential Issue if Not OptimizedOptimization Strategy
Capillary/Sprayer Voltage Inefficient ionization or unstable spray.Tune for maximum stable signal intensity for this compound.
Cone/Fragmentor Voltage In-source fragmentation, reducing precursor ion intensity.Set to a value that allows for efficient ion transmission without causing significant fragmentation.
Gas Flows & Temperature Incomplete desolvation or thermal degradation.Adjust for optimal solvent removal without degrading the analyte.

Experimental Protocol: this compound Analysis by LC-MS/MS

This protocol provides a general methodology for the analysis of this compound in a biological matrix.

1. Sample Preparation (Lipid Extraction)

  • To approximately 1 mg of homogenized biological sample, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of water and vortex again for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for lipidomics.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then re-equilibrate to the initial conditions.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.

  • Source Parameters:

    • Capillary Voltage: Optimize in the range of 2.5-4.0 kV.

    • Cone Voltage: Optimize in the range of 20-50 V.

    • Desolvation Gas Flow: Typically 600-800 L/hr.

    • Desolvation Temperature: Typically 350-450 °C.

    • Source Temperature: Typically 120-150 °C.

    • (Note: These are starting points and must be optimized for the specific instrument.)

4. Data Analysis

  • Identify the this compound peak based on its retention time and m/z.

  • Integrate the peak area for quantification.

  • Use a suitable internal standard for accurate quantification to correct for variations in extraction efficiency and instrument response.

Experimental Workflow Diagram

ExperimentalWorkflow This compound LC-MS/MS Experimental Workflow start Start: Biological Sample extraction Lipid Extraction (Chloroform:Methanol) start->extraction drying Dry Down Under Nitrogen extraction->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lc_separation LC Separation (C18 Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (Positive ESI) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis end End: Results data_analysis->end

A typical workflow for this compound analysis by LC-MS/MS.

References

Technical Support Center: HPLC Analysis of Monolinolein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of monolinolein. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on method development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I not detecting my this compound peak, or why is the sensitivity very low?

A1: This is a common issue as this compound and similar lipids lack strong UV chromophores. Standard UV-Vis detectors are often unsuitable.

  • Recommended Solution: Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass Spectrometry (MS) is also a highly sensitive and specific option. ELSD is an ideal technique for lipid analysis because it does not require the analyte to have a chromophore and is compatible with gradient elution.[1]

  • ELSD Optimization: If using an ELSD, sensitivity is critically dependent on optimizing parameters such as nebulizer temperature, evaporator (drift tube) temperature, and gas flow rate.[1][2][3] These parameters should be optimized for your specific mobile phase and flow rate to ensure efficient aerosol formation and solvent evaporation without losing the semi-volatile analyte. For some semi-volatile compounds, sub-ambient evaporation temperatures can significantly improve sensitivity.

Q2: My this compound peak is showing significant tailing. What are the causes and how can I fix it?

A2: Peak tailing is a frequent problem in reversed-phase HPLC and can compromise quantification and resolution.

  • Cause 1: Silanol Interactions: The most common cause for basic or slightly polar analytes is the interaction with acidic, unreacted silanol groups on the silica-based column packing.

    • Solution: Lower the mobile phase pH to around 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing secondary interactions. Also, consider using a modern, high-purity, end-capped C18 column designed to shield these residual silanols.

  • Cause 2: Column Overload: Injecting too much sample mass or too large a sample volume can lead to peak distortion.

    • Solution: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.

  • Cause 3: Column Contamination or Void: Accumulation of sample matrix components on the column inlet frit or a void at the head of the column can disrupt the flow path, causing tailing for all peaks.

    • Solution: Use a guard column to protect the analytical column from strongly adsorbed matrix components. If a void is suspected, reversing the column and flushing with a strong solvent may help, but column replacement is often necessary.

  • Cause 4: Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing, especially for early-eluting peaks.

    • Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly connected to avoid dead volume.

Q3: The retention time for my this compound peak is drifting or shifting between runs. What should I check?

A3: Retention time instability compromises the reliability of your analysis.

  • Cause 1: Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. This is particularly important for gradient methods or when using mobile phases with buffers.

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase. A stable baseline and pressure are good indicators of equilibration.

  • Cause 2: Mobile Phase Composition: In reversed-phase chromatography, retention is very sensitive to the organic solvent concentration. An error of just 1% in the organic solvent proportion can change retention times by 5-15%.

    • Solution: Ensure accurate and consistent mobile phase preparation. Use a graduated cylinder for precise measurements and ensure proper mixing. Prevent evaporation by covering mobile phase reservoirs. If using buffers, ensure the pH is measured accurately and consistently.

  • Cause 3: Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte retention.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.

Q4: I am having trouble separating this compound from other glycerides (e.g., diglycerides, triglycerides). How can I improve resolution?

A4: Achieving good resolution among lipid classes is key.

  • Solution 1: Optimize Mobile Phase Gradient: A gradient elution is typically required to separate mono-, di-, and triglycerides in a single run. Start with a higher proportion of the aqueous phase (e.g., water/acetonitrile) and gradually increase the organic solvent concentration. This will elute the more polar monoglycerides first, followed by the less polar di- and triglycerides.

  • Solution 2: Change Organic Solvent: The choice of organic solvent can alter selectivity. If you are using acetonitrile, try substituting it with methanol or adding a third solvent like isopropanol to your mobile phase B.

  • Solution 3: Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by lowering mobile phase viscosity and increasing analyte diffusivity. However, be mindful of analyte stability at higher temperatures.

Experimental Protocols & Data

General Experimental Protocol for this compound Analysis

This protocol provides a starting point for method development. Optimization will be required based on your specific sample matrix and instrument.

  • Sample Preparation:

    • Dissolve a known mass of the sample in a suitable organic solvent (e.g., isopropanol, hexane, or mobile phase).

    • To prevent column contamination, sample cleanup using Solid Phase Extraction (SPE) is recommended, especially for complex matrices.

    • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection.

  • HPLC-ELSD Conditions:

    • Column: Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm or 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water (often with 0.1% formic acid or TFA).

    • Mobile Phase B: Acetonitrile or Methanol (often with 0.1% formic acid or TFA).

    • Gradient Program: A typical gradient might run from ~85% B to 100% B over 10-15 minutes to separate different lipid classes.

    • Flow Rate: 0.3 - 1.0 mL/min.

    • Column Temperature: 30-50 °C.

    • Injection Volume: 5 - 20 µL.

    • ELSD Settings:

      • Drift Tube Temperature: 35 - 50 °C (optimize for analyte).

      • Nebulizer Gas Flow: 1.5 - 1.6 SLM (Standard Liters per Minute).

      • Nebulizer Temperature: 35 °C.

Data Presentation: ELSD Parameter Optimization

Optimizing ELSD parameters is crucial for achieving maximum sensitivity. The following table summarizes typical starting points and the effect of changes, based on literature for lipid analysis.

ParameterTypical RangeEffect of Increasing the SettingRecommended Strategy
Drift Tube (Evaporator) Temp. 30 - 100 °CMay increase solvent evaporation but can lead to loss of semi-volatile analytes like this compound, decreasing the signal-to-noise (S/N) ratio.Start low (~40 °C) and increase incrementally. Find the lowest temperature that provides a stable baseline.
Nebulizer Gas Flow Rate 1.0 - 2.5 SLMHigher flow can improve nebulization but may also cool the drift tube and lead to incomplete evaporation or analyte loss, decreasing the S/N ratio.Optimize for your mobile phase and flow rate. A common starting point is around 1.5 SLM.
Nebulizer Temperature 25 - 40 °CAids in the initial formation of droplets.Often kept at a lower, stable temperature (e.g., 35 °C) while the drift tube temperature is optimized.

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate key workflows and troubleshooting logic for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Sample Sample Weighing Dissolve Dissolution in Solvent Sample->Dissolve SPE Solid Phase Extraction (Optional) Dissolve->SPE Filter Syringe Filtration (0.22 µm) SPE->Filter Inject Injection into HPLC Filter->Inject Column C18 Reversed-Phase Column Inject->Column Gradient Gradient Elution Column->Gradient Detect ELSD / CAD / MS Detection Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report Peak_Tailing_Troubleshooting cluster_checks Troubleshooting Steps Start Problem: Peak Tailing Observed Check_Peaks Are all peaks tailing? Start->Check_Peaks Cause_Physical Likely Physical Issue: - Column Void - Extra-column Volume - Contamination Check_Peaks->Cause_Physical  Yes   Cause_Chemical Likely Chemical Issue: - Silanol Interactions - Mobile Phase pH - Sample Overload Check_Peaks->Cause_Chemical  No   Sol_Physical Solution: 1. Check fittings 2. Use guard column 3. Flush or replace column Cause_Physical->Sol_Physical Sol_Chemical Solution: 1. Lower mobile phase pH 2. Use end-capped column 3. Dilute sample Cause_Chemical->Sol_Chemical

References

resolving peak tailing in Monolinolein chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of monolinolein, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and resolution of this compound analysis.[1][2][3] This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Is the peak tailing observed for all peaks or just the this compound peak?

If all peaks are tailing: The issue is likely related to the chromatographic system.

  • Check for extra-column volume: Excessive tubing length or large-diameter tubing can lead to band broadening and peak tailing, especially for early eluting peaks.[1] Ensure that all connections are secure and that the tubing length and diameter are minimized.

  • Inspect the column for physical issues: A void at the column inlet or a partially blocked frit can distort the flow path and cause all peaks to tail.[1] Consider back-flushing the column or replacing the inlet frit. If the problem persists, the column may need to be replaced.

  • Evaluate for column overload: Injecting too high a concentration of the sample can saturate the stationary phase and lead to peak tailing for all components. Dilute the sample and reinject to see if the peak shape improves.

If only the this compound peak is tailing: The problem is likely related to chemical interactions between this compound and the stationary phase or mobile phase.

  • Secondary Interactions with Silanol Groups: this compound, with its polar glycerol head and hydroxyl groups, can interact with active silanol groups on the surface of silica-based columns (e.g., C18). These secondary interactions are a primary cause of peak tailing for polar analytes.

    • Lower the mobile phase pH: Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups, reducing their interaction with the polar heads of this compound molecules and thereby improving peak shape.

    • Use an end-capped column: These columns have their residual silanol groups chemically deactivated, which minimizes secondary interactions.

    • Add a mobile phase modifier: Small amounts of a competitive base, like triethylamine (TEA), can be added to the mobile phase to compete for active silanol sites. However, be mindful of its compatibility with your detection method (e.g., mass spectrometry).

  • Mobile Phase Composition: The choice of organic modifier and its proportion in the mobile phase can influence peak shape.

    • Optimize the organic modifier: The type of organic solvent (e.g., acetonitrile, methanol) can affect selectivity and peak shape. Experiment with different solvents and gradients to find the optimal conditions for this compound.

    • Adjust the buffer concentration: If using a buffer, its concentration can impact peak symmetry. Increasing the buffer concentration at a mid-range pH can sometimes reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a type of peak asymmetry where the back half of the chromatographic peak is broader than the front half. It is often quantified using the Asymmetry Factor (As) or Tailing Factor (Tf). An ideal, symmetrical peak has an As value of 1.0. Values greater than 1.2 are generally considered to be tailing.

Q2: Why is my this compound peak tailing on a C18 column?

A2: Peak tailing of this compound on a C18 column is often due to secondary interactions between the polar glycerol head of the this compound molecule and residual silanol groups on the silica-based stationary phase. These interactions create an additional, stronger retention mechanism for some of the analyte molecules, causing them to elute later and create a "tail."

Q3: How does the mobile phase pH affect this compound peak shape?

A3: The pH of the mobile phase can significantly impact the peak shape of polar analytes like this compound. By lowering the pH of the mobile phase (e.g., to pH 3-4), the silanol groups on the silica surface become protonated and less likely to interact with the hydroxyl groups of the this compound, leading to a more symmetrical peak.

Q4: Can my sample preparation be causing peak tailing?

A4: Yes, improper sample preparation can contribute to peak tailing. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Additionally, the presence of matrix components that can interact with the column can also lead to tailing. It is recommended to dissolve the sample in the initial mobile phase whenever possible.

Q5: When should I consider replacing my column?

A5: If you have systematically addressed other potential causes of peak tailing (system issues, mobile phase, sample preparation) and the problem persists, it may be time to replace your column. Column performance degrades over time due to contamination or loss of stationary phase, which can lead to irreversible peak tailing.

Data Presentation

The following table provides a representative example of how mobile phase modifications can impact the peak asymmetry of a monoglyceride like this compound. Note: These are illustrative values based on general chromatographic principles and may not represent actual experimental data.

Mobile Phase ConditionAsymmetry Factor (As)Peak Shape Description
Acetonitrile:Water (80:20, v/v), pH 7.02.1Severe Tailing
Acetonitrile:Water (80:20, v/v), pH 5.01.6Moderate Tailing
Acetonitrile:Water (80:20, v/v), pH 3.51.2Symmetrical
Methanol:Water (85:15, v/v), pH 7.01.8Tailing
Methanol:Water (85:15, v/v), pH 3.51.3Slightly Tailing

Experimental Protocols

Reversed-Phase HPLC Method for the Separation of 2-Monolinolein

This protocol is adapted from a method for the separation of 2-monoglyceride species.

1. Sample Preparation:

  • If necessary, purify the sample to remove free fatty acids and other glycerides using thin-layer chromatography (TLC) or low-pressure column chromatography.

  • For samples from enzymatic hydrolysis, the presence of free fatty acids may not interfere.

  • Dissolve the purified this compound sample in the initial mobile phase.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile/Acidified Water (99:1, v/v). The water should be acidified with an appropriate acid (e.g., 0.1% formic acid or acetic acid) to achieve a low pH.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

3. Data Analysis:

  • Identify the 2-monolinolein peak based on its retention time relative to standards.

  • Calculate the peak asymmetry factor to assess peak shape.

Mandatory Visualization

PeakTailingTroubleshooting start Peak Tailing Observed q1 Are all peaks tailing? start->q1 system_issue System Issue q1->system_issue  Yes chemical_issue Chemical Interaction Issue q1->chemical_issue  No check_extracolumn Check for Extra-Column Volume (tubing length/diameter) system_issue->check_extracolumn check_column_physical Inspect Column for Voids/ Blocked Frit system_issue->check_column_physical check_overload Check for Column Overload (dilute and reinject) system_issue->check_overload resolved Peak Tailing Resolved check_extracolumn->resolved check_column_physical->resolved check_overload->resolved secondary_interactions Secondary Interactions with Silanols chemical_issue->secondary_interactions mobile_phase_comp Mobile Phase Composition chemical_issue->mobile_phase_comp lower_ph Lower Mobile Phase pH secondary_interactions->lower_ph end_capped_col Use End-Capped Column secondary_interactions->end_capped_col add_modifier Add Mobile Phase Modifier secondary_interactions->add_modifier optimize_organic Optimize Organic Modifier mobile_phase_comp->optimize_organic adjust_buffer Adjust Buffer Concentration mobile_phase_comp->adjust_buffer lower_ph->resolved end_capped_col->resolved add_modifier->resolved optimize_organic->resolved adjust_buffer->resolved

Caption: Troubleshooting workflow for resolving peak tailing.

SilanolInteraction cluster_column Silica-Based Stationary Phase (e.g., C18) cluster_analyte This compound Molecule silanol Si-OH (Active Silanol Site) c18 Si-(CH2)17-CH3 (C18 Chain) glycerol_head Glycerol Head (-OH groups) interaction Secondary Interaction (Hydrogen Bonding) glycerol_head->interaction fatty_acid_tail Linolein Tail (Non-polar) fatty_acid_tail->c18 Primary Interaction (Hydrophobic) interaction->silanol

Caption: Interaction of this compound with a C18 stationary phase.

References

preventing phase separation in Monolinolein-based emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with monolinolein-based emulsions. It provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and prevent phase separation in your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during the formulation and handling of this compound-based emulsions.

Issue 1: My this compound-based emulsion is showing signs of phase separation (creaming, sedimentation, or oiling out). What are the potential causes and how can I fix it?

Phase separation is a common issue in emulsion formulation and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Incorrect Formulation Composition

    • Inadequate Stabilizer Concentration: The concentration of the stabilizer, such as Poloxamer 407 (Pluronic® F127), is critical for the stability of this compound-based emulsions. Insufficient stabilizer may not adequately cover the surface of the dispersed phase droplets, leading to coalescence.

    • Solution: Increase the stabilizer concentration incrementally. Studies have shown that higher concentrations of stabilizers like Pluronic F127 can lead to smaller and more stable nanoparticles.[1][2][3] However, be aware that excessive stabilizer concentrations can also lead to instability or the formation of different structures.[4][5]

    • Inappropriate Oil-to-Water Ratio: The relative amounts of the oil phase (this compound and any solubilized drug) and the aqueous phase can impact emulsion stability.

    • Solution: Optimize the oil-to-water ratio. This may involve preparing a series of emulsions with varying phase ratios to identify the most stable formulation.

  • Potential Cause 2: Suboptimal Processing Parameters

    • Insufficient Homogenization Energy: The energy input during emulsification is crucial for reducing droplet size and creating a stable dispersion.

    • Solution: Increase the homogenization energy by adjusting the parameters of your processing equipment. For high-pressure homogenization, this could involve increasing the pressure or the number of passes. For ultrasonication, you can increase the power or the processing time.

    • Inappropriate Temperature: Temperature plays a significant role in the phase behavior of this compound. Processing at a temperature that induces an undesirable phase transition can lead to instability.

    • Solution: Carefully control the temperature during all stages of preparation and storage. The optimal temperature will depend on the specific composition of your emulsion.

  • Potential Cause 3: Environmental Factors

    • pH of the Aqueous Phase: The pH of the aqueous phase can influence the surface charge of the droplets and the stability of the emulsion, especially if any ionizable components are present.

    • Solution: Measure and adjust the pH of your aqueous phase. The optimal pH for stability will depend on the specific components of your formulation.

    • Ionic Strength: The presence of electrolytes can affect the stability of the emulsion by altering the electrostatic interactions between droplets.

    • Solution: If your formulation contains salts or buffers, consider their concentration. It may be necessary to adjust the ionic strength to achieve optimal stability.

Issue 2: The particle size of my this compound emulsion is too large or the size distribution is too broad (high Polydispersity Index - PDI).

A large particle size and a high PDI are often precursors to phase separation.

  • Potential Cause 1: Inefficient Homogenization

    • Solution: As with phase separation, optimizing the homogenization process is key. Increase the energy input (pressure, time, power) to reduce the droplet size and narrow the size distribution.

  • Potential Cause 2: Inappropriate Stabilizer Concentration

    • Solution: The concentration of the stabilizer directly impacts particle size. Generally, increasing the stabilizer concentration leads to a decrease in particle size up to a certain point. Refer to the data in Table 1 for guidance on the effect of Pluronic F127 concentration.

  • Potential Cause 3: Ostwald Ripening

    • Description: This phenomenon involves the growth of larger droplets at the expense of smaller ones over time, leading to an increase in the average particle size and a broader size distribution.

    • Solution: This can be mitigated by ensuring the oil phase has very low solubility in the continuous phase. If you are incorporating a drug or other additives, consider their solubility and potential to contribute to Ostwald ripening. Using a combination of stabilizers can sometimes create a more robust interfacial layer that hinders this process.

Frequently Asked Questions (FAQs)

Q1: What is the role of Pluronic F127 in this compound-based emulsions?

A1: Pluronic F127 (also known as Poloxamer 407) is a non-ionic triblock copolymer that acts as a steric stabilizer in this compound-based emulsions. Its hydrophilic poly(ethylene oxide) (PEO) chains extend into the aqueous phase, creating a protective layer around the this compound droplets. This steric hindrance prevents the droplets from aggregating and coalescing, thereby enhancing the colloidal stability of the emulsion.

Q2: How does temperature affect the stability of this compound emulsions?

A2: Temperature has a profound effect on the phase behavior of this compound in water. This compound can self-assemble into different liquid crystalline structures, such as cubic and hexagonal phases, depending on the temperature and water content. These phase transitions can lead to changes in the internal structure of the emulsion droplets and potentially cause instability. It is crucial to operate within a temperature range where the desired phase is stable.

Q3: Can I add other lipids or oils to my this compound formulation?

A3: Yes, other lipids and oils can be incorporated into this compound-based emulsions. This is often done to modulate the drug release profile, increase drug loading capacity, or alter the internal structure of the particles. However, the addition of a third component will change the phase behavior of the system, and it is essential to re-optimize the formulation and processing parameters to ensure stability.

Q4: What are the key characterization techniques for this compound-based emulsions?

A4: The primary techniques for characterizing this compound-based emulsions include:

  • Dynamic Light Scattering (DLS): To determine the mean particle size, polydispersity index (PDI), and zeta potential.

  • Small-Angle X-ray Scattering (SAXS): To identify the internal liquid crystalline structure (e.g., cubic, hexagonal) of the dispersed particles.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and internal nanostructure of the particles.

  • Rheology: To measure the viscosity and viscoelastic properties of the emulsion, which can be related to its stability.

Data Presentation

Table 1: Effect of Pluronic F127 Concentration on Particle Size and Polydispersity Index (PDI) of this compound-Based Nanoemulsions

This compound (% w/w)Pluronic F127 (% w/w)Particle Size (nm)PDIReference
50.51890.105
51.0~150< 0.2Fictional Example
52.5~120< 0.15Fictional Example
101.02110.118

Note: The data from fictional examples are illustrative and based on general trends observed in the literature. Actual results will vary depending on the specific formulation and processing conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Nanoemulsion using High-Pressure Homogenization

  • Preparation of the Aqueous Phase:

    • Dissolve the desired amount of Pluronic F127 in deionized water with gentle stirring until a clear solution is obtained. If other water-soluble components are used, add them at this stage.

  • Preparation of the Oil Phase:

    • Melt the this compound at a controlled temperature (e.g., 40-60 °C) until it is a clear liquid.

    • If a lipophilic drug is being encapsulated, dissolve it in the molten this compound with stirring.

  • Formation of the Coarse Emulsion:

    • Heat the aqueous phase to the same temperature as the oil phase.

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer at a set pressure (e.g., 500-1500 bar).

    • Repeat the homogenization for a specific number of cycles (e.g., 3-5 passes) to achieve the desired particle size and distribution.

    • Ensure the temperature is controlled throughout the homogenization process.

  • Cooling and Storage:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring.

    • Store the final formulation in a sealed container at the desired temperature.

Protocol 2: Characterization of Particle Size and Distribution by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute a small aliquot of the this compound emulsion with deionized water to a suitable concentration for DLS measurement. The final concentration should result in a scattering intensity within the optimal range of the instrument.

    • Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any dust or large aggregates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the measurement parameters, including the laser wavelength, scattering angle, and temperature. The temperature should be controlled and recorded accurately.

  • Measurement:

    • Rinse a clean cuvette with the filtered, diluted sample.

    • Fill the cuvette with the sample and place it in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement. Typically, this involves multiple runs that are averaged to obtain a reliable result.

  • Data Analysis:

    • The instrument's software will analyze the fluctuations in scattered light intensity to generate a correlation function.

    • From the correlation function, the software calculates the particle size distribution, mean particle size (Z-average), and the polydispersity index (PDI).

Mandatory Visualization

Factors Leading to Phase Separation in this compound Emulsions A Phase Separation (Creaming, Coalescence) B Formulation Factors B->A B1 Inadequate Stabilizer Concentration B->B1 B2 Incorrect Oil/Water Ratio B->B2 B3 Poor Ingredient Quality B->B3 C Processing Factors C->A C1 Insufficient Homogenization Energy C->C1 C2 Inappropriate Processing Temperature C->C2 C3 Incorrect Mixing Speed/Time C->C3 D Environmental Factors D->A D1 Temperature Fluctuations (Storage) D->D1 D2 pH Changes D->D2 D3 High Ionic Strength D->D3

Caption: Factors contributing to phase separation in this compound emulsions.

Troubleshooting Workflow for Emulsion Instability Start Emulsion Instability Observed CheckFormulation Review Formulation Start->CheckFormulation CheckProcess Review Processing Parameters CheckFormulation->CheckProcess Formulation OK OptimizeStabilizer Adjust Stabilizer Concentration CheckFormulation->OptimizeStabilizer Incorrect Concentration OptimizeRatio Adjust Oil/Water Ratio CheckFormulation->OptimizeRatio Incorrect Ratio CheckStorage Review Storage Conditions CheckProcess->CheckStorage Process OK OptimizeHomogenization Increase Homogenization Energy CheckProcess->OptimizeHomogenization Insufficient Energy OptimizeTemp Control Processing Temperature CheckProcess->OptimizeTemp Incorrect Temperature ControlStorage Ensure Stable Storage Conditions CheckStorage->ControlStorage Fluctuations Stable Stable Emulsion CheckStorage->Stable Storage OK OptimizeStabilizer->CheckProcess OptimizeRatio->CheckProcess OptimizeHomogenization->CheckStorage OptimizeTemp->CheckStorage ControlStorage->Stable

Caption: A workflow for troubleshooting instability in this compound emulsions.

Components of a Stable this compound-Based Emulsion Center Stable this compound Emulsion Particle Core This compound Core (with optional drug) Center->Core Contains Interface Interfacial Layer Center->Interface Has Aqueous Aqueous Continuous Phase Center->Aqueous Dispersed in Stabilizer Steric Stabilizer (e.g., Pluronic F127) Interface->Stabilizer Composed of

Caption: Key components of a stable this compound-based emulsion particle.

References

overcoming low encapsulation efficiency in Monolinolein cubosomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Monolinolein Cubosomes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the formulation and characterization of this compound cubosomes, with a specific focus on overcoming low encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are this compound cubosomes?

This compound cubosomes are lipid-based nanoparticles with a unique internal cubic liquid crystalline structure. They are formed from the self-assembly of this compound, a mono-unsaturated monoglyceride, in the presence of an aqueous phase and a stabilizer. Their bicontinuous cubic phase structure consists of a curved lipid bilayer separating two continuous, non-intersecting aqueous channels, allowing for the encapsulation of a wide range of molecules, including hydrophilic, hydrophobic, and amphiphilic drugs.[1][2]

Q2: What are the main advantages of using this compound cubosomes for drug delivery?

This compound cubosomes offer several advantages, including:

  • High internal surface area, providing a large capacity for drug loading.[1]

  • Ability to encapsulate a diverse range of drugs with different polarities.[1][2]

  • Biocompatibility and biodegradability.

  • Potential for sustained and controlled drug release.

  • Enhanced drug stability.

Q3: What are the common methods for preparing this compound cubosomes?

The two primary methods for preparing this compound cubosomes are the "top-down" and "bottom-up" approaches.

  • Top-Down Method: This is the most common technique and involves hydrating bulk this compound with an aqueous phase containing a stabilizer to form a viscous cubic phase gel. This gel is then dispersed into nanoparticles using high-energy methods like high-pressure homogenization or sonication.

  • Bottom-Up Method: This method involves dissolving this compound and a stabilizer in a hydrotrope (e.g., ethanol). This solution is then rapidly diluted with an aqueous phase, leading to the spontaneous formation of cubosomes. This method is less energy-intensive and can be suitable for temperature-sensitive drugs.

Q4: How is encapsulation efficiency determined for this compound cubosomes?

Encapsulation efficiency (EE%) is typically determined by separating the unencapsulated (free) drug from the cubosome dispersion. Common techniques for this separation include:

  • Ultracentrifugation: This is a widely used method where the cubosome dispersion is centrifuged at high speed, pelleting the cubosomes and leaving the free drug in the supernatant. The amount of drug in the supernatant is then quantified.

  • Dialysis: The cubosome dispersion is placed in a dialysis bag with a specific molecular weight cut-off that allows the free drug to diffuse out into a surrounding buffer, while retaining the cubosomes.

  • Ultrafiltration: This method uses a centrifugal filter device with a membrane that retains the cubosomes while allowing the free drug to pass through into the filtrate.

The amount of unencapsulated drug is then measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC), and the EE% is calculated.

Troubleshooting Guide: Low Encapsulation Efficiency

Low encapsulation efficiency is a common challenge in the formulation of this compound cubosomes. The following guide provides potential causes and solutions for this issue.

Issue 1: Low Encapsulation of Hydrophobic Drugs

Potential Cause Troubleshooting Strategy Rationale
Insufficient Lipid Content Increase the concentration of this compound in the formulation.A higher lipid concentration provides a larger hydrophobic domain within the cubosome structure to accommodate more drug molecules.
Drug Precipitation Ensure the drug is fully dissolved in the molten this compound before emulsification. Consider using a co-solvent if necessary, but be mindful of its potential impact on the cubic phase structure.If the drug is not properly solubilized in the lipid phase, it may precipitate out during the formulation process, leading to low encapsulation.
Incompatible Stabilizer Evaluate the type and concentration of the stabilizer. While Pluronic F127 is common, other stabilizers might be more suitable for your specific drug-lipid combination.The stabilizer can influence the interfacial properties and the internal structure of the cubosomes, which can affect drug loading.
Suboptimal Homogenization Optimize the homogenization parameters (pressure, number of cycles, temperature).Inadequate energy input during homogenization may result in larger, less uniform particles with lower encapsulation capacity.

Issue 2: Low Encapsulation of Hydrophilic Drugs

Potential Cause Troubleshooting Strategy Rationale
Drug Leakage into Aqueous Phase Optimize the drug loading method. Consider loading the drug into pre-formed cubosomes (incubation method) rather than adding it to the initial aqueous phase.Hydrophilic drugs have a tendency to partition into the external aqueous phase during formulation. Minimizing their initial concentration in the external phase can improve encapsulation.
High Water Content of Cubosomes While an inherent feature, modifying the lipid composition by including additives might alter the water channel dimensions and drug affinity.The extensive water channels in cubosomes can sometimes lead to lower retention of highly water-soluble drugs.
pH-Sensitive Drug Ionization Adjust the pH of the aqueous phase to a value where the drug is in its less soluble, non-ionized form, if applicable.The ionization state of a drug can significantly affect its partitioning between the lipid and aqueous phases.
Interaction with Stabilizer Investigate potential interactions between the hydrophilic drug and the stabilizer (e.g., Pluronic F127).The hydrophilic chains of the stabilizer at the cubosome surface might interact with the drug, influencing its encapsulation.

Data Presentation

Table 1: Effect of this compound (GMO) and Pluronic F127 Concentration on Cubosome Properties

Formulation CodeThis compound (GMO) (% w/w)Pluronic F127 (% w/w)DrugEncapsulation Efficiency (%)Particle Size (nm)Reference
F150.5Carboplatin~60~250
F2100.5Carboplatin~75~230
F3150.5Carboplatin~84~227
C151Spironolactone90.290.4
C251Nifedipine93.091.3
5-FU Cubosome1015-Fluorouracil31.21~150

Note: The values presented are approximate and have been compiled from different studies for illustrative purposes. Actual results may vary depending on the specific drug and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Cubosomes using the Top-Down Method

Materials:

  • This compound (Glyceryl Monooleate - GMO)

  • Pluronic F127 (Poloxamer 407)

  • Drug to be encapsulated

  • Purified water (e.g., Milli-Q)

Equipment:

  • High-pressure homogenizer or probe sonicator

  • Magnetic stirrer with heating plate

  • Beakers and magnetic stir bars

  • Analytical balance

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound and Pluronic F127 (e.g., a 9:1 or 10:1 ratio by weight).

    • Add the lipids to a glass beaker and heat on a stirring hot plate to approximately 60-70 °C until a clear, homogenous molten lipid mixture is formed.

    • If encapsulating a hydrophobic drug, add it to the molten lipid mixture and stir until it is completely dissolved.

  • Preparation of the Aqueous Phase:

    • Heat the required volume of purified water to the same temperature as the molten lipid phase (60-70 °C).

    • If encapsulating a hydrophilic drug, it can be dissolved in the heated aqueous phase.

  • Emulsification:

    • Slowly add the hot aqueous phase to the molten lipid phase under continuous stirring to form a coarse pre-emulsion.

  • Homogenization:

    • Using a High-Pressure Homogenizer: Process the pre-emulsion through the high-pressure homogenizer at a set pressure (e.g., 15,000 psi) for a specific number of cycles (e.g., 3-5 cycles). Maintain the temperature during homogenization.

    • Using a Probe Sonicator: Immerse the tip of the sonicator probe into the pre-emulsion and sonicate at a specific power output for a defined period (e.g., 10-15 minutes). Use a pulsed mode and an ice bath to prevent overheating.

  • Cooling and Storage:

    • Allow the resulting cubosome dispersion to cool to room temperature.

    • Store the dispersion in a sealed container at 4 °C for further characterization.

Protocol 2: Determination of Encapsulation Efficiency by Ultracentrifugation

Materials:

  • Drug-loaded cubosome dispersion

  • Appropriate solvent for drug analysis (e.g., methanol, ethanol)

  • Purified water or buffer

Equipment:

  • Ultracentrifuge with appropriate rotor and centrifuge tubes

  • UV-Vis Spectrophotometer or HPLC system

  • Vortex mixer

  • Micropipettes

Procedure:

  • Separation of Free Drug:

    • Transfer a known volume (e.g., 1 mL) of the cubosome dispersion into an ultracentrifuge tube.

    • Centrifuge the dispersion at a high speed (e.g., 100,000 x g) for a sufficient time to pellet the cubosomes (e.g., 1-2 hours) at a controlled temperature (e.g., 4 °C).

    • Carefully collect the supernatant, which contains the unencapsulated (free) drug.

  • Quantification of Free Drug:

    • Measure the concentration of the free drug in the supernatant using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC). This gives you the Amount of free drug.

  • Quantification of Total Drug:

    • Take the same initial volume of the cubosome dispersion (e.g., 1 mL) and add a solvent (e.g., methanol) that will disrupt the cubosome structure and release the encapsulated drug. Vortex thoroughly to ensure complete lysis of the cubosomes.

    • Measure the concentration of the drug in this lysed sample. This gives you the Total amount of drug.

  • Calculation of Encapsulation Efficiency (EE%):

    • Use the following formula to calculate the EE%:

    EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Visualizations

Caption: Troubleshooting workflow for low encapsulation efficiency in this compound cubosomes.

G cluster_workflow Experimental Workflow: Cubosome Preparation and EE% Determination cluster_prep_steps Preparation Steps cluster_ee_steps EE% Steps prep Cubosome Preparation (Top-Down) melt Melt this compound & Stabilizer prep->melt ee_det EE% Determination separate Separate Free Drug (Ultracentrifugation) ee_det->separate add_drug Add Drug to Appropriate Phase melt->add_drug emulsify Pre-emulsify with Aqueous Phase add_drug->emulsify homogenize High-Pressure Homogenization / Sonication emulsify->homogenize homogenize->ee_det quant_free Quantify Free Drug (Supernatant) separate->quant_free quant_total Quantify Total Drug (Lysis) separate->quant_total calculate Calculate EE% quant_free->calculate quant_total->calculate

References

Technical Support Center: Optimizing Drug Release from Monolinolein Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for optimizing drug release profiles from monolinolein-based matrices, such as cubosomes and other liquid crystalline phases.

Frequently Asked Questions (FAQs)

Q1: What are this compound matrices and why are they used for drug delivery?

A1: this compound is an amphiphilic lipid that, in the presence of water, can self-assemble into highly ordered, bicontinuous liquid crystalline structures, most notably the cubic phase.[1][2] These structures form a matrix with a large interfacial surface area (~400 m²/g) and distinct hydrophilic and hydrophobic domains.[1] This unique microstructure makes them excellent candidates for controlled drug delivery, as they can encapsulate and sustain the release of a wide variety of therapeutic agents, including hydrophobic, hydrophilic, and amphiphilic molecules.[1][3] The resulting nanoparticles, often called cubosomes, are thermodynamically stable and can enhance the bioavailability of poorly water-soluble drugs.

Q2: What are the key methods for preparing this compound-based nanoparticles (cubosomes)?

A2: There are two primary methods for preparing cubosomes:

  • Top-Down Approach: This is the most common method. It involves first forming a bulk, viscous cubic phase by mixing this compound with an aqueous phase and a stabilizer (e.g., Poloxamer 407). High energy, such as high-pressure homogenization or sonication, is then applied to disperse this bulk phase into nanoscale cubosome particles.

  • Bottom-Up Approach: This method involves dissolving the lipid and a stabilizer in a hydrotrope (like ethanol) to form a precursor solution. This solution is then diluted in an excess of aqueous phase with minimal energy input, allowing the cubosomes to self-assemble. This technique is particularly suitable for temperature-sensitive drugs.

Q3: Which factors have the most significant impact on the drug release profile?

A3: The drug release profile from this compound matrices is a complex process influenced by several factors:

  • Drug Properties: The solubility, molecular weight, and lipophilicity of the drug determine its localization within the matrix's aqueous channels or lipid bilayers, directly affecting its release rate.

  • Formulation Composition: The ratio of this compound to water, drug loading percentage, and the type and concentration of stabilizers or other polymer additives can alter the matrix structure and, consequently, the diffusion pathways of the drug.

  • Matrix Structure: The specific liquid crystalline phase (e.g., cubic vs. hexagonal) influences the geometry and size of the water channels, which dictates the release kinetics.

  • External Conditions: Environmental factors such as pH, temperature, and the presence of enzymes can trigger phase transitions in the matrix or affect drug solubility, thereby modulating the release.

Q4: How is drug encapsulation efficiency determined?

A4: Encapsulation efficiency (EE) is a measure of the amount of drug successfully loaded into the nanoparticles. It is typically determined by separating the drug-loaded cubosomes from the aqueous medium containing the unencapsulated ("free") drug. Common separation techniques include dialysis, ultrafiltration, or ultracentrifugation. The amount of free drug in the supernatant or dialysate is quantified (e.g., via UV-Vis spectrophotometry or HPLC), and the EE is calculated using the following formula:

EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100

Troubleshooting Guide

This section addresses common problems encountered during the optimization of drug release from this compound matrices.

Problem: High Initial Burst Release

A high initial burst release, where a significant fraction of the drug is released shortly after administration, is a frequent challenge that can lead to toxicity and reduced therapeutic duration.

Q: My formulation shows a very high burst release within the first hour. What are the potential causes and how can I fix it?

A: High burst release is typically caused by drug molecules that are either adsorbed onto the surface of the nanoparticle or are poorly entrapped within the core matrix.

Troubleshooting Decision Pathway

Start Problem: High Initial Burst Release Cause1 Cause 1: Drug Adsorbed on Particle Surface Start->Cause1 Cause2 Cause 2: High Drug Loading > Saturation Limit Start->Cause2 Cause3 Cause 3: High Drug Hydrophilicity Start->Cause3 Cause4 Cause 4: Porous or Imperfect Matrix Structure Start->Cause4 Sol1 Solution: Optimize washing/purification step after formulation to remove surface-bound drug. Cause1->Sol1 Sol2 Solution: Decrease total drug loading. Determine drug solubility limit in the lipid matrix. Cause2->Sol2 Sol3 Solution: Incorporate hydrophobic polymers (e.g., PLGA) to increase drug-matrix compatibility and retention. Cause3->Sol3 Sol4 Solution: Optimize formulation process (e.g., slower solvent evaporation). Incorporate matrix-strengthening polymers. Cause4->Sol4

Caption: Troubleshooting workflow for high burst release.

Potential CauseRecommended Solutions
Drug Adsorption to Particle Surface The drug may not be fully encapsulated, leading to a high concentration on the exterior of the matrix. This is a primary cause of burst release.
High Drug Loading Loading the drug above its solubility limit within the this compound matrix can lead to drug crystallization on the particle surface.
High Drug Hydrophilicity Highly water-soluble drugs have a greater tendency to rapidly partition into the aqueous release medium from the matrix's water channels.
Porous Matrix Structure The preparation method (e.g., rapid solvent evaporation) can result in a more porous or imperfect matrix, creating easy exit pathways for the drug.
Problem: Drug Release is Too Slow or Incomplete

Q: My formulation is not releasing the drug effectively over the desired period. What could be wrong?

A: Overly slow or incomplete release often points to strong drug-matrix interactions or issues with the matrix hydration and swelling.

Potential CauseRecommended Solutions
Strong Drug-Matrix Interaction Highly lipophilic drugs may have a very strong affinity for the lipid bilayers of the this compound matrix, hindering their partitioning into the aqueous release medium.
Low Matrix Hydration/Swelling Insufficient water uptake can prevent the full formation of the liquid crystalline phase, resulting in a dense, non-porous matrix that traps the drug.
Drug Degradation or Precipitation The drug may be degrading within the formulation over time or precipitating within the matrix, rendering it unavailable for release.
Non-Sink Conditions in Release Assay If the concentration of the released drug in the in vitro release medium approaches its saturation solubility, the concentration gradient diminishes, artificially slowing down the release rate.

Data on Formulation Parameters vs. Release Profile

The following table summarizes how different formulation variables can impact the characteristics of this compound-based nanoparticles and their resulting drug release profiles.

Formulation VariableExample ModificationParticle Size (nm)Encapsulation Efficiency (%)Burst Release (First 8h)Cumulative Release (48h)Reference
Lipid:Stabilizer Ratio GMO:Poloxamer 407 (9:1 w/w)23.5693.76~55%~94%
GMO:Poloxamer 407 (8:2 w/w)31.2181.44~40%~81%
Monoglyceride Type 20% Monocaprylin (LP-MC)N/AN/A~45%~70%
20% Monoolein (LP-MO)N/AN/A~30%~55%
Addition of Polymer PA 6,10 Matrix (Control)N/AN/A7% (at 1h)N/A
PA 6,10 Matrix (Reduced Polymer)N/AN/A35% (at 1h)N/A

Note: Data are illustrative and compiled from different studies with different model drugs and conditions. Direct comparison requires controlled experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Cubosomes (Top-Down Method)

This protocol describes a general procedure for preparing drug-loaded cubosomes using the high-pressure homogenization technique.

Cubosome Preparation Workflow

A Step 1: Melt Lipid Melt this compound at ~40°C. B Step 2: Add Drug Dissolve the drug in the molten lipid. A->B C Step 3: Prepare Aqueous Phase Dissolve stabilizer (e.g., Poloxamer 407) in aqueous buffer. B->C D Step 4: Create Pre-emulsion Add lipid phase to aqueous phase. Mix with a high-shear mixer (e.g., 8000 rpm, 10 min). C->D E Step 5: Homogenization Process the pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 1500 bar). D->E F Step 6: Cool & Equilibrate Cool the resulting nano-dispersion to room temperature to form stable cubosomes. E->F

Caption: Workflow for cubosome preparation via the top-down method.

  • Preparation of Lipid Phase: Melt the this compound at a temperature just above its melting point (approx. 40°C). Dissolve the hydrophobic drug in the molten lipid with gentle stirring until a homogenous solution is formed.

  • Preparation of Aqueous Phase: Prepare the aqueous phase by dissolving a stabilizer, such as Poloxamer 407 (e.g., 1-2% w/v), in deionized water or a suitable buffer (e.g., PBS pH 7.4).

  • Formation of Pre-emulsion: Heat the aqueous phase to the same temperature as the lipid phase. Add the lipid phase to the aqueous phase dropwise under high-shear mixing (e.g., using an Ultra-Turrax) at 5000-8000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Transfer the pre-emulsion to a high-pressure homogenizer. Process the emulsion for 3 to 5 cycles at a pressure of 1000-1500 bar. Ensure the system is cooled to prevent drug or lipid degradation.

  • Equilibration: Allow the resulting nano-dispersion to cool to room temperature. The self-assembly and crystallization into the final cubosome structure may take time, so allow the system to equilibrate for several hours or overnight.

  • Characterization: Characterize the final formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: In Vitro Drug Release Study (Dialysis Bag Method)

This protocol details how to assess the drug release profile from a prepared cubosome formulation.

  • Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is low enough to retain the nanoparticles but high enough to allow free passage of the released drug (e.g., 12-14 kDa). Prepare the membrane according to the manufacturer's instructions, which typically involves soaking it in the release medium for several hours.

  • Setup:

    • Donor Compartment: Pipette a precise volume (e.g., 3-5 mL) of the cubosome dispersion into the pre-treated dialysis bag and securely seal both ends.

    • Receptor Compartment: Place the sealed dialysis bag into a larger vessel (e.g., a beaker) containing a defined volume of release medium (e.g., 200-500 mL of PBS, pH 7.4). The volume should be sufficient to ensure "sink conditions," where the concentration of the drug in the receptor compartment does not exceed 10-20% of its saturation solubility.

  • Execution:

    • Place the entire setup in a shaking water bath or on a magnetic stirrer (e.g., 100 rpm) maintained at a physiological temperature (37°C).

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 5 mL) of the release medium from the receptor compartment.

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling and for the volume replacement.

References

Technical Support Center: Managing Viscosity of Monolinolein-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Monolinolein-based formulations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the viscosity of its formulations significant?

A1: this compound, also known as glycerol monolinoleate, is a monoacylglycerol composed of a glycerol backbone esterified with one linoleic acid molecule.[1] It is an amphiphilic lipid that can self-assemble in the presence of water to form various liquid crystalline phases, such as bicontinuous cubic and hexagonal phases.[2][3][4] The viscosity of these formulations is a critical parameter as it influences drug release kinetics, syringeability for injections, spreadability for topical applications, and overall stability.[5]

Q2: What are the primary liquid crystalline phases that this compound forms, and how do they differ in viscosity?

A2: this compound, similar to the more commonly studied glycerol monooleate (GMO), can form several lyotropic liquid crystalline phases upon hydration. The most common are:

  • Lamellar Phase (Lα): A layered structure with lower viscosity.

  • Inverted Hexagonal Phase (HII): Cylindrical water channels arranged in a hexagonal lattice, which typically has a higher viscosity than the lamellar phase.

  • Bicontinuous Cubic Phases (V2): Highly ordered, viscous, and gel-like structures with interwoven water channels. These phases, such as Pn3m (double-diamond) and Im3m (body-centered), are often highly viscous and are excellent for encapsulating a variety of drug molecules.

Q3: How does water content influence the viscosity of this compound formulations?

A3: Water content is a critical factor in determining the phase behavior and, consequently, the viscosity of this compound systems. Typically, as the water content increases from a low percentage, this compound will transition from a lamellar phase to a more viscous cubic phase, which can exist over a broad range of hydration levels (up to 40% water for the related monoolein). This transition from a flowable solution to a viscous gel is a key property for in-situ gelling drug delivery systems.

Q4: What is the general effect of temperature on the viscosity of lipid-based formulations?

A4: Temperature has a significant impact on viscosity; generally, an increase in temperature leads to a decrease in viscosity. This is because higher temperatures increase the kinetic energy of the molecules, reducing intermolecular forces and allowing the lipid structures to flow more easily. Conversely, lowering the temperature often results in a substantial increase in viscosity. This relationship is crucial for applications where formulations are stored at a low temperature and administered at room or body temperature.

Troubleshooting Guide

Issue 1: The viscosity of my formulation is TOO HIGH.
Potential CauseTroubleshooting StepExpected Outcome
High this compound Concentration Systematically reduce the concentration of this compound in your formulation.A lower lipid concentration will reduce the structural order, leading to a significant decrease in viscosity.
Low Temperature Gently warm the formulation. Perform viscosity measurements at controlled, elevated temperatures (e.g., 25°C, 37°C).Increasing the temperature will decrease the viscosity, making the formulation more fluid.
Formation of Highly Ordered Cubic Phase Introduce a "phase modifier" or viscosity-reducing agent. This can be a biocompatible oil (e.g., triglycerides, limonene), a co-surfactant, or another lipid that disrupts the cubic lattice.The additive will integrate into the lipid region, altering the self-assembled structure and potentially inducing a phase transition to a less viscous phase (e.g., hexagonal or micellar), thereby lowering viscosity.
Inappropriate Solvent System Introduce a hydrophilic co-solvent (e.g., ethanol, propylene glycol).While a co-solvent can enhance drug solubility, it may also disrupt the liquid crystalline structure, leading to lower viscosity. However, high amounts can lead to drug precipitation upon aqueous dispersion.
Issue 2: The viscosity of my formulation is TOO LOW.
Potential CauseTroubleshooting StepExpected Outcome
Low this compound Concentration Incrementally increase the concentration of this compound in the formulation.A higher lipid concentration will promote the formation of more ordered and viscous liquid crystalline phases.
High Temperature Prepare and measure the formulation at a lower, controlled temperature. Storing the gel at a low temperature can help maintain high viscosity.Decreasing the temperature will increase molecular cohesion and lead to a higher viscosity.
Insufficient Hydration Ensure the correct amount of aqueous phase is added and that sufficient time is allowed for the system to equilibrate and form the desired viscous phase.Proper hydration is necessary for the self-assembly of this compound into highly viscous cubic or hexagonal phases.
Excessive Co-solvent or Additives Reduce the concentration of any co-solvents or other additives that may be disrupting the formation of the viscous liquid crystalline network.Reducing disruptive agents will allow the this compound to self-assemble into a more ordered and viscous structure.

Quantitative Data Summary

Table 1: Representative Effect of Temperature on Viscosity

This table illustrates the general principle of how temperature affects the viscosity of lipid/polymer-based gels.

TemperatureViscosity of Gel Formulation (Example)
4°C1134 mPa·s
25°C (Room Temp)~410 - 1180 mPa·s (Silicone Polymer Examples)
35°C~250 - 900 mPa·s (Silicone Polymer Examples)

Note: Absolute viscosity values are highly dependent on the specific composition of the formulation.

Table 2: Influence of Additives on this compound-Based Dispersions
Additive TypeExampleEffect on Formulation Properties
Oils Tetradecane, (R)-(+)-limoneneCan be loaded into the lipid core; may alter the internal liquid crystalline phase symmetry (e.g., Pn3m to Im3m cubic phase).
Fatty Acids Oleic Acid (OA)Can induce a phase transition from cubic to inverted hexagonal (HII) phase due to its negative curvature.
Stabilizers / Surfactants Pluronic F127Stabilizes dispersed particles (cubosomes/hexosomes). Increasing stabilizer concentration can promote phase transitions and decrease overall particle size.
Viscosity-Reducing Excipients Amino Acid Derivatives (e.g., N-acetyl lysine, N-acetyl arginine)Primarily used in protein formulations but demonstrate the principle of using excipients to reduce viscosity by altering intermolecular interactions.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Dispersions

This protocol describes a general method for preparing cubosomes or hexosomes using high-shear homogenization.

  • Preparation of Phases:

    • Lipid Phase: Melt the this compound at a temperature slightly above its melting point (e.g., 40-50°C). If incorporating a lipophilic drug or oil, dissolve it into the molten lipid.

    • Aqueous Phase: Prepare the aqueous phase (e.g., purified water or buffer). If using a stabilizer like Pluronic F127, dissolve it in the aqueous phase, which may require gentle heating. Dissolve any hydrophilic drugs in this phase.

  • Emulsification:

    • Heat both phases to the same temperature (e.g., 40-50°C).

    • Slowly add the molten lipid phase to the aqueous phase while under high-shear mixing using a homogenizer (e.g., Ultra-Turrax) to form a coarse oil-in-water pre-emulsion.

  • Homogenization:

    • Further process the pre-emulsion using a high-pressure homogenizer or a sonicator to reduce the particle size and form a stable, homogenous dispersion of nanostructured particles.

  • Cooling & Equilibration:

    • Allow the dispersion to cool to room temperature. The internal liquid crystalline structure will form as the system equilibrates.

  • Characterization:

    • Analyze the final formulation for particle size (e.g., via Dynamic Light Scattering), internal structure (via Small-Angle X-ray Scattering - SAXS), and viscosity.

Protocol 2: Viscosity Measurement with a Rotational Rheometer
  • Instrument Setup:

    • Set up the rotational rheometer with the appropriate geometry (e.g., cone-plate or parallel-plate).

    • Equilibrate the instrument to the desired measurement temperature (e.g., 25°C).

  • Sample Loading:

    • Carefully place an adequate amount of the this compound formulation onto the lower plate of the rheometer.

    • Lower the upper geometry to the correct gap distance, ensuring the sample fills the gap completely without overflowing or trapping air bubbles.

  • Equilibration:

    • Allow the sample to rest and reach thermal equilibrium for a set period (e.g., 5-10 minutes).

  • Measurement:

    • Perform the viscosity measurement. This can be done at a constant shear rate to determine the viscosity at that rate, or over a range of shear rates to understand the flow behavior (e.g., Newtonian, shear-thinning, or shear-thickening).

  • Data Recording:

    • Record the viscosity (in mPa·s or cP) as a function of the shear rate and temperature. Perform measurements in triplicate to ensure reproducibility.

Protocol 3: Characterization by Polarized Light Microscopy (PLM)
  • Sample Preparation: Place a small drop of the formulation on a clean microscope slide and cover it with a coverslip.

  • Microscope Setup: Place the slide on the stage of a polarized light microscope.

  • Observation:

    • Observe the sample between crossed polarizers.

    • Isotropic phases (like micellar solutions or some cubic phases) will appear dark.

    • Anisotropic phases (like lamellar or hexagonal phases) will show birefringence and appear as bright, often textured patterns. The specific texture can help identify the liquid crystalline phase.

Visualizations

formulation_workflow cluster_char 5. Characterization prep 1. Preparation of Lipid & Aqueous Phases drug Incorporate Drug (Lipophilic/Hydrophilic) prep->drug mix 2. Pre-emulsification (High-Shear Mixing) prep->mix homogenize 3. Homogenization (Sonication / High Pressure) mix->homogenize cool 4. Cooling & Equilibration homogenize->cool final_form Final Formulation cool->final_form visc Viscosity (Rheology) final_form->visc plm Phase ID (PLM) final_form->plm saxs Structure (SAXS) final_form->saxs dls Particle Size (DLS) final_form->dls

Caption: Workflow for formulation preparation and characterization.

troubleshooting_viscosity start Viscosity Issue Identified high_visc Viscosity TOO HIGH start->high_visc  Is it too high? low_visc Viscosity TOO LOW start->low_visc  Is it too low? sol_high1 Decrease this compound Concentration high_visc->sol_high1 Try one: sol_high2 Increase Temperature high_visc->sol_high2 Try one: sol_high3 Add Phase Modifier / Oil high_visc->sol_high3 Try one: sol_low1 Increase this compound Concentration low_visc->sol_low1 Try one: sol_low2 Decrease Temperature low_visc->sol_low2 Try one: sol_low3 Ensure Full Hydration low_visc->sol_low3 Try one:

Caption: Decision tree for troubleshooting viscosity issues.

factors_viscosity viscosity Formulation Viscosity temp Temperature temp->viscosity inversely affects phase Liquid Crystalline Phase (Cubic, Hexagonal, etc.) temp->phase inversely affects water Water Content water->phase determines lipid_conc This compound Concentration lipid_conc->phase determines additives Additives (Oils, Solvents, Surfactants) additives->phase modifies phase->viscosity directly determines

Caption: Key factors influencing formulation viscosity.

References

Technical Support Center: Troubleshooting Contamination in Monolinolein Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with monolinolein in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues, with a specific focus on preventing and addressing contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination I might encounter in my cell culture experiments with this compound?

A1: As with most cell culture work, you may encounter several types of contamination:

  • Bacterial Contamination: Often characterized by a sudden drop in pH (media turning yellow), cloudiness in the culture medium, and the appearance of small, motile, rod-shaped or spherical particles under the microscope.[1][2]

  • Fungal (Yeast and Mold) Contamination: Yeast contamination may appear as small, budding particles, while mold will present as filamentous structures.[2][3] Fungal contamination can also lead to a change in the medium's pH, often making it more alkaline (pinker).[4]

  • Mycoplasma Contamination: This is a particularly insidious form of contamination as it is not visible by standard light microscopy and does not typically cause turbidity in the medium. Signs of mycoplasma contamination are often subtle, including changes in cell growth rates, morphology, and decreased transfection efficiency. Specific testing, such as PCR, is required for detection.

  • Viral Contamination: Viruses are also not visible by light microscopy and may not cause immediate, obvious changes in cell morphology. Their presence can alter cellular physiology and metabolism. Detection often requires specialized techniques like electron microscopy, ELISA, or PCR.

  • Chemical Contamination: This can arise from impurities in media, serum, water, or from leachables from plasticware. When working with this compound, improper preparation of stock solutions or degradation of the lipid can also be a source of chemical contaminants.

Q2: Can this compound itself be a source of contamination?

A2: this compound, if not handled and stored correctly, can potentially be a source of contamination. As a lipid, it can be susceptible to oxidation and degradation, especially with repeated freeze-thaw cycles and exposure to light. These degradation byproducts could be cytotoxic or interfere with your experiments. Furthermore, if the this compound is not sourced from a reputable supplier that certifies its purity and sterility, it could harbor microbial contaminants.

Q3: How should I prepare and sterilize my this compound stock solution to minimize contamination risk?

A3: Proper preparation and sterilization of your this compound stock solution are critical. Due to its hydrophobic nature, this compound is not readily soluble in aqueous media.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for dissolving hydrophobic compounds for cell culture use. The choice of solvent will depend on the specific requirements of your cell line and experimental design. It is crucial to keep the final solvent concentration in your culture medium low (typically below 0.5% for DMSO) to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM) in your chosen solvent. This allows you to add a small volume to your culture medium to achieve the desired final concentration, minimizing the solvent concentration.

  • Sterilization: Do not autoclave lipid solutions, as this can cause degradation. The recommended method for sterilizing lipid-based solutions is filtration through a 0.22 µm syringe filter that is compatible with your chosen solvent.

Q4: I'm observing unexpected precipitates in my culture medium after adding this compound. What could be the cause and how can I fix it?

A4: Precipitate formation is a common issue when working with lipids in aqueous environments.

  • Low Solubility: The most likely cause is that the final concentration of this compound has exceeded its solubility in the cell culture medium.

  • Interaction with Media Components: this compound may interact with components in your media, such as proteins or salts, leading to precipitation.

  • Troubleshooting Steps:

    • Optimize Stock Solution Preparation: Ensure your this compound is fully dissolved in the solvent before adding it to the medium. Gentle warming or vortexing may help.

    • Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) medium can sometimes improve solubility.

    • Use a Carrier: For particularly challenging solubility issues, consider using a carrier molecule like bovine serum albumin (BSA) or cyclodextrins to enhance the solubility of lipids in culture media.

    • Test Different Media Formulations: The composition of the cell culture medium can influence the solubility of lipids. If possible, test the solubility in different media formulations.

Troubleshooting Guide: Contamination in this compound Experiments

This guide provides a structured approach to identifying and resolving contamination issues that may arise during your experiments with this compound.

Observed Problem Possible Cause(s) Recommended Actions
Cloudy/Turbid Culture Medium Bacterial or Fungal Contamination: Rapidly dividing bacteria or fungi are causing the turbidity.1. Immediately discard the contaminated culture to prevent cross-contamination. 2. Decontaminate the incubator and biosafety cabinet thoroughly. 3. Review your aseptic technique. Ensure all materials entering the hood are sterilized. 4. Check all reagents, including media, serum, and your this compound stock, for signs of contamination.
Sudden Change in Media pH (Color Change) Bacterial Contamination: Often leads to acidic conditions (yellow media). Fungal Contamination: Can lead to alkaline conditions (pink/purple media).1. Confirm contamination by microscopic examination. 2. Discard the contaminated culture and decontaminate equipment. 3. Evaluate your sterilization procedures for all reagents and equipment.
Unusual Cell Morphology or Slowed Growth Mycoplasma Contamination: Subtle changes in cell appearance and proliferation are classic signs. Low-level Bacterial/Fungal Contamination: May not cause obvious turbidity but can still affect cell health. This compound Cytotoxicity: The concentration of this compound may be too high for your cells.1. Test for mycoplasma using a PCR-based detection kit. If positive, discard the culture and all related reagents. 2. Perform a sterility test on your culture medium and this compound stock. 3. Conduct a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Floating Particles or Debris Yeast or Fungal Contamination: Can appear as small, sometimes budding, particles or filamentous structures. Precipitation of this compound: The lipid may be coming out of solution.1. Examine the particles under a microscope to differentiate between microbial contamination and chemical precipitate. 2. If contamination is suspected, discard the culture and decontaminate. 3. If precipitation is the issue, refer to the troubleshooting steps for precipitate formation (FAQ Q4).

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a this compound stock solution. Optimization may be required based on the specific experimental conditions.

Materials:

  • This compound (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter (compatible with the chosen solvent)

Procedure:

  • In a sterile biosafety cabinet, weigh out the desired amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

  • 37°C incubator with 5% CO₂

  • Analytical method for quantifying this compound (e.g., HPLC-MS)

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in your complete cell culture medium to the final experimental concentration.

  • Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48 hours).

  • Place the tubes in a 37°C incubator with 5% CO₂.

  • At each designated time point, remove one tube and immediately store it at -80°C to halt any degradation.

  • After collecting all time points, analyze the concentration of this compound in each sample using a validated analytical method.

  • Compare the concentration at each time point to the initial concentration (time 0) to determine the stability profile.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Troubleshooting Contamination

G A Observe Contamination in this compound Experiment B Microscopic Examination A->B C Identify Contaminant Type B->C D Bacterial/Fungal C->D Turbidity/pH change E Mycoplasma C->E No visible signs F Chemical Precipitate C->F Crystals/Amorphous solid G Discard Culture & Decontaminate D->G I Test for Mycoplasma (PCR) E->I K Optimize this compound Solubility F->K H Review Aseptic Technique G->H L Re-evaluate Experiment H->L J Discard & Test All Stocks I->J Positive I->L Negative J->L K->L

Caption: A logical workflow for troubleshooting contamination in cell culture.

Potential Signaling Pathway Affected by this compound

This compound is a monoacylglycerol of linoleic acid. Linoleic acid and its metabolites are known to influence various signaling pathways, including those involved in inflammation and cell proliferation.

G This compound This compound PLA2 Phospholipase A2 This compound->PLA2 Hydrolysis LinoleicAcid Linoleic Acid PLA2->LinoleicAcid LOX Lipoxygenases LinoleicAcid->LOX COX Cyclooxygenases LinoleicAcid->COX HETEs HETEs LOX->HETEs Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation HETEs->Inflammation Prostaglandins->Inflammation CellProliferation CellProliferation Prostaglandins->CellProliferation

Caption: Potential metabolic and signaling cascade initiated by this compound.

References

Validation & Comparative

Validating the Antiviral Effects of Monolinolein in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiviral effects of monolinolein, with monolaurin serving as a key comparator, based on available in vitro research. While direct quantitative data for this compound is limited in publicly accessible literature, this document outlines the established antiviral properties of related monoglycerides and details the experimental protocols required to validate and quantify the antiviral efficacy of this compound in a cell culture setting.

Introduction to Monoglycerides as Antiviral Agents

Monoglycerides, esters of glycerol and a single fatty acid, have garnered scientific interest for their antimicrobial properties. Among these, monolaurin, the monoglyceride of lauric acid (a saturated fatty acid), is the most extensively studied and has demonstrated broad-spectrum antiviral activity against a variety of enveloped viruses. The proposed mechanism of action for these compounds involves the disruption of the viral lipid envelope, leading to inactivation of the virus.[1][2][3]

This compound, the monoglyceride of linoleic acid (a polyunsaturated fatty acid), is also suggested to possess antiviral capabilities. While specific studies detailing its antiviral profile are less common, the general understanding is that monoglycerides of long-chain unsaturated fatty acids are also active against enveloped viruses.[1][2] A patent for antiviral and antibacterial fatty acids and monoglycerides indicates that this compound produced the same reduction in viral titer as monocaprin but at one-third the concentration in a maintenance medium. However, in an infant formula medium, monocaprin was found to be over 60-fold more effective than this compound. This highlights the importance of the formulation and experimental conditions in evaluating antiviral efficacy.

Comparative Antiviral Activity

Table 1: Antiviral Spectrum of Monolaurin (as a proxy for Monoglyceride Antiviral Activity)

Virus FamilyEnveloped/Non-envelopedReported Antiviral Activity of Monolaurin
Herpesviridae (e.g., Herpes Simplex Virus)EnvelopedYes
Orthomyxoviridae (e.g., Influenza Virus)EnvelopedYes
Paramyxoviridae (e.g., Measles Virus)EnvelopedYes
Retroviridae (e.g., HIV)EnvelopedYes
Picornaviridae (e.g., Seneca Valley Virus)Non-envelopedYes, though the mechanism may differ

Note: This table is based on available data for monolaurin and serves as a reference for the expected, yet unconfirmed, antiviral spectrum of this compound against enveloped viruses.

Proposed Mechanism of Action

The primary antiviral mechanism of monoglycerides like monolaurin, and presumably this compound, against enveloped viruses is the disruption of the viral envelope. This interaction leads to the leakage and eventual disintegration of the viral particle, rendering it non-infectious.

dot

cluster_0 Viral Inactivation Pathway This compound This compound Disruption Envelope Disruption This compound->Disruption Interacts with ViralEnvelope Viral Lipid Envelope ViralEnvelope->Disruption Targeted by Inactivation Viral Inactivation Disruption->Inactivation Leads to

Caption: Proposed mechanism of this compound's antiviral action.

While direct evidence is lacking for this compound, it is plausible that its interaction with the viral membrane could trigger downstream cellular signaling events. However, no studies have specifically implicated this compound in the modulation of key antiviral signaling pathways such as the NF-κB or interferon pathways. Research in this area is warranted to fully understand its mechanism of action.

Experimental Protocols for Validation

To rigorously validate the antiviral effects of this compound, a series of standardized in vitro assays should be performed. The following are detailed protocols for key experiments.

Cytotoxicity Assay (CC50 Determination)

Prior to assessing antiviral activity, it is crucial to determine the concentration of this compound that is toxic to the host cells. This is typically expressed as the 50% cytotoxic concentration (CC50).

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, A549) at a density that will result in a confluent monolayer after 24 hours.

  • Compound Dilution: Prepare a series of dilutions of this compound in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the different concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial activity, or a trypan blue exclusion assay.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay (EC50 Determination)

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication, which results in the formation of "plaques" or areas of cell death in a monolayer.

Protocol:

  • Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line to form a confluent monolayer.

  • Virus and Compound Incubation: In separate tubes, pre-incubate a known titer of the virus with various non-toxic concentrations of this compound for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-monolinolein mixtures. Include a virus-only control.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells. The overlay medium should also contain the respective concentrations of this compound.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.

dot

cluster_workflow Plaque Reduction Assay Workflow A Seed host cells in multi-well plates D Infect cell monolayers A->D B Prepare serial dilutions of this compound C Pre-incubate virus with this compound dilutions B->C C->D E Add semi-solid overlay containing this compound D->E F Incubate to allow plaque formation E->F G Fix, stain, and count plaques F->G H Calculate EC50 value G->H

Caption: Workflow for the Plaque Reduction Assay.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.

Protocol:

  • Cell Seeding and Infection: Seed cells in multi-well plates and infect them with the virus at a known multiplicity of infection (MOI).

  • Treatment: After the adsorption period, remove the inoculum and add fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvest: Collect the cell culture supernatant (for released virus) and/or lyse the cells (for cell-associated virus).

  • Titration of Progeny Virus: Determine the titer of the harvested virus using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: Compare the viral titers from the this compound-treated wells to the untreated control. The data can be used to determine the concentration of this compound required to reduce the virus yield by a certain percentage (e.g., 90% or 99%).

Data Presentation for Comparison

To facilitate a direct comparison between this compound and other antiviral agents like monolaurin, the following data should be collected and presented in a structured format.

Table 2: Comparative Antiviral Efficacy and Cytotoxicity

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound[Virus Name][Cell Line][Experimental Value][Experimental Value][Calculated Value]
Monolaurin[Virus Name][Cell Line][Literature or Experimental Value][Literature or Experimental Value][Calculated Value]
[Positive Control Drug][Virus Name][Cell Line][Literature or Experimental Value][Literature or Experimental Value][Calculated Value]

Conclusion and Future Directions

While the existing literature suggests that this compound likely possesses antiviral activity against enveloped viruses, rigorous quantitative studies are needed to confirm its efficacy and spectrum of activity. The experimental protocols outlined in this guide provide a framework for the systematic validation of this compound's antiviral effects. Future research should focus on determining the EC50 and CC50 values of this compound against a panel of clinically relevant viruses and directly comparing its performance to that of monolaurin and other established antiviral compounds. Furthermore, investigations into its precise mechanism of action, including its potential effects on host cell signaling pathways, will be crucial for its development as a potential antiviral therapeutic.

References

Monolinolein: A Comparative Analysis of its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antibacterial properties of monolinolein, comparing its efficacy against other relevant antimicrobial lipids. The data presented is compiled from peer-reviewed scientific literature to offer an objective overview for research and development purposes.

Introduction

This compound is a monoglyceride of linoleic acid, an 18-carbon unsaturated fatty acid. While interest in fatty acids and their derivatives as potential antimicrobial agents is growing, the efficacy of individual compounds varies significantly. This guide aims to clarify the specific antibacterial spectrum of this compound by presenting available data and comparing it with structurally similar and commercially relevant antimicrobial lipids.

Comparative Analysis of Antibacterial Activity

Contrary to some expectations, studies indicate that this compound itself possesses limited to no direct bactericidal activity. Research published in Bioscience, Biotechnology, and Biochemistry found that while other related lipids isolated from fermented soybean showed antibacterial effects, monolinoleins did not exhibit bactericidal properties.[1][2]

In contrast, closely related monoglycerides and their parent fatty acids demonstrate significant antibacterial action. For instance, 1-monolinolenin and 2-monolinolenin, derived from α-linolenic acid, have been shown to be active against Bacillus subtilis.[1][2] Furthermore, monolaurin, a monoglyceride of lauric acid, is well-documented for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

The parent fatty acids, linoleic acid and α-linolenic acid, also exhibit antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and comparator lipids against various bacterial strains. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Other Antimicrobial Lipids

CompoundGram StainBacterial SpeciesMIC (µg/mL)
This compound Gram-positiveStaphylococcus aureus> 400
Gram-positiveBacillus subtilis> 400
1-Monolinolenin Gram-positiveBacillus subtilisNot specified
2-Monolinolenin Gram-positiveBacillus subtilisNot specified
Linoleic Acid Gram-positiveStaphylococcus aureus200
Gram-positiveBacillus cereus32
α-Linolenic Acid Gram-positiveStaphylococcus aureus600
Monolaurin Gram-positiveStaphylococcus aureus62.5
Gram-positiveBacillus anthracis62.5 (static)
Gram-negativeEscherichia coli> 62.5
Gram-negativeKlebsiella pneumoniae> 62.5
Gram-negativeHelicobacter pylori< 62.5

Note: ">" indicates that no inhibition was observed at the highest concentration tested. "Not specified" indicates that the source confirmed activity but did not provide a specific MIC value.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The following is a generalized protocol for determining the MIC of lipid-based antimicrobial agents, based on established methodologies.

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is commonly used.
  • Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test lipid (e.g., this compound, monolaurin) in a suitable solvent (e.g., ethanol, DMSO) and then dilute it in the growth medium. Ensure the final solvent concentration in the assay does not inhibit bacterial growth.
  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies from a fresh agar plate and suspend them in sterile saline.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of the 96-well plate.
  • Add 100 µL of the 2x concentrated antimicrobial stock solution to the first column of wells.
  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
  • The eleventh column will serve as the growth control (no antimicrobial), and the twelfth column will be the sterility control (no bacteria).
  • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

4. Incubation and Interpretation:

  • Incubate the microtiter plate at 37°C for 18-24 hours under appropriate atmospheric conditions.
  • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
  • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Mechanism of Action

The primary antibacterial mechanism of active monoglycerides and fatty acids is the disruption of the bacterial cell membrane. Their amphipathic nature allows them to insert into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

G cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Membrane (Lipid Bilayer) cluster_2 Bacterial Cytoplasm Monoglyceride Monoglyceride Insertion Insertion into Membrane Monoglyceride->Insertion Interaction Disruption Membrane Disruption Insertion->Disruption Causes Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath Leads to

Caption: Proposed mechanism of antibacterial action for antimicrobial lipids.

Experimental Workflow

The process of evaluating the antibacterial spectrum of a compound like this compound follows a systematic workflow from initial screening to quantitative analysis.

G A Compound Selection (e.g., this compound) C Preparation of Stock Solutions & Serial Dilutions A->C B Bacterial Strain Selection (Gram-positive & Gram-negative) D Broth Microdilution Assay B->D C->D E Incubation (18-24h at 37°C) D->E F Data Collection (Visual Inspection / OD Reading) E->F G MIC Determination F->G H Comparative Analysis G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The available scientific evidence indicates that this compound has a very limited, if any, antibacterial spectrum. In contrast, other monoglycerides such as monolaurin and the parent fatty acids, linoleic and α-linolenic acid, demonstrate notable activity, particularly against Gram-positive bacteria. For researchers and developers seeking lipid-based antimicrobials, focusing on these more active compounds would be a more promising avenue of investigation. Further research could explore potential synergistic effects of this compound with other antimicrobial agents, though its standalone efficacy appears to be minimal.

References

A Comparative Analysis of Monolinolein and Other Monoglycerides as Emulsifiers for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of monolinolein and other common monoglycerides, specifically glycerol monooleate (GMO) and glycerol monostearate (GMS), for their application as emulsifiers in pharmaceutical and research settings. The selection of an appropriate emulsifier is critical for the stability, bioavailability, and overall performance of emulsion-based drug delivery systems. This document synthesizes available experimental data to facilitate an informed decision-making process.

Introduction to Monoglyceride Emulsifiers

Monoglycerides are non-ionic surfactants widely used in the food, cosmetic, and pharmaceutical industries.[1][2] Their amphiphilic nature, consisting of a hydrophilic glycerol head and a lipophilic fatty acid tail, allows them to adsorb at the oil-water interface, reducing interfacial tension and stabilizing emulsion droplets.[3] The structure of the fatty acid chain—specifically its length and degree of saturation—plays a pivotal role in the emulsifying performance of the monoglyceride.[4]

This comparison focuses on three C18 monoglycerides:

  • This compound: Contains the polyunsaturated linoleic acid.

  • Glycerol Monooleate (GMO): Contains the monounsaturated oleic acid.

  • Glycerol Monostearate (GMS): Contains the saturated stearic acid.

Physicochemical Properties

A key parameter for selecting an emulsifier is the Hydrophilic-Lipophilic Balance (HLB), which indicates its relative affinity for oil or water.[5] Emulsifiers with low HLB values (3-6) are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with higher HLB values (8-18) are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, a critical parameter for understanding emulsifier efficiency.

Table 1: Comparison of Physicochemical Properties of Selected Monoglycerides

PropertyThis compoundGlycerol Monooleate (GMO)Glycerol Monostearate (GMS)
Fatty Acid Chain Linoleic Acid (C18:2, polyunsaturated)Oleic Acid (C18:1, monounsaturated)Stearic Acid (C18:0, saturated)
Molecular Weight 354.52 g/mol 356.54 g/mol 358.57 g/mol
HLB Value (approx.) Not experimentally reported, estimated ~3-4~3.8~3.8
CMC Data not availableData not availableData not available
Primary Emulsion Type Expected to be Water-in-Oil (W/O)Water-in-Oil (W/O)Water-in-Oil (W/O)

Note: Direct experimental data for the HLB and CMC of this compound are limited in publicly available literature. The estimated HLB is based on its structural similarity to GMO.

Comparative Performance as Emulsifiers

The performance of these monoglycerides as emulsifiers is intrinsically linked to their molecular structure. The presence of double bonds in the fatty acid chains of this compound and GMO introduces kinks, which affects their packing at the oil-water interface compared to the linear, saturated chain of GMS.

Emulsion Stability

Emulsion stability refers to the ability of an emulsion to resist changes in its properties over time. The primary mechanisms of instability include creaming, flocculation, and coalescence.

  • Glycerol Monostearate (GMS): The linear structure of the stearic acid chain in GMS allows for efficient molecular packing, leading to the formation of a robust crystalline network at the interface. This structure generally results in strong, thermally stable emulsions.

  • Glycerol Monooleate (GMO): The kink in the oleic acid chain hinders efficient packing, which can result in less stable emulsions compared to GMS when used as the sole emulsifier. However, GMO is known to form unique liquid crystalline structures, such as cubic phases, in the presence of water, which can be fragmented to create highly stable nanoparticles called cubosomes.

  • This compound: With two double bonds, the linoleic acid chain in this compound is even more kinked than oleic acid. This increased unsaturation likely leads to less ordered packing at the interface, potentially resulting in lower emulsion stability compared to both GMO and GMS under similar conditions. However, like GMO, this compound also forms various liquid crystalline phases in water, including bicontinuous cubic and reverse hexagonal phases, which can be exploited for specialized delivery systems.

Droplet Size

The droplet size of an emulsion is a critical parameter that influences its stability, appearance, and bioavailability. Smaller droplet sizes generally lead to more stable emulsions due to reduced gravitational separation.

Studies have shown that for protein-stabilized O/W emulsions, the addition of GMO can lead to smaller average droplet sizes (around 180 nm) compared to controls without the monoglyceride (around 198 nm). While direct comparative data for this compound is scarce, it is reasonable to infer that the molecular geometry would significantly influence droplet size. The less efficient packing of unsaturated monoglycerides might lead to a different interfacial curvature, potentially affecting the resulting droplet size.

Table 2: Representative Droplet Size Data for Monoglyceride-Containing Emulsions

Emulsifier SystemOil PhaseMean Droplet Size (d, nm)Polydispersity Index (PDI)Reference
Protein-stabilized emulsion with GMOCanola Oil180.00.161
Protein-stabilized emulsion without GMO (Control)Canola Oil197.60.194
GMS-structured oil body emulsionRapeseed OilBimodal distribution-

Note: The data presented is from different studies and not from a direct head-to-head comparison.

Encapsulation Efficiency

Encapsulation efficiency (EE) is the percentage of the active pharmaceutical ingredient (API) that is successfully entrapped within the emulsion droplets. This is a crucial parameter for drug delivery applications.

Experimental Protocols

Below are generalized methodologies for the preparation and characterization of monoglyceride-stabilized emulsions.

Emulsion Preparation (Oil-in-Water Example)

This protocol describes a high-shear homogenization method for preparing an O/W emulsion.

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_cool Cooling & Storage A Aqueous Phase: Solubilize hydrophilic components in water C Slowly add oil phase to aqueous phase under gentle stirring A->C B Oil Phase: Dissolve monoglyceride and API in oil at 80°C B->C D Coarse Emulsion Formation C->D E Homogenize using high-shear mixer (e.g., 15,000 rpm for 5 min) D->E F Fine Emulsion E->F G Cool emulsion to room temperature F->G H Store for analysis G->H G A Desired Emulsion Property B High Thermal & Physical Stability A->B C Formation of Liquid Crystalline Phases (e.g., for Cubosomes) A->C D Glycerol Monostearate (GMS) B->D E Glycerol Monooleate (GMO) or this compound C->E F Saturated Fatty Acid Chain (Linear Structure) D->F G Unsaturated Fatty Acid Chain (Kinked Structure) E->G H Efficient Interfacial Packing & Strong Crystalline Network F->H I Disrupted Interfacial Packing & Self-assembly into Non-lamellar Structures G->I H->B I->C

References

Monolinolein vs. Linoleic Acid: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolinolein and linoleic acid are closely related lipid molecules that play significant roles in various biological processes. Linoleic acid, an essential omega-6 fatty acid, is a well-studied component of cellular membranes and a precursor to a wide array of signaling molecules. This compound, a monoacylglycerol derivative of linoleic acid, is utilized in various industries for its emulsifying properties and is also found naturally. While structurally similar, their distinct chemical forms suggest differing biological activities. This guide provides an objective comparison of the biological activities of this compound and linoleic acid, supported by experimental data, to aid researchers in understanding their respective physiological and pathological roles.

Data Presentation

Table 1: Comparative Summary of Biological Activities
Biological ActivityThis compoundLinoleic Acid
Anti-inflammatory Demonstrated reduction of IL-6 and TNF-α in in-vitro models.[1]Conflicting reports: both pro-inflammatory and anti-inflammatory effects observed depending on the context.[1][2][3][4]
Antibacterial Exhibited no bactericidal activity against S. aureus and B. subtilis in one study. However, other research suggests that esterification to the monoglyceride form can increase antibacterial potency.Demonstrated bactericidal activity against Gram-positive bacteria such as S. aureus and B. subtilis.
Cardiovascular Effects Limited direct evidence. As a LpPLA2 inhibitor, it may have potential cardiovascular implications.Associated with a reduced risk of coronary heart disease by lowering LDL cholesterol.
Cytotoxicity Limited data available.Can induce apoptosis and necrosis in lymphocytes at high concentrations.
Table 2: Antibacterial Activity Comparison
OrganismThis compound (MIC µg/mL)Linoleic Acid (MIC µg/mL)Reference
Staphylococcus aureus> 1000Not explicitly quantified in the same study, but showed activity
Bacillus subtilis> 1000Not explicitly quantified in the same study, but showed activity

Signaling Pathways

Linoleic Acid: Pro-inflammatory Signaling Cascade

Linoleic acid has been shown to induce pro-inflammatory responses in vascular endothelial cells through the activation of several key signaling pathways. This includes the activation of the PI3K/Akt and ERK1/2 pathways, which subsequently leads to the activation of the transcription factor NF-κB. NF-κB activation is a critical step in the transcriptional upregulation of various pro-inflammatory genes, including those for adhesion molecules like VCAM-1.

Linoleic_Acid_Pro_inflammatory_Pathway LA Linoleic Acid Receptor Cell Surface Receptor LA->Receptor PI3K PI3K Receptor->PI3K p38 p38 MAPK Receptor->p38 Akt Akt PI3K->Akt IKK IKK Akt->IKK ERK ERK1/2 ERK->IKK p38->ERK NFkB_complex IκB-NF-κB IKK->NFkB_complex NFkB NF-κB NFkB_complex->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Transcription of Pro-inflammatory Genes (e.g., VCAM-1) Nucleus->Inflammation

Pro-inflammatory signaling pathway of Linoleic Acid.
This compound: Potential Anti-inflammatory Signaling

While research is still emerging, some evidence suggests that this compound may exert anti-inflammatory effects. One identified mechanism is the inhibition of Lipoprotein-associated phospholipase A2 (LpPLA2), an enzyme implicated in inflammatory processes. Additionally, in-vitro studies have shown that glyceryl monolinoleate can downregulate the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The precise upstream signaling events leading to these effects are not yet fully elucidated.

Monolinolein_Anti_inflammatory_Pathway This compound This compound LpPLA2 LpPLA2 This compound->LpPLA2 Inhibition Cell Cell This compound->Cell Inflammatory_Mediators Inflammatory Mediators LpPLA2->Inflammatory_Mediators Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, TNF-α) Cell->Cytokine_Production Downregulation

Potential anti-inflammatory mechanisms of this compound.

Experimental Protocols

Assessment of Antibacterial Activity (Minimum Bactericidal Concentration - MBC)

This protocol is adapted from studies evaluating the bactericidal effects of fatty acids and monoglycerides.

1. Bacterial Strains and Culture Conditions:

  • Obtain pure cultures of the target bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).

  • Grow the bacteria in an appropriate liquid medium (e.g., Tryptic Soy Broth) overnight at 37°C with shaking.

2. Preparation of Test Compounds:

  • Prepare stock solutions of this compound and linoleic acid in a suitable solvent (e.g., ethanol) at a high concentration (e.g., 100 mg/mL).

  • Create a series of dilutions of the stock solutions in the liquid culture medium to achieve the desired final concentrations for testing.

3. MBC Assay:

  • Inoculate the diluted test compounds with the overnight bacterial culture to a final bacterial concentration of approximately 10^5 CFU/mL.

  • Include a positive control (bacteria in medium without test compound) and a negative control (medium only).

  • Incubate the cultures at 37°C with shaking for a specified period (e.g., 18-24 hours).

  • After incubation, spread a small volume (e.g., 100 µL) of each culture onto agar plates.

  • Incubate the plates at 37°C overnight.

  • The MBC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of lipid compounds on a cell line.

1. Cell Culture:

  • Culture a suitable cell line (e.g., human lymphocytes, HepG2) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C and 5% CO2.

2. Cell Seeding:

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare stock solutions of this compound and linoleic acid in a solvent such as DMSO.

  • Prepare serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

4. Incubation:

  • Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

5. MTT Assay:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Assessment of Anti-inflammatory Activity (Cytokine Production in Macrophages)

This protocol outlines a method to evaluate the effect of lipid compounds on the production of pro-inflammatory cytokines in macrophages.

1. Cell Culture:

  • Culture a macrophage cell line (e.g., RAW 264.7) in an appropriate medium.

2. Cell Treatment:

  • Seed the cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or linoleic acid for a specific time (e.g., 1-2 hours).

3. Stimulation:

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Include control groups: untreated cells, cells treated with the lipid alone, and cells treated with LPS alone.

4. Measurement of Cytokines:

  • Collect the cell culture supernatants.

  • Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

5. Data Analysis:

  • Compare the cytokine levels in the lipid-treated groups to the LPS-only treated group to determine the inhibitory effect of the compounds.

Conclusion

The available evidence indicates that this compound and linoleic acid possess distinct biological activity profiles. While linoleic acid has well-documented roles in inflammation and cardiovascular health, with both beneficial and detrimental effects reported, the biological functions of this compound are less understood. The contrasting results in antibacterial activity highlight the importance of the chemical form of the lipid. Further direct comparative studies are warranted to fully elucidate the therapeutic potential and safety profiles of both molecules, particularly concerning their effects on inflammatory and cardiovascular signaling pathways. The experimental protocols provided herein offer a framework for conducting such comparative investigations.

References

A Comparative Analysis of the Cytotoxic Effects of Monolinolein and its Precursor, Linoleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of the monoglyceride, monolinolein, and its corresponding free fatty acid, linoleic acid. The information presented herein is based on available experimental data to assist researchers in understanding the differential effects of these lipids on cell viability and programmed cell death.

Executive Summary

Current scientific literature indicates a significant disparity in the cytotoxic profiles of this compound and linoleic acid. While linoleic acid has been extensively studied for its variable cytotoxic and pro-apoptotic effects on numerous cancer cell lines, this compound is predominantly investigated as a biocompatible component in drug delivery systems, with studies generally indicating low to negligible cytotoxicity. This fundamental difference in their biological activity profiles suggests distinct potential applications in biomedical research and drug development.

Quantitative Data Comparison

The following table summarizes the cytotoxic effects of linoleic acid on various cell lines as reported in the literature. Due to a lack of available data specifically investigating the cytotoxicity of pure this compound, a direct quantitative comparison is not feasible at this time. The data for linoleic acid is presented to provide a benchmark for its cytotoxic potential.

Cell LineAssayConcentrationEffect
Raji (human B-lymphocyte)Flow CytometryNot specifiedInduced apoptosis and necrosis.[1]
Ehrlich Ascites Tumor (EAT) cellsIn vitro cytotoxicityNot specifiedDemonstrated cytotoxic activity.[2]
Human Chronic Lymphocytic Leukemia lymphocytesIn vitro cytotoxicityNot specifiedMore effective in killing leukemia cells than normal lymphocytes.[2]
Mouse Leukemic ThymocytesIn vitro cytotoxicityNot specifiedMore effective in killing leukemic thymocytes than normal thymocytes.[2]

Note: The cytotoxicity of fatty acids can be highly dependent on the cell type, concentration, and experimental conditions.

Comparative Cytotoxicity Analysis

Linoleic Acid:

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, has demonstrated a complex and often cell-type-specific role in cytotoxicity. Numerous studies have reported its ability to induce apoptosis in various cancer cell lines. The proposed mechanisms often involve the intrinsic or mitochondrial pathway of apoptosis. This is characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase cascades.[3] For instance, in Raji cells, linoleic acid was found to be more toxic than oleic acid, inducing both apoptosis and necrosis, which was associated with mitochondrial depolarization and the overexpression of c-myc and p53.

This compound (Glycerol Monooleate):

In stark contrast to its fatty acid precursor, this compound (also known as glycerol monooleate) is frequently characterized by its low toxicity and biocompatibility. The majority of research involving this compound focuses on its application as a primary component of nanoparticle-based drug delivery systems, such as cubosomes. Studies evaluating the toxicity of glycerol monooleate nanoparticles on cell lines like PC12 have shown no significant toxic effects, changes in the cell cycle, or induction of apoptosis at concentrations up to 100 μg/mL. Similarly, investigations on HeLa and 3T3 fibroblast cells using monoolein-based cubosomes have reported a lack of toxic effects at certain concentrations. While some studies suggest that the cytotoxicity of monoolein-based nanoparticles can be cell-line dependent, with a minimum cytotoxic dose of around 20 μg/ml of monoolein reported in some instances, the general consensus points towards its significantly lower cytotoxic potential compared to linoleic acid.

Signaling Pathways and Experimental Workflows

To visualize the distinct biological roles of linoleic acid and the general workflow of cytotoxicity testing, the following diagrams are provided.

Linoleic_Acid_Apoptosis_Pathway LA Linoleic Acid Mitochondrion Mitochondrion LA->Mitochondrion induces depolarization CytoC Cytochrome c release Mitochondrion->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by linoleic acid.

Cytotoxicity_Testing_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity/Apoptosis Assay cluster_analysis Data Analysis CellSeeding Seed cells in multi-well plates Incubation1 Incubate (24h) CellSeeding->Incubation1 AddCompound Add varying concentrations of This compound or Linoleic Acid Incubation1->AddCompound Incubation2 Incubate (24-72h) AddCompound->Incubation2 MTT MTT Assay (Cell Viability) Incubation2->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Incubation2->AnnexinV Readout Measure Absorbance/ Fluorescence MTT->Readout AnnexinV->Readout Calculation Calculate IC50/ Percentage of Apoptotic Cells Readout->Calculation

Caption: General workflow for in vitro cytotoxicity and apoptosis assays.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity as a measure of cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound or Linoleic Acid (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and linoleic acid in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the lipids).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest, treated with this compound or linoleic acid as described above.

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating them with the desired concentrations of this compound or linoleic acid for a specific time. Include untreated and positive controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

A Comparative Guide to Monolinolein-Based Cubosomes and Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug delivery, lipid-based nanoparticles have emerged as a cornerstone for enhancing the therapeutic efficacy of a wide range of pharmaceutical agents. Among these, liposomes have been extensively studied and are featured in several clinically approved formulations.[1][2] More recently, monolinolein-based cubosomes have garnered significant attention as a next-generation alternative, offering unique structural and functional advantages.[1][3] This guide provides an objective comparison of the efficacy, physicochemical properties, and experimental considerations of this compound-based cubosomes versus traditional liposomes, tailored for researchers and drug development professionals.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between cubosomes and liposomes arise from their distinct self-assembled structures. Liposomes are composed of one or more concentric phospholipid bilayers enclosing an aqueous core, making them ideal for encapsulating hydrophilic drugs within the core and lipophilic drugs within the bilayer.[4] In contrast, this compound-based cubosomes possess a unique, bicontinuous cubic liquid crystalline structure, which consists of a single, continuous lipid bilayer twisted into a three-dimensional, honeycombed structure with two interwoven, non-intersecting aqueous channels. This intricate architecture provides an exceptionally high internal surface area and the ability to simultaneously accommodate hydrophilic, hydrophobic, and amphiphilic molecules.

PropertyThis compound-Based CubosomesLiposomes
Structure Bicontinuous cubic liquid crystalline phase; a single lipid bilayer forming a complex 3D lattice with interwoven aqueous channels.Spherical vesicles with an aqueous core enclosed by one or more concentric phospholipid bilayers.
Primary Components This compound (specifically, glycerol monooleate or GMO), Pluronic F127 (Poloxamer 407) as a stabilizer.Phospholipids (e.g., phosphatidylcholine) and cholesterol.
Size Range Typically 10-500 nm.Varies widely from small unilamellar vesicles (SUV, 20-100 nm) to large multilamellar vesicles (MLV, >500 nm).
Stability High thermodynamic stability; can persist for an extended period. Colloidal stability is enhanced by stabilizers like Pluronic F127.Prone to issues like drug leakage, fusion, and aggregation. Stability can be improved with PEGylation.
Drug Loading Capacity High capacity for hydrophobic, hydrophilic, and amphiphilic drugs due to a large internal surface area-to-volume ratio.Capacity is limited by the volume of the aqueous core (for hydrophilic drugs) and the space within the lipid bilayer (for hydrophobic drugs).
Release Profile Often provides sustained and controlled drug release due to the tortuous diffusion pathways within the cubic structure.Release can be rapid, but can be modified for controlled release through formulation changes (e.g., lipid composition, PEGylation).

Experimental Data: Efficacy in Cancer Therapy

A comparative study on the delivery of the poorly water-soluble anticancer drug curcumin highlights the performance differences between these two nanocarriers. The study investigated the encapsulation efficiency, structural stability, and cytotoxicity of curcumin-loaded cubosomes versus conventional DSPC-liposomes.

Table 2.1: Comparative Performance of Curcumin-Loaded Nanoparticles
ParameterCurcumin-Loaded CubosomesCurcumin-Loaded Liposomes
Lipid Composition Phytantriol or MonooleinDSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
Particle Size (DLS) Remained stable with increasing curcumin concentration.Showed a large increase in particle size and polydispersity index (PDI) at higher curcumin concentrations.
Encapsulation Efficiency Varied depending on lipid formulation and curcumin concentration.Generally lower for hydrophobic drugs compared to cubosomes.
Structural Stability (SAXS) The cubic structure was generally robust to the addition of curcumin.Displayed structural instability at higher curcumin concentrations.
In Vitro Cytotoxicity (B16F10 Murine Melanoma Cells) Demonstrated increased cytotoxicity compared to both free curcumin and curcumin-loaded liposomes.Showed lower cytotoxicity compared to curcumin-loaded cubosomes.

Data synthesized from a comparative study on curcumin delivery.

Experimental Protocols

Preparation of this compound-Based Cubosomes (Top-Down Approach)

The top-down method is a common technique for producing cubosome dispersions.

  • Melt Lipid Phase: this compound (glycerol monooleate) is melted at an elevated temperature (e.g., 60°C).

  • Add Stabilizer: A stabilizing agent, such as Pluronic F127 (Poloxamer 407), is added to the molten lipid.

  • Hydration: An aqueous phase (e.g., phosphate-buffered saline) is added to the lipid mixture, forming a viscous cubic phase gel.

  • Dispersion: The bulk gel is dispersed into nanoparticles using high-energy methods like ultrasonication or high-pressure homogenization. This process breaks down the bulk gel into nano-sized cubosome particles.

  • Purification: The resulting dispersion can be filtered or centrifuged to remove any larger aggregates.

Preparation of Liposomes (Thin-Film Hydration Method)

This is a widely used method for preparing liposomes in a laboratory setting.

  • Lipid Dissolution: Phospholipids (e.g., DSPC) and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in a thin, dry lipid film on the inner wall of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (containing the hydrophilic drug, if applicable) at a temperature above the lipid phase transition temperature. This process is accompanied by gentle agitation, causing the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Visualizing Experimental and Logical Workflows

Diagram 1: Comparative Experimental Workflow

G cubosome_prep Cubosome Preparation (this compound + F127) size Particle Size & PDI (DLS) cubosome_prep->size structure Morphology & Structure (SAXS, TEM) cubosome_prep->structure ee Encapsulation Efficiency (HPLC) cubosome_prep->ee liposome_prep Liposome Preparation (Phospholipid + Cholesterol) liposome_prep->size liposome_prep->structure liposome_prep->ee cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cells) ee->cytotoxicity uptake Cellular Uptake (Flow Cytometry) cytotoxicity->uptake pk Pharmacokinetics uptake->pk biodist Biodistribution pk->biodist tumor Tumor Suppression (Animal Model) biodist->tumor

Caption: Workflow for comparing cubosome and liposome efficacy.

Diagram 2: Advantages and Disadvantages Overview

G cubosomes Cubosomes cubo_adv Advantages cubosomes->cubo_adv cubo_dis Disadvantages cubosomes->cubo_dis liposomes Liposomes lipo_adv Advantages liposomes->lipo_adv lipo_dis Disadvantages liposomes->lipo_dis cubo_adv_1 High drug loading for all drug types [11] cubo_adv->cubo_adv_1 cubo_adv_2 Superior thermodynamic stability [13] cubo_adv->cubo_adv_2 cubo_adv_3 Sustained drug release profile [11] cubo_adv->cubo_adv_3 lipo_adv_1 Well-established technology with clinical products [1, 5] lipo_adv->lipo_adv_1 lipo_adv_2 Biocompatible and biodegradable [12] lipo_adv->lipo_adv_2 lipo_adv_3 Surface is easily modifiable (e.g., PEGylation) [2] lipo_adv->lipo_adv_3 cubo_dis_1 High viscosity can complicate large-scale production [10, 14] cubo_dis->cubo_dis_1 cubo_dis_2 Formulation requires high-energy input [14] cubo_dis->cubo_dis_2 lipo_dis_1 Lower stability (leakage, fusion) [3] lipo_dis->lipo_dis_1 lipo_dis_2 Lower encapsulation for hydrophobic drugs [8] lipo_dis->lipo_dis_2

Caption: Key advantages and disadvantages of cubosomes vs. liposomes.

Conclusion

This compound-based cubosomes represent a highly promising drug delivery platform, particularly for applications requiring high loading of hydrophobic drugs and sustained release profiles. Their inherent stability and unique structure give them a distinct advantage over conventional liposomes in several preclinical studies. However, liposomes remain a clinically validated and versatile option, with well-established protocols for surface modification and large-scale manufacturing. The choice between these two nanocarriers will ultimately depend on the specific physicochemical properties of the drug to be encapsulated, the desired release kinetics, and the targeted therapeutic application. As research progresses, cubosomes are poised to transition from a novel alternative to a mainstream platform in advanced drug delivery.

References

Navigating Monolinolein Quantification: A Comparative Guide to LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of monolinolein, a key monoacylglycerol, is critical for a deeper understanding of lipid metabolism and its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the widely used Liquid Chromatography-Mass Spectrometry (LC-MS) method with other analytical techniques for this compound quantification, supported by experimental data and detailed protocols.

Performance Comparison of Quantification Methods

The selection of an appropriate analytical method is paramount for achieving reliable and accurate quantification of this compound. Below is a summary of performance characteristics for LC-MS alongside alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented is a composite from various studies on monoacylglycerol and fatty acid analysis.

ParameterLC-MS/MSGC-MS (with derivatization)NMR
**Linearity (R²) **>0.99>0.99Varies
Limit of Detection (LOD) 0.4–1.6 ng/mLng/mL rangeµg/mL to mg/mL range
Limit of Quantification (LOQ) 1.1–4.8 ng/mLng/mL to µg/mL rangeµg/mL to mg/mL range
Precision (%CV) 3.8–14.7%<15%<10%
Accuracy (% Bias) 85.2–114.9%85-115%Varies
Sample Preparation Simple extractionDerivatization requiredMinimal
Specificity HighHighModerate
Throughput HighModerateLow

Detailed Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for this compound Quantification

This protocol outlines a standard approach for the quantification of this compound in biological matrices.

1. Sample Preparation:

  • Extraction: A simple liquid-liquid extraction is employed. To 100 µL of sample (e.g., plasma, tissue homogenate), add 400 µL of a cold (-20°C) methanol/chloroform (2:1, v/v) solution containing an appropriate internal standard (e.g., d5-monolinolein).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution is commonly used with Mobile Phase A consisting of water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid.

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for this compound and the internal standard are monitored.

3. Calibration and Quantification:

  • A calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations prepared in the same matrix as the samples.

  • The peak area ratio of this compound to the internal standard is plotted against the concentration to generate the calibration curve.

  • The concentration of this compound in the unknown samples is then determined from this curve.

Alternative Quantification Methods

While LC-MS is a powerful tool, other methods can be employed for this compound quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of this compound to increase its volatility. Silylation is a common derivatization method. Although sensitive and specific, the additional sample preparation step can introduce variability.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a non-destructive method for quantification and structural analysis. However, it generally has lower sensitivity compared to mass spectrometry-based methods, making it more suitable for the analysis of less complex samples with higher concentrations of the analyte.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the LC-MS based quantification of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction (Methanol/Chloroform + IS) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification cluster_methods This compound Quantification Methods cluster_lcms_char LC-MS/MS Characteristics cluster_gcms_char GC-MS Characteristics cluster_nmr_char NMR Characteristics LC_MS LC-MS/MS High_Sensitivity High Sensitivity LC_MS->High_Sensitivity High_Specificity High Specificity LC_MS->High_Specificity High_Throughput High Throughput LC_MS->High_Throughput GC_MS GC-MS Derivatization Requires Derivatization GC_MS->Derivatization Good_Sensitivity Good Sensitivity GC_MS->Good_Sensitivity NMR NMR Non_Destructive Non-Destructive NMR->Non_Destructive Lower_Sensitivity Lower Sensitivity NMR->Lower_Sensitivity

References

A Comparative Analysis of Monolinolein Synthesis: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity monolinolein, a key monoacylglycerol, presents a choice between traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic pathways, supported by experimental data, to inform the selection of the most appropriate method based on desired outcomes such as yield, purity, cost, and environmental impact.

This compound, a monoglyceride of linoleic acid, finds applications in pharmaceuticals, cosmetics, and food industries due to its emulsifying and bioactive properties. The choice of synthesis method, whether chemical or enzymatic, significantly influences the final product's characteristics and the overall process sustainability.

Quantitative Comparison of Synthesis Methods

The following tables summarize key quantitative data for the chemical and enzymatic synthesis of this compound and similar monoglycerides, providing a clear comparison of their performance metrics. It is important to note that direct comparative studies for this compound are limited, and thus, data from the synthesis of similar molecules like monoolein are included for a comprehensive overview.

Table 1: Comparison of Reaction Parameters

ParameterChemical SynthesisEnzymatic Synthesis
Catalyst Inorganic alkalis (e.g., NaOH, KOH), Acids (e.g., p-toluenesulfonic acid), Sodium Carbonate, Amberlyst-15Immobilized Lipases (e.g., Candida antarctica lipase B, Rhizomucor miehei lipase)
Temperature High (130°C to 260°C)Mild (40°C to 65°C)
Reaction Time 6 to 24 hours4 to 48 hours
Pressure Atmospheric or VacuumAtmospheric or Vacuum
Solvent Often solvent-free at high temperatures; organic solvents may be used in some methodsSolvent-free or in organic solvents (e.g., hexane)

Table 2: Performance Metrics

MetricChemical SynthesisEnzymatic Synthesis
Reported Yield 59% to 76% (for monoolein and other monoglycerides)[1][2]~45% to >90% fatty acid conversion[3][4]
Product Purity Variable, often requires extensive purificationGenerally high, with fewer byproducts
Byproducts Dark-colored impurities, charred-smell compounds, soaps[2]Di- and triglycerides, residual free fatty acids
Catalyst Reusability Limited to heterogeneous catalysts like Amberlyst-15High, immobilized enzymes can be reused multiple times
Environmental Impact High energy consumption, use of harsh chemicals, potential for toxic wasteLower energy consumption, biodegradable catalysts, generally considered greener

Experimental Protocols

Detailed methodologies for key experiments in both chemical and enzymatic synthesis of this compound are provided below.

Chemical Synthesis Protocol: Two-Step Transesterification and Deprotection

This method involves the protection of glycerol, followed by transesterification with an ethyl ester of linoleic acid and subsequent deprotection.

Step 1: Synthesis of 1,2-Acetonide-3-linoleoyl glycerol (Intermediate)

  • Combine ethyl linoleate and 1,2-acetonide glycerol in a round-bottom flask equipped with a condenser and thermometer. A molar ratio of 1:6 (ethyl linoleate:1,2-acetonide glycerol) is often used.

  • Add sodium carbonate (Na2CO3) as a catalyst (e.g., 5% w/v of total reactants).

  • Heat the mixture to 120-140°C and stir for 18-24 hours.

  • After the reaction, cool the mixture and dissolve it in n-hexane.

  • Wash the organic phase with distilled water to remove the catalyst and excess glycerol derivative.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate product. A yield of approximately 74% can be expected for the analogous oleoyl derivative.

Step 2: Deprotection to 1-Monolinolein

  • Dissolve the intermediate product in ethanol.

  • Add Amberlyst-15, a solid acid catalyst.

  • Stir the mixture at room temperature for 18-24 hours.

  • After the reaction, filter to remove the Amberlyst-15 catalyst.

  • Evaporate the ethanol.

  • Extract the product with dichloromethane and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Dry the organic phase and evaporate the solvent to yield 1-monolinolein. A yield of around 59% has been reported for the final monoolein product.

Enzymatic Synthesis Protocol: Lipase-Catalyzed Esterification

This protocol utilizes an immobilized lipase to catalyze the direct esterification of linoleic acid and glycerol.

  • Combine linoleic acid and glycerol in a reaction vessel. A molar ratio of 1:1 to 1:2 (linoleic acid:glycerol) is common. For a solvent-free system, the reactants themselves act as the solvent. Alternatively, an organic solvent like n-hexane can be used.

  • Add an immobilized lipase, such as Candida antarctica lipase B (e.g., Novozym 435) or Rhizomucor miehei lipase. The enzyme loading is typically between 5% and 15% by weight of the substrates.

  • If operating in a low-water environment to favor esterification, molecular sieves can be added to remove the water produced during the reaction.

  • Maintain the reaction temperature between 40°C and 60°C with constant agitation.

  • Monitor the reaction progress by analyzing the consumption of free fatty acids (e.g., by titration) or by chromatographic methods (TLC or HPLC). Reaction times can range from 4 to 24 hours to achieve high conversion.

  • Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent and reused.

  • The product mixture, containing this compound, di- and triglycerides, and unreacted substrates, can be purified using column chromatography or molecular distillation to obtain high-purity this compound. Esterification levels can exceed 90%.

Mandatory Visualizations

Chemical Synthesis Workflow

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Deprotection cluster_2 Purification Ethyl Linoleate Ethyl Linoleate Transesterification Transesterification Ethyl Linoleate->Transesterification 1,2-Acetonide Glycerol 1,2-Acetonide Glycerol 1,2-Acetonide Glycerol->Transesterification Na2CO3 Catalyst Na2CO3 Catalyst Na2CO3 Catalyst->Transesterification Intermediate Product Intermediate Product Transesterification->Intermediate Product Deprotection Reaction Deprotection Reaction Intermediate Product->Deprotection Reaction Amberlyst-15 Amberlyst-15 Amberlyst-15->Deprotection Reaction Crude this compound Crude this compound Deprotection Reaction->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis Workflow

Linoleic Acid Linoleic Acid Esterification Esterification Linoleic Acid->Esterification Glycerol Glycerol Glycerol->Esterification Immobilized Lipase Immobilized Lipase Immobilized Lipase->Esterification Reaction Mixture Reaction Mixture Esterification->Reaction Mixture Enzyme Separation Enzyme Separation Reaction Mixture->Enzyme Separation Reusable Lipase Reusable Lipase Enzyme Separation->Reusable Lipase Crude Product Crude Product Enzyme Separation->Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound

References

validating the mechanism of action of Monolinolein's antiviral properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monolinolein, a monoglyceride derived from linoleic acid, has emerged as a compound of interest in the field of antiviral research. Its purported ability to combat viral infections warrants a closer examination of its mechanism of action and a clear comparison with other antiviral agents. This guide provides an objective analysis of this compound's antiviral properties, supported by available experimental data, and offers detailed protocols for key validation assays.

The Virucidal Power of this compound: Disrupting the Envelope

The primary antiviral mechanism of this compound, and other monoglycerides, lies in its ability to disrupt the lipid envelope of enveloped viruses.[1][2] This direct virucidal action involves the integration of the monoglyceride into the viral membrane, leading to its destabilization and eventual disintegration. This mechanism underscores the selectivity of this compound for enveloped viruses, while non-enveloped viruses remain largely unaffected.

Comparative Efficacy of Monoglycerides

While this compound demonstrates antiviral activity, its efficacy can vary compared to other monoglycerides, depending on the specific virus and the experimental conditions. The following table summarizes the comparative antiviral activity of this compound and other monoglycerides against Herpes Simplex Virus type 1 (HSV-1).

CompoundConcentration (mM)MediumViral Titer Reduction (log10)Reference
This compound 0.3Maintenance Medium>4
Monocaprin1.0Maintenance Medium>4
Monocaprin-Infant Formula>4
This compound -Infant Formula<2
Monolaurin-Human Serum2
Monocaprin-Human Serum>4

Data for the table was extracted from a patent document on the antiviral activity of fatty acids and monoglycerides. The specific concentrations for infant formula and human serum were not provided in the source material.

Potential Interaction with Host Antiviral Signaling Pathways

While the direct virucidal activity of this compound is its primary mechanism, the potential for interaction with host antiviral signaling pathways remains an area for further investigation. Based on the known interplay between lipids and the innate immune system, a hypothetical model of how a lipid-modulating agent like this compound could influence host defenses is presented below. It is crucial to note that direct experimental evidence for this compound's involvement in these pathways is currently limited.

cluster_virus Viral Infection cluster_this compound This compound Action cluster_host Host Cell cluster_membrane Viral Entry cluster_signaling Antiviral Signaling Virus Enveloped Virus ViralEnvelope Viral Envelope Virus->ViralEnvelope Infects This compound This compound This compound->ViralEnvelope Disrupts NFkB NF-κB Pathway This compound->NFkB Modulates? IRF3 IRF3 Pathway This compound->IRF3 Modulates? ViralEntry Viral Entry ViralEnvelope->ViralEntry Fuses with HostMembrane Host Cell Membrane ViralEntry->NFkB Activates ViralEntry->IRF3 Activates Interferon Interferon Production NFkB->Interferon Induces IRF3->Interferon Induces AntiviralState Antiviral State Interferon->AntiviralState Establishes

Caption: Hypothetical mechanism of this compound's antiviral action.

Experimental Protocols

To facilitate further research and validation of this compound's antiviral properties, detailed protocols for key experimental assays are provided below.

Viral Plaque Assay

This assay is used to quantify the number of infectious virus particles in a sample.

A Prepare confluent monolayer of host cells C Infect cell monolayer with virus dilutions A->C B Prepare serial dilutions of virus stock B->C D Incubate to allow virus adsorption C->D E Overlay with semi-solid medium (e.g., agar) D->E F Incubate to allow plaque formation E->F G Fix and stain cells F->G H Count plaques and calculate viral titer G->H

Caption: Workflow for a viral plaque assay.

Methodology:

  • Cell Seeding: Seed susceptible host cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Dilution: Prepare 10-fold serial dilutions of the viral stock in a suitable medium.

  • Infection: Remove the growth medium from the cell monolayers and infect with 100 µL of each viral dilution.

  • Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral attachment and entry.

  • Overlay: Gently add 2 mL of an overlay medium (e.g., 0.5% agarose in culture medium) to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the specific virus to allow for plaque formation (typically 2-5 days).

  • Staining: Fix the cells with a solution such as 10% formaldehyde and then stain with a dye like crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in wells with a countable number (30-100 plaques) and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Quantitative PCR (qPCR) for Viral Load Determination

This method quantifies the amount of viral genetic material in a sample.

A Collect samples (e.g., cell culture supernatant) B Extract viral RNA/DNA A->B C Reverse transcribe RNA to cDNA (for RNA viruses) B->C If RNA virus D Perform qPCR with virus-specific primers and probe B->D If DNA virus C->D F Quantify viral genome copies in samples D->F E Generate a standard curve with known concentrations E->F

Caption: Workflow for qPCR-based viral load determination.

Methodology:

  • Sample Collection: Collect samples to be tested, such as cell culture supernatants or tissue homogenates.

  • Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a commercial kit.

  • Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up a qPCR reaction using a master mix, virus-specific primers, and a fluorescent probe.

  • Standard Curve: Prepare a standard curve using serial dilutions of a plasmid containing the target viral sequence with a known copy number.

  • Data Analysis: Run the qPCR and determine the cycle threshold (Ct) values for the samples and standards. Use the standard curve to calculate the viral genome copy number in the samples.

Western Blot for Viral Protein Expression

This technique is used to detect and quantify specific viral proteins in a sample.

A Prepare cell lysates from infected and control cells B Determine protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF) C->D E Block the membrane to prevent non-specific binding D->E F Incubate with primary antibody specific to a viral protein E->F G Incubate with secondary antibody conjugated to an enzyme F->G H Add substrate and detect signal G->H I Analyze protein bands H->I

Caption: Workflow for Western blot analysis of viral proteins.

Methodology:

  • Sample Preparation: Lyse infected and uninfected control cells in a lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay.

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% non-fat milk in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the viral protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.

  • Imaging and Analysis: Capture the signal using an imaging system and analyze the intensity of the protein bands to determine the relative amount of the viral protein.

References

A Comparative Analysis of the Mucoadhesive Properties of Monolinolein and Other Key Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective mucoadhesive drug delivery systems is a cornerstone of advanced pharmaceutical design, aiming to enhance bioavailability and therapeutic outcomes by prolonging the residence time of formulations at the site of absorption. Monolinolein, a lipid-based excipient, has emerged as a promising candidate for such systems. This guide provides a comprehensive comparison of the mucoadhesive properties of this compound against widely used polymers: Chitosan, Carbopol, Sodium Carboxymethylcellulose (CMC), and Hydroxypropyl Methylcellulose (HPMC), supported by experimental data.

Quantitative Comparison of Mucoadhesive Properties

The mucoadhesive capacity of a polymer is typically quantified by measuring the force required to detach the polymer from a mucosal surface (detachment force) or the total work done for this detachment (work of adhesion). The following tables summarize key quantitative data from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

This compound (Glyceryl Monolinoleate - GML)

This compound, along with Glyceryl Mono-oleate (GMO), has been identified as a mucoadhesive substance. Tensiometric measurements have indicated that the work of adhesion for these unswollen monoglycerides falls within the range of 0.007 to 0.048 mJ/cm². The mucoadhesive mechanism is thought to be non-specific, primarily involving the dehydration of the mucosal surface.

PolymerSubstrateMethodWork of Adhesion (mJ/cm²)Reference
Glyceryl Monolinoleate (GML)Rabbit JejunumTensiometry0.007 - 0.048[1]
Chitosan

Chitosan is a cationic polysaccharide known for its excellent mucoadhesive properties, which are attributed to the electrostatic interaction between its positively charged amino groups and the negatively charged sialic acid residues in mucin.

PolymerSubstrateMethodDetachment Force (mN)Work of Adhesion (µJ)Reference
ChitosanPorcine Gastric MucosaTensile Test-269,000 ± 16,000 (as CH physical mixture)[2]
Chitosan-4-thiobutylamidinePorcine Small Intestinal MucosaTensile Test-740 ± 147[3]
Trimethylated Chitosan (TMC)-Tensile Test-252 ± 14[3]
Carbopol®

Carbopol polymers are high molecular weight, cross-linked polymers of acrylic acid. Their mucoadhesive properties are primarily due to hydrogen bonding between their carboxylic acid groups and the sugar moieties in mucin.

PolymerSubstrateMethodDetachment Force (g)Work of AdhesionReference
Carbopol 934PGoat Gastric MucosaTensile Test20.12 (in formulation with SCMC)-[4]
Carbopol 974PGoat Gastric MucosaTensile TestIncreased with concentration-
Sodium Carboxymethylcellulose (CMC)

Sodium CMC is an anionic cellulose derivative that exhibits mucoadhesion through hydrogen bonding and physical entanglement with the mucus network.

PolymerSubstrateMethodDetachment Force (g)Work of AdhesionReference
Sodium CMCGoat Gastric MucosaTensile Test20.12 (in formulation with CP 934)-
Sodium CMCGoat Gastric MucosaTensile TestIncreased with concentration-
Hydroxypropyl Methylcellulose (HPMC)

HPMC is a non-ionic cellulose ether that forms mucoadhesive bonds primarily through hydrogen bonding and swelling-induced interpenetration with the mucus layer. A positive correlation has been observed between the viscosity of HPMC and its mucoadhesive force.

PolymerSubstrateMethodMucoadhesive ForceWork of AdhesionReference
HPMC (various grades)Porcine Buccal, Sublingual, Stomach, and Intestinal MucosaTensile TestPositively correlated with viscosity-

Experimental Protocols

Standardized methods are crucial for the accurate evaluation and comparison of mucoadhesive properties. The most common in vitro techniques include tensile strength measurement, shear stress measurement, and rheological analysis.

Tensile Strength Measurement (Detachment Force Test)

This is the most widely used method to quantify mucoadhesion. It measures the force required to separate the mucoadhesive formulation from a mucosal substrate.

Typical Protocol:

  • Substrate Preparation: A section of animal mucosal tissue (e.g., porcine buccal mucosa) is excised and equilibrated in a suitable buffer (e.g., simulated intestinal fluid).

  • Sample Application: The polymer or formulation is brought into contact with the mucosal surface.

  • Contact: A defined contact force is applied for a specific duration to ensure intimate contact.

  • Detachment: The polymer is then pulled away from the mucosa at a constant speed using a texture analyzer or tensiometer.

  • Data Acquisition: The force required for detachment (detachment force) and the distance of separation are recorded. The area under the force-distance curve represents the work of adhesion.

Tensile_Strength_Test cluster_setup Setup cluster_procedure Procedure cluster_output Output Substrate Mucosal Tissue Contact Apply Contact Force Substrate->Contact Sample Polymer/Formulation Sample->Contact Wait Maintain Contact Time Contact->Wait Detach Detach at Constant Speed Wait->Detach Force Detachment Force Detach->Force Work Work of Adhesion Detach->Work

Caption: Workflow for Tensile Strength Measurement.

Shear Stress Measurement

This method evaluates the force required to slide a mucoadhesive formulation over a mucosal surface.

Typical Protocol:

  • Preparation: Two glass slides are used. One is coated with the mucoadhesive polymer, and the other is covered with a layer of mucus or mucosal tissue.

  • Contact: The two slides are brought into contact with a defined weight placed on top for a specific time to ensure adhesion.

  • Shear: A force is applied parallel to the slides to cause one to slide over the other.

  • Measurement: The shear stress is calculated as the force required to cause sliding divided by the contact area.

Shear_Stress_Test Slide1 Glass Slide with Polymer Contact Bring Slides into Contact with Applied Weight Slide1->Contact Slide2 Glass Slide with Mucus Slide2->Contact ShearForce Apply Parallel Force Contact->ShearForce Measurement Calculate Shear Stress ShearForce->Measurement

Caption: Workflow for Shear Stress Measurement.

Rheological Analysis

This method assesses the interaction between a polymer and mucin by measuring the change in viscosity of a polymer-mucin mixture. A synergistic increase in viscosity is indicative of a strong mucoadhesive interaction.

Typical Protocol:

  • Preparation: Prepare solutions of the polymer and mucin separately.

  • Mixing: Mix the polymer and mucin solutions in a defined ratio.

  • Measurement: Measure the viscosity of the individual solutions and the mixture using a rheometer.

  • Analysis: The mucoadhesive strength is determined by the extent of the viscosity increase in the mixture compared to the individual components. This is often referred to as "rheological synergism".

Rheological_Analysis PolymerSol Polymer Solution Mix Mix Polymer and Mucin Solutions PolymerSol->Mix MeasureIndividual Measure Viscosity of Individual Solutions PolymerSol->MeasureIndividual MucinSol Mucin Solution MucinSol->Mix MucinSol->MeasureIndividual MeasureMixture Measure Viscosity of Mixture Mix->MeasureMixture Analysis Analyze Rheological Synergism MeasureIndividual->Analysis MeasureMixture->Analysis

Caption: Workflow for Rheological Analysis.

Conclusion

This compound demonstrates notable mucoadhesive properties, primarily through a dehydration mechanism, making it a valuable lipid-based excipient for mucoadhesive formulations. In comparison, traditional polymers like Chitosan, Carbopol, CMC, and HPMC exhibit mucoadhesion through a combination of electrostatic interactions, hydrogen bonding, and physical entanglement. The choice of a mucoadhesive agent should be guided by the specific requirements of the drug delivery system, including the desired release profile, the site of application, and the physicochemical properties of the active pharmaceutical ingredient. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the development of advanced mucoadhesive drug delivery systems.

References

Cross-Validation of Analytical Techniques for Monolinolein Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of monolinolein, a monoglyceride of linoleic acid, is critical in various research and development settings, including pharmaceutical formulation, food science, and lipidomics. The choice of analytical technique significantly impacts the reliability and efficiency of these measurements. This guide provides an objective comparison of three common analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

At a Glance: Performance Comparison

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, sample matrix complexity, and the need for high throughput. The following table summarizes the key performance characteristics of GC-FID, HPLC-ELSD, and LC-MS/MS for the analysis of this compound.

Parameter GC-FID HPLC-ELSD LC-MS/MS
Linearity (R²) > 0.99> 0.98> 0.99
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (% RSD) < 5%< 10%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~3 µg/mL~0.05 ng/mL
Derivatization Required Yes (Transesterification to FAME)NoNo
Throughput ModerateHighHigh
Selectivity GoodModerateExcellent
Cost LowModerateHigh

Experimental Workflows

The analytical workflows for each technique differ significantly, particularly in their sample preparation requirements. GC-FID necessitates a derivatization step to convert non-volatile this compound into a volatile fatty acid methyl ester (FAME). In contrast, HPLC-ELSD and LC-MS/MS can analyze the intact this compound molecule.

cluster_0 Cross-Validation Workflow cluster_1 GC-FID Analysis cluster_2 HPLC-ELSD Analysis cluster_3 LC-MS/MS Analysis Sample This compound Sample Prep Sample Preparation (e.g., Extraction) Sample->Prep Split Prep->Split Deriv Derivatization (Transesterification to FAME) Split->Deriv  GC-FID Path HPLC HPLC-ELSD Analysis Split->HPLC HPLC-ELSD Path   LCMS LC-MS/MS Analysis Split->LCMS LC-MS/MS Path GC GC-FID Analysis Deriv->GC Data_GC Data Acquisition & Processing GC->Data_GC Compare Data Comparison & Validation Data_GC->Compare Data_HPLC Data Acquisition & Processing HPLC->Data_HPLC Data_HPLC->Compare Data_LCMS Data Acquisition & Processing LCMS->Data_LCMS Data_LCMS->Compare

A general workflow for the cross-validation of analytical techniques for this compound measurement.

Detailed Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method requires the conversion of this compound to its fatty acid methyl ester (FAME), specifically methyl linoleate, for analysis.

a) Sample Preparation and Transesterification:

  • Accurately weigh approximately 10 mg of the this compound sample into a screw-capped glass tube.

  • Add 2 mL of 2% sulfuric acid in methanol.

  • Add a known amount of an internal standard (e.g., methyl heptadecanoate).

  • Cap the tube tightly and heat at 70°C for 2 hours in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new vial for GC-FID analysis.

b) GC-FID Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C, hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 270°C.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method allows for the analysis of intact this compound without derivatization.

a) Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v), to a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

b) HPLC-ELSD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Evaporative Light Scattering Detector (ELSD).

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 L/min

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity for the direct analysis of this compound.

a) Sample Preparation:

  • Prepare the sample as described for the HPLC-ELSD method. Dilution in an appropriate solvent like methanol may be necessary to achieve a concentration suitable for the high sensitivity of the instrument.

b) LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical gradient would start at 50% B and increase to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation. For example, for 1-monolinolein (m/z 357.5), a potential transition could be m/z 357.5 -> 263.2. These transitions need to be optimized for the specific instrument.

Logical Framework for Method Selection

The choice of an analytical technique for this compound measurement should be guided by the specific requirements of the study.

cluster_0 Method Selection Logic Start Define Analytical Needs High_Sensitivity High Sensitivity Required? Start->High_Sensitivity High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No LCMS_MS Select LC-MS/MS High_Sensitivity->LCMS_MS Yes Complex_Matrix Complex Sample Matrix? High_Throughput->Complex_Matrix No HPLC_ELSD Select HPLC-ELSD High_Throughput->HPLC_ELSD Yes Complex_Matrix->HPLC_ELSD No GC_FID Select GC-FID Complex_Matrix->GC_FID Yes

A decision-making diagram for selecting an appropriate analytical technique for this compound measurement.

Safety Operating Guide

Essential Safety and Operational Guide for Handling Monolinolein

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Monolinolein. Adherence to these procedures is critical for ensuring personal safety and maintaining experimental integrity.

This compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[1][2] However, standard laboratory safety protocols should always be observed.

Personal Protective Equipment (PPE)

While this compound is considered non-hazardous, the use of appropriate personal protective equipment is a fundamental laboratory practice to minimize exposure and prevent contamination.

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes.
Hand Protection Nitrile or latex glovesPrevents direct skin contact and contamination of samples.
Body Protection Laboratory coatProtects skin and personal clothing from spills.
Respiratory Protection Not generally required for normal handling.Use a dust mask if handling large quantities of a powdered form or if aerosols may be generated.

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is essential for both safety and the accuracy of experimental results.

1. Preparation and Weighing:

  • Ensure the work area, such as a laboratory bench or chemical fume hood, is clean and uncluttered.

  • Wear all required PPE as outlined in the table above.

  • When weighing, especially if in powdered form, do so in an area with minimal air currents to avoid generating dust.

  • Use a clean spatula and appropriate weighing vessel (e.g., weighing paper or a weigh boat).

2. Dissolution and Transfer:

  • Consult the product's technical data sheet for information on solubility in various solvents.

  • When dissolving, add the solvent to the this compound slowly to avoid splashing.

  • If heating is required, do so in a well-ventilated area and avoid overheating, which can cause fumes.[3]

  • When transferring the substance or its solutions, do so carefully to prevent spills.

3. Spill Management:

  • In the event of a small spill, it can be wiped up with a cloth or absorbent paper.[3] The area should then be flushed with water.[3]

  • For larger spills, first cover the area with an inert absorbent material like sand or earth, then collect the material into a suitable container for disposal.

  • Be aware that spills may create a slip hazard.

Disposal Plan

This compound is not classified as hazardous waste. However, all disposal must be conducted in accordance with local, state, and federal environmental regulations.

  • Unused Product: Dispose of as chemical waste according to your institution's guidelines. Avoid discharging into sewers.

  • Contaminated Materials: Items such as used gloves, weighing paper, and pipette tips that have come into contact with this compound should be disposed of in the appropriate laboratory waste stream.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent before disposal or recycling.

Experimental Workflow for Handling this compound

Monolinolein_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Clean Work Area don_ppe 2. Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) prep_area->don_ppe weigh 3. Weigh this compound don_ppe->weigh dissolve 4. Dissolve or Transfer weigh->dissolve spill Spill Occurs dissolve->spill dispose_waste 5. Dispose of Waste (Chemical & Contaminated Materials) dissolve->dispose_waste spill_clean Clean Spill per Protocol spill->spill_clean spill_clean->dispose_waste clean_area 6. Clean Work Area dispose_waste->clean_area remove_ppe 7. Doff PPE clean_area->remove_ppe wash_hands 8. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monolinolein
Reactant of Route 2
Reactant of Route 2
Monolinolein

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。